molecular formula C8H20N2O3 B1664901 Amino-PEG3-C2-Amine CAS No. 929-75-9

Amino-PEG3-C2-Amine

Katalognummer: B1664901
CAS-Nummer: 929-75-9
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: NIQFAJBKEHPUAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amino-PEG3-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
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InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074334
Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

929-75-9
Record name 1,11-Diamino-3,6,9-trioxaundecane
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Record name Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-
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Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name 3,6,9-trioxaundecamethylenediamine
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Record name ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS-
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Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG3-C2-Amine: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG3-C2-Amine is a bifunctional, hydrophilic linker playing a pivotal role in the rapidly advancing field of targeted protein degradation. As a derivative of polyethylene (B3416737) glycol (PEG), it offers favorable physicochemical properties, including enhanced solubility and conformational flexibility, which are critical for the efficacy of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the chemical properties, synthesis applications, and biological evaluation of PROTACs incorporating this diamine linker. Detailed experimental protocols for PROTAC synthesis and characterization are provided, alongside illustrative diagrams to elucidate key molecular pathways and experimental workflows.

Introduction to this compound

This compound, systematically known as 1,11-diamino-3,6,9-trioxaundecane, is a chemical entity featuring a nine-atom polyethylene glycol (PEG3) chain flanked by two primary amine groups. This homobifunctional nature makes it an ideal building block for the synthesis of complex molecules, most notably PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and length are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, ultimately leading to target protein ubiquitination and degradation. The hydrophilic PEG component of this compound enhances the aqueous solubility and cell permeability of the resulting PROTAC, thereby improving its pharmacokinetic profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design and synthesis.

PropertyValue
Molecular Formula C₈H₂₀N₂O₃
Molecular Weight 192.26 g/mol
CAS Number 929-75-9
Appearance Colorless to light yellow liquid
Solubility Soluble in water and most organic solvents
Purity Typically ≥95%
Storage Conditions Store at -20°C for long-term stability

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. The two terminal amine groups allow for the sequential or convergent conjugation of a POI ligand and an E3 ligase ligand through the formation of stable amide bonds.

A notable example is the use of a structurally similar linker, Pomalidomide-amido-PEG3-C2-NH2, in the synthesis of BI-3663, a potent degrader of focal adhesion tyrosine kinase (PTK2).[1] In this context, one of the amine groups of the linker is first acylated with a derivative of pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase. The remaining terminal amine is then available for conjugation to a ligand for the target protein, PTK2.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a diamine linker like this compound typically follows a stepwise approach to ensure regioselectivity and maximize yield.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization E3_ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) intermediate E3 Ligase-Linker Intermediate E3_ligand->intermediate Amide Coupling (e.g., HATU, DIPEA) linker This compound linker->intermediate POI_ligand Protein of Interest Ligand (with carboxylic acid) PROTAC Final PROTAC Molecule POI_ligand->PROTAC intermediate->PROTAC Amide Coupling (e.g., HATU, DIPEA) purification Purification (e.g., HPLC) PROTAC->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: A generalized workflow for the synthesis of a PROTAC using a diamine linker.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC enters the cell and induces the degradation of the target protein through the ubiquitin-proteasome pathway. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

PROTAC_Pathway cluster_cellular_environment Cellular Environment cluster_ubiquitination_degradation Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E1 E1 Activating Enzyme Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Poly_Ub_POI Ub Transfer (catalyzed by E3) Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The successful development of a PROTAC requires robust experimental protocols for its synthesis and biological evaluation.

Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to an amine-linker-E3 ligase intermediate.

Materials:

  • E3 ligase-linker intermediate (e.g., Pomalidomide-amido-PEG3-C2-NH2)

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol for Western Blotting to Determine DC₅₀ and Dₘₐₓ

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC and determine its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is crucial for the comprehensive evaluation of a novel PROTAC.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation synthesis PROTAC Synthesis & Purification ternary_complex Ternary Complex Formation (e.g., NanoBRET, FRET) synthesis->ternary_complex degradation Protein Degradation Assay (Western Blot, DC50/Dmax) synthesis->degradation downstream Downstream Functional Assays (e.g., Cell Viability, Phenotypic) degradation->downstream in_vivo In Vivo Efficacy Studies (Animal Models) downstream->in_vivo

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Quantitative Data Summary

The efficacy of PROTACs is quantified by several key parameters. The following table provides a template for summarizing the performance of a PROTAC.

PROTAC IDTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Ternary Complex EC₅₀ (nM)
Example-01PTK2CRBNHCC cells30>80To be determined
Example-02
Example-03

Data for Example-01 is based on the performance of BI-3663, a PROTAC synthesized with a similar linker architecture.[1]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG backbone and terminal amine functionalities provide a robust platform for the construction of potent and cell-permeable protein degraders. The detailed protocols and workflows presented in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation and develop new therapeutic modalities for a wide range of diseases.

References

An In-depth Technical Guide to Amino-PEG3-C2-Amine: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine, also known by its systematic name 1,11-diamino-3,6,9-trioxaundecane, is a hydrophilic, homobifunctional linker molecule increasingly utilized in the field of drug development and bioconjugation.[1] Its structure comprises a flexible three-unit polyethylene (B3416737) glycol (PEG) chain flanked by two primary amine groups.[2] This symmetrical design allows for the straightforward and efficient crosslinking of molecules. The presence of the PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it an invaluable tool in the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[3][4]

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[5] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[6] this compound serves as a versatile PEG-based linker in the construction of these PROTACs, influencing their solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4][5] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the synthesis of PROTACs.

Core Structure and Chemical Properties

The fundamental structure of this compound features a 12-atom PEG chain with terminal amino groups, providing a defined spacer length for bioconjugation applications.

G Chemical Structure of this compound cluster_0 H2N H₂N CH2_1 CH₂ H2N->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O_1 O CH2_2->O_1 CH2_3 CH₂ O_1->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O_2 O CH2_4->O_2 CH2_5 CH₂ O_2->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 O_3 O CH2_6->O_3 CH2_7 CH₂ O_3->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 NH2 NH₂ CH2_8->NH2

Figure 1. Chemical Structure of this compound.

The terminal primary amines are reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name 1,11-diamino-3,6,9-trioxaundecane[7][9]
Synonyms Amino-PEG3-amine, 3,6,9-Trioxaundecamethylenediamine[7][10]
CAS Number 929-75-9[5]
Molecular Formula C₈H₂₀N₂O₃[5]
Molecular Weight 192.26 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Density ~1.2892 g/cm³[5]
Solubility Soluble in water (100 mg/mL)[5]
Purity ≥95% - >98.0% (GC)[7]
Storage (Pure Form) -20°C for 3 years, 4°C for 2 years[5]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[5]
Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
Flash Point Not applicable

Applications in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs due to its defined length, hydrophilicity, and the reactivity of its terminal amine groups. The PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC, which are often large molecules with poor pharmacokinetic properties.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway POI Target Protein (e.g., BCR-ABL) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates E2->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Figure 2. PROTAC-mediated protein degradation pathway.

A notable example is the development of single amino acid-based PROTACs to target the oncogenic kinase BCR-ABL in chronic myeloid leukemia.[11] In such constructs, a BCR-ABL ligand can be conjugated to an E3 ligase-recruiting moiety via a PEG linker like this compound.[11]

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using this compound. This protocol outlines a two-step amide coupling strategy, which is a common method for assembling PROTACs.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling Ligand1 E3 Ligase Ligand (with -COOH) Intermediate Ligand-Linker Intermediate Ligand1->Intermediate Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Ligand2 Target Protein Ligand (with -COOH) Ligand2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Figure 3. General workflow for PROTAC synthesis.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid group

  • Target protein ligand with a carboxylic acid group

  • Coupling agents (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA, TEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction monitoring system (e.g., TLC, LC-MS)

  • Purification system (e.g., preparative HPLC)

Protocol 1: Two-Step PROTAC Synthesis via Amide Coupling

Step 1: Synthesis of the Ligand-Linker Intermediate

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 equivalent) and a molar excess of this compound (e.g., 5-10 equivalents to favor mono-acylation) in anhydrous DMF.

  • Activation: In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the flask containing the ligand and linker. Then, add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material (E3 ligase ligand) is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the mono-acylated ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the purified ligand-linker intermediate (1.0 equivalent) and the target protein ligand (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) and the coupling agent (e.g., HATU, 1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Conclusion

This compound is a highly valuable and versatile homobifunctional linker for researchers in drug discovery, chemical biology, and materials science. Its well-defined structure, hydrophilicity, and the reactivity of its terminal amine groups make it an ideal building block for the construction of complex bioconjugates. In the context of PROTAC development, the incorporation of this PEG linker can significantly improve the physicochemical properties of the final molecule, leading to enhanced efficacy. The experimental protocols and workflows provided in this guide serve as a foundation for the effective implementation of this compound in the laboratory for the synthesis of novel therapeutics.

References

An In-depth Technical Guide to Amino-PEG3-C2-Amine (CAS 929-75-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine, chemically known as 1,11-Diamino-3,6,9-trioxaundecane, is a hydrophilic, homobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a discrete three-unit polyethylene (B3416737) glycol (PEG) chain flanked by primary amine groups. This configuration imparts favorable physicochemical properties, such as increased water solubility and reduced immunogenicity, to the molecules it modifies. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of 1,11-Diamino-3,6,9-trioxaundecane is presented in the table below.

PropertyValueReference
CAS Number 929-75-9[1][2][3][4]
Molecular Formula C₈H₂₀N₂O₃[1][4]
Molecular Weight 192.26 g/mol [1][2][4]
Appearance Colorless to light yellow liquid[1][4]
Purity ≥97.0% (GC)[1]
Solubility Soluble in water and various organic solvents.[4]
SMILES NCCOCCOCCOCCN[1]
InChI Key NIQFAJBKEHPUAM-UHFFFAOYSA-N[1]

Core Applications

The primary utility of 1,11-Diamino-3,6,9-trioxaundecane lies in its role as a flexible linker in the synthesis of complex biomolecules and drug conjugates.

PROTAC Linker

This molecule is extensively used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The PEG3 linker serves to connect the target-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[5][6]

The hydrophilic nature of the PEG linker can enhance the solubility and bioavailability of the PROTAC molecule.[7][8] The optimal length of the linker is crucial for efficacy, as demonstrated by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[7][8][9]

PROTAC VariantLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-APEG3-based>95>95
PROTAC-BAlkyl-based15080

Note: This data is illustrative and intended to demonstrate the concept of linker optimization.[7][8]

Antibody-Drug Conjugate (ADC) Synthesis

In the development of ADCs, 1,11-Diamino-3,6,9-trioxaundecane can be used to conjugate a cytotoxic payload to a monoclonal antibody.[10][11] The PEG linker can improve the pharmacokinetic profile of the ADC by increasing its solubility and stability.[12]

Nanoparticle Functionalization

The primary amine groups of this linker can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles.[13][14][15] This surface modification can enhance the biocompatibility and stability of the nanoparticles in biological media and provide a platform for the attachment of targeting ligands or therapeutic agents.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Protein of Interest (Target) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome recognized by E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI adds Ubiquitin tags Degradation Target Protein Degradation Proteasome->Degradation leads to

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for Bioconjugation

Bioconjugation_Workflow cluster_workflow Bioconjugation Workflow Start Start: Biomolecule & Linker Activation Activation of Functional Groups (e.g., NHS ester formation) Start->Activation Coupling Coupling Reaction (Amine-reactive chemistry) Activation->Coupling Purification Purification of Conjugate (e.g., Chromatography) Coupling->Purification Characterization Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: General workflow for bioconjugation.

Experimental Protocols

Protocol for Coupling to an NHS Ester-Activated Molecule

Objective: To conjugate 1,11-Diamino-3,6,9-trioxaundecane to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • 1,11-Diamino-3,6,9-trioxaundecane (CAS 929-75-9)

  • NHS ester-activated molecule

  • Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Solutions:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

    • Dissolve 1,11-Diamino-3,6,9-trioxaundecane in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Coupling Reaction:

    • Add a 10-20 fold molar excess of 1,11-Diamino-3,6,9-trioxaundecane to the NHS ester-activated molecule solution.

    • If the NHS ester was dissolved in an organic solvent, add it dropwise to the aqueous solution of the diamine linker while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • (Optional) Add the quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or another appropriate method to remove excess diamine linker and byproducts.

  • Characterization:

    • Confirm the successful conjugation using techniques such as mass spectrometry or NMR spectroscopy.

Protocol for Coupling to a Carboxylic Acid using EDC/NHS Chemistry

Objective: To conjugate 1,11-Diamino-3,6,9-trioxaundecane to a molecule containing a carboxylic acid group.

Materials:

  • 1,11-Diamino-3,6,9-trioxaundecane (CAS 929-75-9)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system (e.g., dialysis or chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add EDC (1.5-5 fold molar excess) and NHS/sulfo-NHS (1.5-5 fold molar excess) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Coupling Reaction:

    • Immediately add the activated carboxylic acid solution to a solution of 1,11-Diamino-3,6,9-trioxaundecane (10-20 fold molar excess) in Coupling Buffer.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate by dialysis against an appropriate buffer or by chromatography to remove unreacted reagents and byproducts.

  • Characterization:

    • Analyze the final product by mass spectrometry, HPLC, or other relevant techniques to confirm conjugation.

Safety Information

1,11-Diamino-3,6,9-trioxaundecane is classified as a hazardous substance.[16] It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

1,11-Diamino-3,6,9-trioxaundecane is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure and favorable physicochemical properties make it an excellent choice as a hydrophilic, homobifunctional linker for a variety of applications, most notably in the rapidly advancing field of PROTACs. The detailed protocols and information provided in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Amino-PEG3-C2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG3-C2-Amine, a versatile bifunctional linker crucial in the development of targeted therapeutics. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the molecule's physicochemical properties, safety and handling protocols, and its pivotal role in the rapidly evolving field of targeted protein degradation.

Core Molecular Profile

This compound, systematically named 1,11-diamino-3,6,9-trioxaundecane, is a hydrophilic linker molecule characterized by a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by two terminal primary amine groups. This structure provides a flexible and water-soluble spacer, which is highly advantageous in biological applications. The terminal amine functionalities serve as reactive handles for conjugation to other molecules, such as ligands for target proteins and E3 ubiquitin ligases in the construction of PROTACs.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental design and synthesis.

PropertyValue
Molecular Weight 192.26 g/mol [1][2]
Exact Mass 192.1474 g/mol
Chemical Formula C₈H₂₀N₂O₃[1][2]
CAS Number 929-75-9[1][2]
Appearance Colorless to light yellow liquid[2]
Density Approximately 1.289 g/cm³[2]
Solubility Soluble in water (up to 100 mg/mL with sonication)[2]
Purity Typically >95%
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

ConditionRecommendation
Storage Temperature -20°C for long-term storage (up to 3 years in pure form)[2]
Short-term Storage 4°C for up to 2 years[2]
In Solvent -80°C for up to 6 months; -20°C for up to 1 month[2]
Shipping Typically shipped at ambient temperature
Safety Causes skin irritation and serious eye damage. May cause respiratory irritation. It is recommended to handle with appropriate personal protective equipment (PPE), including gloves, and eye protection, in a well-ventilated area.

Mechanism of Action in PROTACs

This compound itself is not a therapeutic agent but a critical component in the architecture of PROTACs. PROTACs are heterobifunctional molecules that function by inducing the degradation of a target Protein of Interest (POI). They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein degradation machinery. The linker's role is to connect the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to promote the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a sequential two-step amide coupling process. This allows for a modular and controlled assembly of the final heterobifunctional molecule. The following is a representative protocol for the synthesis of a generic PROTAC.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand for the Protein of Interest (POI-COOH)

  • Carboxylic acid-functionalized ligand for the E3 ligase (E3-COOH)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Boc-anhydride (for protection step)

  • TFA (for deprotection step)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Mono-Boc Protection of this compound:

    • Dissolve this compound in a suitable solvent (e.g., DCM).

    • Add a controlled amount (e.g., 0.9 equivalents) of Boc-anhydride to selectively protect one of the primary amine groups.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the resulting mono-Boc-protected linker by column chromatography.

  • First Amide Coupling:

    • Dissolve the POI-COOH ligand (1.0 eq) and the mono-Boc-protected linker (1.1 eq) in anhydrous DMF.

    • Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product (POI-linker-Boc) by column chromatography.

  • Boc Deprotection:

    • Dissolve the POI-linker-Boc intermediate in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate (POI-linker-NH₂).

  • Second Amide Coupling:

    • Dissolve the POI-linker-NH₂ intermediate (1.0 eq) and the E3-COOH ligand (1.1 eq) in anhydrous DMF.

    • Add an amide coupling reagent (e.g., HATU, 1.2 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS, ¹H NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_0 Step 1: Mono-Protection cluster_1 Step 2: First Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Coupling Amine_Linker This compound Mono_Boc_Linker Mono-Boc-Linker Amine_Linker->Mono_Boc_Linker Boc_Anhydride Boc Anhydride Boc_Anhydride->Mono_Boc_Linker POI_Linker_Boc POI-Linker-Boc Mono_Boc_Linker->POI_Linker_Boc POI_COOH POI-COOH POI_COOH->POI_Linker_Boc HATU_DIPEA1 HATU/DIPEA HATU_DIPEA1->POI_Linker_Boc POI_Linker_NH2 POI-Linker-NH2 POI_Linker_Boc->POI_Linker_NH2 TFA TFA TFA->POI_Linker_NH2 Final_PROTAC Final PROTAC POI_Linker_NH2->Final_PROTAC E3_COOH E3-COOH E3_COOH->Final_PROTAC HATU_DIPEA2 HATU/DIPEA HATU_DIPEA2->Final_PROTAC

General workflow for PROTAC synthesis.

Conclusion

This compound is a fundamental building block in the design and synthesis of PROTACs. Its well-defined structure, hydrophilicity, and bifunctional nature provide a reliable and versatile platform for linking targeting ligands to create potent protein degraders. For researchers in drug discovery and chemical biology, a thorough understanding of its properties and reactivity is essential for the successful development of novel therapeutics based on targeted protein degradation. The protocols and data presented in this guide offer a solid foundation for the effective implementation of this key linker in the laboratory.

References

A Technical Guide to the Solubility of Amino-PEG3-C2-Amine in Water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG3-C2-Amine, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. Understanding the solubility of this linker is critical for its effective handling, storage, and application in experimental workflows, particularly in aqueous buffer systems and organic solvents like dimethyl sulfoxide (B87167) (DMSO) used for stock solutions.

Core Properties of this compound

This compound, also known as 1,11-diamino-3,6,9-trioxaundecane, is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative.[1][2] The presence of ether oxygens and terminal amino groups contributes to its solubility in a range of solvents. Its structure facilitates its use as a flexible linker in constructing larger molecular architectures.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in biological assays and formulation studies. The following table summarizes the available quantitative data for the solubility of this compound in water.

SolventSolubilityMolar Concentration (approx.)ConditionsSource
Water (H₂O)100 mg/mL520.13 mMUltrasonic assistance may be needed[3][4][5][6]
Dimethyl Sulfoxide (DMSO)Data not availableData not availableData not available

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound or similar compounds in a specific buffer or solvent system, a standardized experimental protocol is essential. Both kinetic and thermodynamic solubility assays can be employed, with the shake-flask method being a widely accepted approach for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound, which is the saturation concentration of the compound in a solvent at a specific temperature.

Materials:

  • This compound (solid or liquid)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid/liquid phase should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved compound.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be filtered through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated sample solution using a suitable analytical method like HPLC or UV-Vis spectroscopy to determine the concentration of the compound in the saturated solution.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh Compound C Prepare Supersaturated Solution A->C B Select Solvents (e.g., Water, DMSO) B->C D Equilibrate (Shake/Rotate) 24-48h at constant T C->D E Separate Phases (Centrifuge/Filter) D->E G Quantify Concentration (HPLC, UV-Vis) E->G F Prepare Standard Curve F->G H Calculate Solubility G->H G cluster_protac PROTAC Molecule cluster_cellular Cellular Process A Target Ligand B This compound (Linker) A->B F Ternary Complex (Target-PROTAC-E3) A->F C E3 Ligase Ligand B->C C->F D Target Protein D->F E E3 Ubiquitin Ligase E->F G Ubiquitination F->G H Proteasomal Degradation G->H Sol High Solubility Sol->F Facilitates

References

Amino-PEG3-C2-Amine as a Bifunctional Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, applications, and practical considerations for using Amino-PEG3-C2-Amine as a bifunctional linker in bioconjugation. This linker is a valuable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Mechanism of Action

This compound, with the CAS Number 929-75-9, is a homobifunctional linker featuring two primary amine (-NH2) groups separated by a hydrophilic 11-atom spacer.[1][2] This spacer consists of a triethylene glycol (PEG3) unit and an ethyl (C2) group. The core function of this linker is to covalently connect two molecular entities through the formation of stable bonds at each of its terminal amines.

The primary mechanism of action involves the nucleophilic nature of the terminal amine groups. These amines readily react with electrophilic functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form highly stable amide bonds.[2][3] This reaction is the foundation of its utility in bioconjugation, allowing for the stable linkage of proteins, peptides, small molecule drugs, or other payloads.

The key features of the this compound linker include:

  • Hydrophilicity : The polyethylene (B3416737) glycol (PEG) component significantly increases the hydrophilicity of the linker. When conjugated to hydrophobic molecules, this property can enhance the aqueous solubility of the final conjugate, reduce aggregation, and improve pharmacokinetic profiles.[4][5]

  • Defined Length and Flexibility : As a monodisperse compound, this compound has a precise length. This uniformity is crucial for producing homogeneous conjugates with consistent properties.[6] The PEG chain also imparts flexibility, which can be critical for applications like PROTACs, where it helps to achieve the optimal orientation for the formation of a productive ternary complex.[5]

  • Biocompatibility : PEG is a well-established biocompatible polymer, known to reduce the immunogenicity of conjugated molecules.

Applications in Drug Development

The structure of this compound makes it particularly suitable for advanced therapeutic modalities that require the precise linking of two different components.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7][8] The linker is a critical component, bridging the target protein-binding ligand and the E3 ligase-binding ligand. This compound can be used to synthesize the core of a PROTAC linker. For instance, it can be sequentially conjugated to two different carboxylic acid-containing ligands to form the final PROTAC molecule. The linker's length and flexibility are key determinants of the stability and efficacy of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[5][8]

Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

In the context of ADCs, linkers connect a potent cytotoxic drug to a monoclonal antibody. While this compound is a homobifunctional linker, it can be used to create spacers or to modify payloads before their attachment to an antibody. For example, one amine end could be reacted with a payload, and the other could be used for further functionalization. The hydrophilic PEG spacer helps to improve the solubility and stability of the ADC.[4][9] Beyond ADCs, this linker can be used for peptide synthesis, surface modification, and creating various bioconjugates for research purposes.[10]

Quantitative Data and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 929-75-9[1][2][6][7][11]
Molecular Formula C8H20N2O3[1][2][6][7]
Molecular Weight 192.26 g/mol [1][7]
Appearance Colorless to light yellow liquid/oil[6][7]
Purity Typically >95%[2][6]
Solubility Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile[6][7]

Table 2: Representative Stability of Amide Bonds in Conjugates

Amide bonds are known for their high stability under physiological conditions. The data below illustrates the typical half-life (t½) of amide bonds under various conditions, which is representative of the stability expected from a conjugate formed using this compound.

ConditionpHTemperature (°C)Representative Half-Life (t½)Source
Acidic 2.037Days to Weeks
Physiological 7.437>1 Year (hundreds of years in absence of enzymes)
Basic 10.037Days to Weeks

Note: This data is representative of amide bond stability in general. Actual stability can be influenced by neighboring functional groups and the presence of enzymes.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical bioconjugation reaction to form a diamide (B1670390) conjugate.

Two-Step Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of this compound to two equivalents of a molecule containing a carboxylic acid (Molecule-COOH) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Molecule-COOH (e.g., a payload, a ligand)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Reagent Preparation :

    • Dissolve this compound in Coupling Buffer to a final concentration of 10 mM.

    • Dissolve Molecule-COOH in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

  • Activation of Carboxylic Acid :

    • In a reaction vial, add 2.2 equivalents of Molecule-COOH.

    • Add 2.5 equivalents of EDC and 2.5 equivalents of NHS to the Molecule-COOH solution.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Amine Coupling Reaction :

    • Add 1.0 equivalent of the this compound solution to the activated Molecule-COOH mixture.

    • If the reaction was performed in an organic solvent, ensure the final pH is adjusted to 7.2-8.0 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching :

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification :

    • Purify the resulting conjugate using an appropriate method such as Reverse-Phase HPLC to remove unreacted starting materials, reagents, and byproducts.

    • Characterize the final product by LC-MS to confirm its identity and purity.

Stability Analysis of the Final Conjugate

This protocol provides a method to assess the stability of the amide bonds in the purified conjugate.

Materials:

  • Purified conjugate

  • Assay Buffers: 0.1 M HCl (pH 1), 0.1 M PBS (pH 7.4), 0.1 M Sodium Borate (pH 10)

  • LC-MS system

Procedure:

  • Sample Preparation :

    • Prepare solutions of the purified conjugate at a known concentration (e.g., 1 mg/mL) in each of the three Assay Buffers.

  • Incubation :

    • Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis :

    • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the aliquots by LC-MS to determine the percentage of intact conjugate remaining relative to the t=0 sample.

  • Data Analysis :

    • Plot the percentage of intact conjugate versus time for each condition to determine the rate of degradation and the half-life of the conjugate.

Visualizations

The following diagrams illustrate the structure, mechanism, and application workflows for this compound.

Caption: Chemical structure of this compound.

G mol_a Molecule A (with -COOH) activated_a Activated Molecule A (NHS Ester) mol_a->activated_a Activation edc_nhs EDC / NHS activated_b Activated Molecule B (NHS Ester) intermediate Intermediate Conjugate (A-CO-NH-PEG-NH₂) activated_a->intermediate Step 1: Amine Coupling linker This compound (H₂N-PEG-NH₂) final_conjugate Final Conjugate (A-CO-NH-PEG-NH-CO-B) intermediate->final_conjugate Step 2: Amine Coupling mol_b Molecule B (with -COOH) mol_b->activated_b Activation

Caption: General workflow for diamide conjugate synthesis.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation protac PROTAC protac_bound PROTAC poi Target Protein (POI) poi_bound Target Protein e3 E3 Ligase e3_bound E3 Ligase ub Ubiquitin ub->e3_bound Recruitment proteasome Proteasome degraded Degraded Peptides proteasome->degraded Degradation poi_bound->proteasome Recognition poi_bound->protac_bound protac_bound->e3_bound e3_bound->poi_bound Ubiquitination

Caption: PROTAC mechanism of action facilitated by a linker.

References

The Strategic Role of Amino-PEG3-C2-Amine in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the thoughtful design of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence for their ability to favorably modulate the physicochemical properties of PROTACs. This technical guide provides a comprehensive exploration of the role of a specific PEG linker, Amino-PEG3-C2-Amine, in the design and optimization of potent and effective PROTACs.

Core Concepts: The Function of this compound in PROTACs

This compound is a flexible, hydrophilic linker composed of a three-unit polyethylene glycol chain flanked by two amine groups, separated by a two-carbon ethyl spacer. Its structure is pivotal to its function in several key aspects of PROTAC design:

  • Facilitating Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the this compound linker allow for the necessary spatial arrangement and orientation of the two proteins, which is crucial for efficient ubiquitination of the POI.

  • Enhancing Solubility and Permeability: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain in this compound can significantly improve the overall solubility of the PROTAC, which is essential for administration and bioavailability. This enhanced solubility can also positively impact cell permeability, allowing the PROTAC to reach its intracellular targets.

  • Modulating Pharmacokinetics: The physicochemical properties imparted by the linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC. The inclusion of a PEG linker can affect the metabolic stability and circulation half-life of the molecule.

Data Presentation: Quantitative Analysis of PROTAC Performance

The effectiveness of a PROTAC is quantified by its degradation efficiency, primarily measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present representative data for PROTACs utilizing PEG-based linkers, illustrating the impact of linker composition on degradation potency.

Note: The following data is illustrative and serves to demonstrate the typical performance of PROTACs with short-chain PEG linkers. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-ABRD4CRBNThis compound50>90HeLa
PROTAC-BBTKCRBNAlkyl Chain15085MOLM-14
PROTAC-CARVHLThis compound25>95VCaP
PROTAC-DERRαVHLRigid Piperazine20080MCF7
ParameterPROTAC-A (this compound)PROTAC-B (Alkyl Chain)
Molecular Weight HighModerate
Aqueous Solubility GoodPoor
Cell Permeability ModerateLow
Metabolic Stability ModerateHigh

Experimental Protocols

Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis of a PROTAC via sequential amide bond formation.

Step 1: Mono-amide Coupling of the First Ligand

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized ligand for either the POI or the E3 ligase (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated ligand solution, add a solution of this compound (1.5 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the mono-coupled intermediate by flash column chromatography on silica (B1680970) gel.

Step 2: Second Amide Coupling

  • Activation of the Second Ligand: In a separate flask, dissolve the carboxylic acid-functionalized second ligand (for the remaining protein, either POI or E3 ligase) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes.

  • Coupling Reaction: Add a solution of the purified mono-coupled intermediate from Step 1 (1.0 eq) in anhydrous DMF to the activated second ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired compound with high purity. Characterize the final product by HRMS and NMR.

Western Blot Protocol for Determination of DC50 and Dmax
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1][2][3]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_cellular_environment Cellular Environment cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination_degradation Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PROTAC PROTAC (this compound Linker) Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action with a Flexible PEG Linker.

PROTAC_Development_Workflow cluster_design 1. Design & Synthesis cluster_evaluation 2. In Vitro & Cellular Evaluation cluster_optimization 3. Optimization cluster_invivo 4. In Vivo Studies Select_POI_Ligand Select POI Ligand Synthesize_PROTAC Synthesize PROTAC Select_POI_Ligand->Synthesize_PROTAC Select_E3_Ligand Select E3 Ligase Ligand Select_E3_Ligand->Synthesize_PROTAC Select_Linker Select Linker (this compound) Select_Linker->Synthesize_PROTAC Binding_Assay Binding Assays (SPR, ITC) Synthesize_PROTAC->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Western_Blot Western Blot for Degradation (DC50, Dmax) Ternary_Complex_Assay->Western_Blot Cell_Viability Cell Viability Assays (MTT, CTG) Western_Blot->Cell_Viability Analyze_Data Analyze Data (SAR) Cell_Viability->Analyze_Data Iterative_Redesign Iterative Redesign Analyze_Data->Iterative_Redesign PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Analyze_Data->PK_PD_Studies Lead Candidate Iterative_Redesign->Synthesize_PROTAC Refined Synthesis Efficacy_Studies Efficacy in Animal Models PK_PD_Studies->Efficacy_Studies

Caption: Experimental Workflow for PROTAC Development.

References

Harnessing Amino-PEG3-C2-Amine for Next-Generation Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] An ADC's architecture comprises a specific monoclonal antibody (mAb), a powerful cytotoxic payload, and a chemical linker that connects them.[3] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, pharmacokinetic profile, and the efficiency of payload release.[4][]

Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have become integral to modern ADC design.[][7] PEG linkers are hydrophilic, biocompatible, and can be synthesized with precise, discrete lengths (monodispersed).[4][8] These properties help to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[8][9] By enhancing the overall hydrophilicity of the conjugate, PEG linkers can improve solubility, prolong circulation half-life, reduce immunogenicity, and enable higher drug-to-antibody ratios (DARs).[4][][8]

This technical guide focuses on the application of Amino-PEG3-C2-Amine, a versatile, homobifunctional building block, in the construction of advanced linkers for ADC development. Its defined three-unit PEG chain offers a balance of hydrophilicity and length, while its terminal amine groups provide versatile handles for conjugation chemistry.[10][11]

Core Concepts and Advantages of PEGylation in ADCs

The incorporation of PEG moieties, derived from building blocks like this compound, confers several advantages that address key challenges in ADC development:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic. Conjugating them to an antibody can induce aggregation, leading to poor stability and rapid clearance from circulation. The hydrophilic PEG chain acts as a "shield," improving the solubility of the entire ADC and preventing aggregation.[8][9]

  • Improved Pharmacokinetics (PK): The PEG chain forms a hydration shell around the ADC, increasing its hydrodynamic radius. This modification reduces renal clearance and can significantly prolong the ADC's circulation half-life, allowing for greater tumor exposure.[8][12]

  • Higher Drug-to-Antibody Ratio (DAR): Attempts to increase the DAR with purely hydrophobic linkers often fail due to aggregation. Hydrophilic PEG linkers can enable higher drug loading (e.g., DAR > 4) while maintaining favorable physicochemical properties.[4][8]

  • Masking and Biocompatibility: PEG is known for its low immunogenicity and can shield payload epitopes, potentially reducing the risk of an immune response against the conjugate.[][8]

The diagram below illustrates the fundamental structure of an ADC, highlighting the central role of the PEGylated linker.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Ab Monoclonal Antibody (mAb) ReactiveGroup mAb Reactive Group (e.g., Maleimide) Ab->ReactiveGroup Payload Cytotoxic Payload PEG_Spacer Amino-PEG3-C2 Derived Spacer ReactiveGroup->PEG_Spacer CleavageSite Cleavage Site (e.g., Val-Cit) PEG_Spacer->CleavageSite CleavageSite->Payload

Figure 1. Core components of a typical antibody-drug conjugate.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful development of ADCs. The following sections provide step-by-step protocols for the key stages of ADC synthesis and characterization.

Protocol 1: ADC Synthesis via Cysteine Conjugation

This protocol describes a common strategy for conjugating a maleimide-activated linker-payload to an antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-Payload construct

  • N-acetylcysteine

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with EDTA

  • Quenching Buffer

  • Purification Columns (e.g., SEC, HIC)

Methodology:

  • Antibody Preparation:

    • Buffer exchange the mAb into a degassed Reaction Buffer to a final concentration of 5-10 mg/mL.[7]

  • Antibody Reduction:

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce a controlled number of interchain disulfide bonds, generating free thiol groups.

    • Immediately remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.[7]

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG-Payload construct in a compatible organic solvent (e.g., DMSO).

    • Add a 1.5 to 5-fold molar excess of the dissolved drug-linker construct to the reduced antibody solution.[7] The final concentration of the organic solvent should typically not exceed 10% (v/v).

    • Incubate for 1-2 hours at room temperature with gentle mixing.[7]

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups.[7]

    • Incubate for 30 minutes at room temperature.[7]

  • Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload-linker constructs, small molecules, and to assess aggregation.

    • Collect fractions corresponding to the monomeric ADC.

Protocol 2: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a standard method for determining the DAR and the distribution of drug-linked species under non-denaturing conditions.[13][14] The addition of each hydrophobic linker-payload increases the retention time on the HIC column.[13]

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM potassium phosphate, pH 7.0[14]

  • Mobile Phase B: 50 mM potassium phosphate, pH 7.0, with 20% isopropanol[14]

Methodology:

  • Sample Preparation: Dilute the purified ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.[13]

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Peaks corresponding to the unconjugated antibody (DAR=0) and species with DAR=2, DAR=4, etc., will be resolved.

    • Calculate the average DAR by summing the relative peak area of each species multiplied by its DAR value, divided by the total peak area.

B. In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC against target cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.[7]

    • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[7]

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance at 570 nm for MTT) using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability data against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data is essential for evaluating and comparing different ADC constructs. The following tables present representative data for ADCs developed using PEGylated linkers.

Table 1: Physicochemical and Pharmacokinetic Properties of a Model PEGylated ADC

Parameter Value Method Reference
Average DAR 3.8 HIC-HPLC [9][13]
Monomer Purity >98% SEC-HPLC [7]
In Vivo Half-Life (mice) ~150 hours ELISA [7][15]

| Aggregation | <2% | SEC-HPLC |[4] |

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell Line Target Expression ADC IC50 (nM) Unconjugated mAb IC50 (nM) Free Drug IC50 (nM)
SK-BR-3 HER2+++ 0.8 >1000 0.1

| MDA-MB-468 | HER2- | >1000 | >1000 | 0.2 |

Table 3: Example In Vivo Efficacy in a Xenograft Model

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) p-value
Vehicle Control - 0% -
Unconjugated mAb 5 25% >0.05

| PEGylated ADC | 5 | 95% | <0.001 |

Visualization of Workflows and Mechanisms

ADC Synthesis and Characterization Workflow

The development of an ADC follows a logical progression from conjugation to detailed characterization.

ADC_Dev_Workflow cluster_char Characterization Assays mAb 1. mAb Preparation (Buffer Exchange) Reduction 2. mAb Reduction (e.g., TCEP) mAb->Reduction Conjugation 3. Conjugation Reduction->Conjugation LinkerPrep Linker-Payload Preparation (in DMSO) LinkerPrep->Conjugation Quench 4. Quenching (e.g., N-acetylcysteine) Conjugation->Quench Purify 5. Purification (SEC) Quench->Purify Characterize 6. Characterization Purify->Characterize HIC DAR by HIC Characterize->HIC SEC Purity/Aggregation by SEC Potency In Vitro Potency PK In Vivo PK & Efficacy

Figure 2. General workflow for ADC synthesis and characterization.
Mechanism of Action: From Targeting to Apoptosis

The therapeutic effect of an ADC relies on a sequence of events starting from cell surface binding and culminating in payload-induced cell death. For ADCs with protease-cleavable linkers (e.g., containing a valine-citrulline motif), the mechanism is well-defined.[16][17]

ADC_MoA Binding 1. ADC binds to target antigen on tumor cell surface Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Trafficking 3. Trafficking to Lysosome Internalization->Trafficking Cleavage 4. Proteolytic Cleavage of Linker (e.g., by Cathepsin B) Trafficking->Cleavage Release 5. Payload Release into Cytoplasm Cleavage->Release Action 6. Payload exerts cytotoxic effect (e.g., Tubulin disruption) Release->Action Apoptosis 7. Cell Cycle Arrest & Apoptosis Action->Apoptosis

Figure 3. Mechanism of action for a protease-cleavable ADC.

This compound and other discrete PEG derivatives are enabling technologies in the field of antibody-drug conjugates.[][8] By systematically improving the physicochemical and pharmacokinetic properties of ADCs, these linkers allow for the development of more stable, soluble, and efficacious therapeutics. The ability to overcome challenges associated with hydrophobic payloads, such as aggregation, while enabling higher drug loading, underscores their importance.[4] The detailed protocols and characterization strategies outlined in this guide provide a robust framework for researchers and scientists to harness the potential of PEGylation in their ADC development programs, ultimately contributing to the creation of more effective and safer cancer therapies.

References

Amino-PEG3-C2-Amine: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG3-C2-Amine is a versatile, hydrophilic, and homobifunctional linker that plays a crucial role in modern bioconjugation strategies. Its structure, featuring two primary amine groups separated by a flexible three-unit polyethylene (B3416737) glycol (PEG) chain, allows for the covalent linkage of various molecules, including proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols for the effective use of this compound in research and drug development, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Polyethylene glycol (PEG) linkers are integral components in the design of advanced therapeutics and research tools. The incorporation of PEG spacers can enhance the aqueous solubility, stability, and pharmacokinetic profile of bioconjugates while reducing immunogenicity. This compound, a homobifunctional PEG linker, possesses two terminal primary amine groups, which are reactive towards a variety of functional groups such as carboxylic acids and activated esters.[1] This bifunctional nature makes it a valuable building block for creating complex molecular architectures, most notably in the field of targeted protein degradation with PROTACs.[2]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound offers a flexible and hydrophilic option for this purpose.

Physicochemical and Chemical Properties

The well-defined structure of this compound ensures consistency in bioconjugation applications. Its key properties are summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₂₀N₂O₃
Molecular Weight 192.26 g/mol
CAS Number 929-75-9[1]
Appearance Colorless to light yellow liquid[3]
Density ~1.289 g/cm³[3]
Purity ≥98%[1]
Table 2: Solubility and Storage
ParameterDetailsSource(s)
Solubility Soluble in water (100 mg/mL) and other polar organic solvents.
Storage Conditions Store at -20°C for long-term stability.[1]

Core Applications: PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs. Its homobifunctional nature requires a strategic, stepwise approach to ensure the correct assembly of the heterobifunctional PROTAC molecule. This typically involves the protection of one amine group, conjugation of the unprotected amine to the first ligand, deprotection of the second amine, and finally, conjugation to the second ligand.

PROTAC-Mediated Protein Degradation

The ultimate goal of using this compound in this context is to create a molecule that can effectively hijack the cell's ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and degradation of the target protein.

PROTAC_pathway cluster_0 Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - Target Ligand) Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex Binds Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades into Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Facilitates Polyubiquitination Ub_Target->Proteasome Recognized by

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the stepwise conjugation of two different molecules using this compound, a strategy essential for PROTAC synthesis.

General Workflow for Stepwise Conjugation

A protection/deprotection strategy is crucial for the controlled, sequential conjugation of two different molecules using a homobifunctional linker. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting primary amines due to its stability and ease of removal under acidic conditions.[4]

stepwise_conjugation_workflow start This compound (H₂N-PEG-NH₂) step1 Step 1: Mono-Boc Protection (Boc₂O, DIPEA) start->step1 intermediate1 Boc-HN-PEG-NH₂ step1->intermediate1 step2 Step 2: Conjugation of Ligand 1 (Ligand 1-COOH, HATU, DIPEA) intermediate1->step2 intermediate2 Boc-HN-PEG-NH-Ligand 1 step2->intermediate2 step3 Step 3: Boc Deprotection (TFA in DCM) intermediate2->step3 intermediate3 H₂N-PEG-NH-Ligand 1 step3->intermediate3 step4 Step 4: Conjugation of Ligand 2 (Ligand 2-COOH, HATU, DIPEA) intermediate3->step4 final_product Final Conjugate (Ligand 2-NH-PEG-NH-Ligand 1) step4->final_product

Caption: Stepwise conjugation workflow using a protection strategy.

Protocol 1: Mono-Boc Protection of this compound

This protocol describes the protection of one of the primary amine groups of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O (0.9-1.1 equivalents) in anhydrous DCM to the reaction mixture. The stoichiometry is critical to favor mono-protection.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-Boc-protected linker.

Protocol 2: Conjugation to the First Ligand (Amide Bond Formation)

This protocol details the coupling of the free amine of the mono-Boc-protected linker to a carboxylic acid-functionalized ligand.

Materials:

  • Mono-Boc-protected this compound (from Protocol 4.2)

  • Carboxylic acid-functionalized ligand (Ligand 1-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Ligand 1-COOH (1.0 equivalent) and the mono-Boc-protected linker (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the second primary amine for subsequent conjugation.[4]

Materials:

  • Boc-protected conjugate (from Protocol 4.3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt can often be used directly in the next step after co-evaporation with toluene (B28343) to remove residual acid.

Protocol 4: Conjugation to the Second Ligand

This protocol is for the final conjugation step to form the heterobifunctional molecule.

Materials:

  • Deprotected conjugate (from Protocol 4.4)

  • Carboxylic acid-functionalized ligand (Ligand 2-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Follow the procedure outlined in Protocol 4.2, using the deprotected conjugate (1.0 equivalent) and Ligand 2-COOH (1.1 equivalents).

  • After the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile homobifunctional linker for researchers in drug discovery and chemical biology. Its hydrophilic PEG spacer and reactive terminal amine groups provide a robust platform for the synthesis of complex bioconjugates. The strategic use of protecting groups enables a controlled, stepwise approach for the construction of heterobifunctional molecules like PROTACs. The detailed protocols and workflows presented in this guide serve as a comprehensive resource for the effective implementation of this compound in the laboratory, facilitating the development of novel therapeutics and research tools.

References

Amino-PEG3-C2-Amine: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine is a versatile, bifunctional linker molecule integral to the field of bioconjugation. Its structure, featuring two primary amine groups separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) chain and an ethylenediamine (B42938) core, provides a flexible spacer that is crucial in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG component enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate, making it an invaluable tool in drug development and life sciences research.[4][5]

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound as a bioconjugation reagent.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in conjugation reactions.

PropertyValueSource
Molecular Formula C8H20N2O3[6]
Molecular Weight 192.26 g/mol [6]
Appearance Colorless to light yellow liquid[1]
Density ~1.2892 g/cm³[1]
Purity ≥90%[1]
Solubility Soluble in water (up to 100 mg/mL with sonication) and common organic solvents (e.g., DMSO, DMF)[1][6]
Storage Store at -20°C for long-term stability (up to 3 years in pure form)[1][6]

Core Applications in Bioconjugation

The bifunctional nature of this compound, with its two primary amine groups, allows for versatile conjugation strategies. These primary amines can react with a variety of functional groups, most notably activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[7][8][9]

PROTAC Synthesis

This compound serves as a flexible linker in the synthesis of PROTACs.[1][2][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] The PEG linker physically separates the two binding moieties, allowing for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex binds PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Carboxyl_Activation_Workflow Start Start: Protein with Carboxyl Groups Buffer_Exchange Buffer Exchange into Activation Buffer (pH 4.5-6.0) Start->Buffer_Exchange Activation Activate Carboxyl Groups with EDC/NHS Buffer_Exchange->Activation Purification_1 Remove Excess EDC/NHS (Desalting Column) Activation->Purification_1 Conjugation Conjugate with This compound Purification_1->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification_2 Purify Conjugate (SEC or Dialysis) Quenching->Purification_2 End End: Purified Protein-PEG-Amine Conjugate Purification_2->End

References

Technical Guide: Enhancing Solubility of Poorly Soluble Molecules using Amino-PEG3-C2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and Amino-PEG3-C2-Amine

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established and powerful strategy in pharmaceutical sciences to improve the physicochemical and pharmacokinetic properties of therapeutic agents. One of the most significant advantages of PEGylation is the enhancement of aqueous solubility of hydrophobic drugs, which can otherwise pose significant challenges in formulation and delivery. This technical guide focuses on the application of a specific, discrete PEG (dPEG®) linker, This compound , for improving the solubility of poorly soluble molecules.

This compound is a short-chain, bifunctional PEG linker with a primary amine group at each end of a three-unit polyethylene glycol chain.[1][2] Its hydrophilic nature and bifunctionality make it a versatile tool for bioconjugation.[3] While it is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to improve their solubility and cell permeability, its properties are also highly advantageous for directly enhancing the solubility of small hydrophobic molecules.[4][5] By conjugating this hydrophilic PEG linker to a poorly soluble drug, a "hydrophilic shell" is created around the molecule, which can increase its polarity and reduce its tendency to aggregate in aqueous media.[6]

This guide provides an in-depth overview of the core concepts, experimental protocols, and data presentation relevant to the use of this compound for solubility enhancement.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PEGylation strategies.

PropertyValueReference(s)
Chemical Name 1,11-diamino-3,6,9-trioxaundecane[1]
Molecular Formula C8H20N2O3[1]
Molecular Weight 192.26 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility in Water 100 mg/mL (520.13 mM); requires sonication[1]
CAS Number 929-75-9[1]

Quantitative Data on Solubility Enhancement

Hydrophobic MoleculePEG Derivative UsedFold Increase in Aqueous SolubilityReference(s)
PaclitaxelPEG (5 kDa)-Succinyl> 66,000
CurcuminSolid dispersion with PEG 6000Over 20-fold[7]
CefadroxilConjugated with PEG 600088% increase (with a 1:4 drug-to-PEG ratio)[7]
SilybinLinear PEG with succinic ester linkage> 1300-fold (from 0.0401 mg/mL to 52.5 mg/mL)[8]

Note: The degree of solubility enhancement is highly dependent on the specific hydrophobic molecule, the length and structure of the PEG chain, the nature of the covalent linkage, and the final formulation.

Experimental Protocols

This section provides detailed methodologies for the conjugation of a hydrophobic small molecule containing a carboxylic acid group to this compound and the subsequent evaluation of the conjugate's aqueous solubility.

Protocol for EDC/NHS-Mediated Amide Bond Formation

This protocol describes a common method for forming a stable amide bond between a carboxylic acid on a hydrophobic molecule and one of the primary amine groups of this compound.

Materials:

  • Hydrophobic molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Activation of the Hydrophobic Molecule: a. Dissolve the hydrophobic molecule containing a carboxylic acid group in a minimal amount of anhydrous DMF or DMSO. b. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution. c. Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid group, forming an NHS ester.[6]

  • Conjugation Reaction: a. In a separate vial, dissolve this compound (1.2 equivalents to the hydrophobic molecule) in Activation Buffer. b. Add the activated hydrophobic molecule solution dropwise to the this compound solution while stirring. c. Allow the reaction to proceed for 2 to 24 hours at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Reaction Quenching: a. Once the reaction is complete, add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. b. Stir for an additional 30 minutes at room temperature.[9]

  • Purification: a. Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off. b. Dialyze against deionized water for 24-48 hours, with several changes of water, to remove unreacted starting materials and byproducts.[6] c. Lyophilize the purified solution to obtain the solid this compound-hydrophobic molecule conjugate.[6]

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method to determine and compare the aqueous solubility of the unconjugated hydrophobic molecule and the PEGylated conjugate.

Materials:

  • Unconjugated hydrophobic molecule

  • This compound conjugated hydrophobic molecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sealed vials

  • Shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • High-speed centrifuge

  • 0.22 µm syringe filter

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: a. Add an excess amount of the unconjugated hydrophobic molecule and the PEGylated conjugate to separate vials containing a known volume of PBS (pH 7.4). An excess of solid material should be visible.

  • Equilibration: a. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment. b. Allow the samples to equilibrate for 24-48 hours to ensure that saturation is reached.[6]

  • Phase Separation: a. After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[6] b. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: a. Filter the supernatant through a 0.22 µm syringe filter.[6] b. Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: a. The determined concentration represents the aqueous solubility of the compound under the specified conditions. b. Compare the solubility of the PEGylated conjugate to that of the unconjugated molecule to determine the fold increase in solubility.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

This compound is a commonly used linker in the development of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC, where the linker plays a crucial role in bringing together the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Recruited E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Catalyzes Ubiquitination PROTAC_recycled PROTAC (Recycled) TernaryComplex->PROTAC_recycled Releases Ub Ubiquitin Ub->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degrades to

PROTAC-mediated protein degradation pathway.
Experimental Workflow for Conjugation and Solubility Assessment

The following diagram outlines the key steps in the experimental workflow for conjugating a hydrophobic molecule with this compound and subsequently determining the improvement in aqueous solubility.

Experimental_Workflow Workflow for PEGylation and Solubility Assessment cluster_conjugation Step 1: Conjugation cluster_solubility Step 2: Solubility Measurement start Hydrophobic Molecule (-COOH) activate Activate with EDC/NHS start->activate conjugate Conjugation Reaction activate->conjugate linker This compound linker->conjugate purify Purification (Dialysis & Lyophilization) conjugate->purify product PEGylated Molecule purify->product shake_flask Shake-Flask Method product->shake_flask equilibrate Equilibration (24-48h) shake_flask->equilibrate centrifuge Centrifugation equilibrate->centrifuge quantify Quantification of Supernatant (HPLC/UV-Vis) centrifuge->quantify compare Compare Solubility: PEGylated vs. Unconjugated quantify->compare

Workflow for PEGylation and solubility assessment.

Conclusion

This compound serves as a valuable tool for researchers and drug development professionals seeking to enhance the aqueous solubility of hydrophobic molecules. Its hydrophilic nature and bifunctional amine groups allow for straightforward conjugation to a variety of compounds. While specific quantitative data on solubility enhancement with this particular linker is sparse, the well-established principles of PEGylation suggest that significant improvements can be achieved. The provided experimental protocols offer a robust starting point for the synthesis and evaluation of PEGylated compounds, enabling the potential rescue and advancement of poorly soluble drug candidates. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to successful implementation of this technology.

References

An In-depth Technical Guide to PROTAC Linkers and Amino-PEG3-C2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6]

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3][8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][9][8] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[2][7]

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary POI Protein of Interest (POI) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

The catalytic cycle of PROTAC-mediated protein degradation.

The Pivotal Role of the PROTAC Linker

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and drug-like properties.[4][9] The linker's length, chemical composition, rigidity, and attachment points collectively influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated degradation.[10][9][11] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability.[10] Furthermore, the linker significantly impacts a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[4][11]

Types and Design Principles of PROTAC Linkers

Linker design has evolved from empirical "trial and error" approaches to more rational, structure-based strategies.[12] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, which offer synthetic accessibility and flexibility.[7][]

Linker TypeKey FeaturesAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobic hydrocarbon chains.[7]Synthetically tractable; good cell permeability.[7][]Can lead to poor solubility and high lipophilicity; high flexibility may result in an entropic penalty upon binding.[10]
PEG Linkers Flexible, hydrophilic chains of repeating ethylene (B1197577) oxide units.[4][7][]Improves aqueous solubility and pharmacokinetic properties.[1][]Can increase the number of rotatable bonds, potentially impacting permeability.[10]
Rigid Linkers Incorporate structures like piperazine, piperidine, alkynes, or triazoles.[10][7]Pre-organizes the PROTAC for favorable binding, potentially improving potency and selectivity.[10]More synthetically challenging; less adaptable to different POI-E3 ligase pairs.[10]
"Clickable" Linkers Contain azide (B81097) or alkyne moieties for use in click chemistry.[]Facilitates rapid, convergent synthesis of PROTAC libraries for efficient optimization.[]The resulting triazole ring can introduce specific interactions that may need to be considered.[10]
Quantitative Impact of Linker Properties

The optimization of linker length is a critical, empirical process for each specific POI-E3 ligase pair.[12] A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[4][11][]

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [15] Data from a study on ERα-targeting PROTACs using a pentapeptide VHL ligand.

PROTAC CompoundLinker Length (atoms)ERα Degradation Efficacy
12 12Effective
13 16Optimal Degradation
14 19Reduced Efficacy
15 21Reduced Efficacy

Table 2: Impact of Linker Composition and Length on Target Degradation [11][16] Data compiled from various studies to illustrate general trends.

TargetLinker CompositionLinker LengthDC50 (nM)Dmax (%)Observation
BTK Flexible Alkyl ChainOptimal1-40>90%Potent degradation but potential for poor pharmacokinetics.
AR Rigid Piperazine-basedOptimal< 1>90%The rigid linker improved potency and pharmacokinetic properties.
CRBN Nine-atom alkyl chain9 atoms292~76%Moderate degradation activity observed.
CRBN Three PEG units~9 atomsWeakLowReplacing CH₂ with oxygen atoms inhibited PROTAC activity in this case.
TBK1 Alkyl/Ether< 12 atoms-No DegradationHighlights a critical minimum linker length for this system.

Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in cell lines, experimental conditions, and specific PROTAC designs.

Focus on Amino-PEG3-C2-Amine: A Versatile PROTAC Linker

This compound is a PEG-based, bifunctional linker used in the synthesis of PROTACs.[17][18] It features two terminal primary amine groups separated by a hydrophilic spacer composed of three PEG units and a two-carbon chain.

Table 3: Physicochemical Properties of this compound [17]

PropertyValue
Molecular Formula C₈H₂₀N₂O₃
Molecular Weight 192.26 g/mol
CAS Number 929-75-9
Appearance Colorless to light yellow liquid
Solubility Soluble in water (up to 100 mg/mL)

The primary amine groups are reactive towards electrophiles like activated carboxylic acids (e.g., NHS esters), allowing for the formation of stable amide bonds to connect to the POI ligand and the E3 ligase ligand.[19] The hydrophilic PEG3 spacer enhances the aqueous solubility of the final PROTAC molecule, which is a common challenge for these large "beyond rule of five" compounds.[20]

Experimental Protocols for PROTAC Synthesis and Evaluation

Protocol 1: General Synthesis of a PROTAC using an Amine-Terminated Linker

This protocol describes a general two-step amide coupling procedure to synthesize a PROTAC using a linker like this compound.

Materials:

  • POI-ligand-COOH (carboxylic acid-functionalized POI binder)

  • E3-ligand-COOH (carboxylic acid-functionalized E3 binder)

  • This compound

  • Coupling agents (e.g., HATU, HBTU)

  • Amine base (e.g., DIPEA, TEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (Silica gel, HPLC)

Procedure:

  • Step 1: First Amide Coupling: a. Dissolve POI-ligand-COOH (1.0 eq) and a large excess of this compound (e.g., 10 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the mono-amidated product (POI-Linker-NH₂) by reverse-phase HPLC.

  • Step 2: Second Amide Coupling: a. Dissolve the purified POI-Linker-NH₂ (1.0 eq) and E3-ligand-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and purify the final PROTAC product by silica (B1680970) gel chromatography or reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC via ¹H NMR, ¹³C NMR, and HRMS.

PROTAC_Synthesis_Workflow POI_COOH POI-Ligand-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA) POI_COOH->Step1 Linker H2N-Linker-NH2 (this compound) Linker->Step1 E3_COOH E3-Ligand-COOH Step2 Step 2: Amide Coupling (HATU, DIPEA) E3_COOH->Step2 Intermediate POI-Linker-NH2 Step1->Intermediate Purify1 Purification (HPLC) Intermediate->Purify1 Purify1->Step2 Final_PROTAC Final PROTAC (POI-Linker-E3) Step2->Final_PROTAC Purify2 Final Purification (HPLC) Final_PROTAC->Purify2

A general workflow for the modular synthesis of a PROTAC.
Protocol 2: Western Blot for Protein Degradation

This assay is fundamental to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[11]

Procedure:

  • Cell Culture and Treatment: a. Plate cells (e.g., MCF-7 for ERα, 22Rv1 for AR) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: a. Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the POI overnight at 4°C. e. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin). f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Visualize the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Cell Viability/Cytotoxicity Assay

This assay assesses the effect of protein degradation on cell health and proliferation.[8]

Procedure:

  • Cell Plating and Dosing: a. Seed cells in a 96-well plate at an appropriate density. b. Treat cells with a serial dilution of the PROTAC, alongside positive and negative controls.

  • Incubation: Incubate the plate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).

  • Assay: a. Use a commercially available reagent such as CellTiter-Glo® (luminescence-based) or MTT (colorimetric). b. Follow the manufacturer's protocol to measure cell viability.

  • Data Analysis: Plot cell viability against PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).

PROTAC_Evaluation_Workflow start Novel PROTAC Synthesized degradation Protein Degradation Assay (Western Blot) start->degradation viability Cell Viability Assay (e.g., CellTiter-Glo) start->viability ternary Ternary Complex Assay (Co-IP, SPR) start->ternary ubiquitination Target Ubiquitination Assay (IP-Western) degradation->ubiquitination data_analysis Data Analysis: DC50, Dmax, GI50 degradation->data_analysis viability->data_analysis downstream Downstream Pathway Analysis ubiquitination->downstream conclusion Lead Candidate data_analysis->conclusion

A typical experimental workflow for evaluating a novel PROTAC.

PROTACs in Signaling Pathways: Targeting KRAS

Mutations in the KRAS protein are common drivers of cancer, but KRAS has long been considered "undruggable." PROTACs offer a new strategy to target mutant KRAS. For example, a PROTAC can be designed using a ligand that binds to KRAS G12C and a VHL E3 ligase ligand.[5] This PROTAC induces the degradation of KRAS G12C, thereby inhibiting downstream signaling through the MAPK pathway, which is crucial for cell proliferation.[5]

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS G12C (Active) RTK->KRAS Activates RAF RAF KRAS->RAF Degradation Degradation KRAS->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS G12C PROTAC PROTAC->KRAS Induces

Inhibition of MAPK signaling via PROTAC-mediated degradation of KRAS G12C.

Conclusion

The linker is a cornerstone of PROTAC design, offering a versatile handle to fine-tune nearly every aspect of a degrader's performance.[11] Its length, composition, and rigidity are not merely structural considerations but are critical determinants of biological activity, profoundly influencing the formation of a productive ternary complex and the overall physicochemical properties of the molecule.[7][21] Linkers such as this compound provide a synthetically tractable and hydrophilic building block, addressing common challenges like solubility in PROTAC development. A systematic approach to linker optimization, supported by robust quantitative assays, is paramount for the development of potent, selective, and effective protein-degrading therapeutics.

References

The Strategic Application of Amino-PEG3-C2-Amine in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1]

Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) have gained prominence. This technical guide provides a comprehensive overview of a specific PEG-based linker, Amino-PEG3-C2-Amine , and its application in the rational design of potent and effective protein degraders.

Core Concepts: this compound as a PROTAC Linker

This compound, systematically known as 1,11-diamino-3,6,9-trioxaundecane, is a flexible, hydrophilic linker belonging to the PEG family.[3] Its structure is characterized by a central three-unit polyethylene glycol chain flanked by two primary amine groups, separated by a two-carbon spacer.

Chemical Structure:

NH₂-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH₂

This bifunctional nature, with two terminal primary amines, allows for versatile and stepwise conjugation to a POI ligand and an E3 ligase ligand, typically through the formation of stable amide bonds.[4]

Key Attributes and Advantages:
  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecule. This is a crucial factor for improving a compound's handling, formulation, and bioavailability.[5]

  • Optimal Flexibility: The rotational freedom of the bonds within the PEG chain provides conformational flexibility. This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5]

  • Precise Length: The defined three-unit PEG length of this compound provides a specific spatial separation between the POI and E3 ligase ligands. The linker length is a critical parameter that must be empirically optimized for each target-ligase pair to ensure efficient ubiquitination.[6]

  • Synthetic Tractability: The terminal primary amines are readily reactive with activated carboxylic acids, enabling straightforward and modular synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[4][7]

Data Presentation: Performance of PROTACs with PEG-based Diamine Linkers

While extensive quantitative data for PROTACs utilizing the precise this compound linker is not widely available in publicly indexed literature, studies on PROTACs with structurally similar linkers provide valuable insights into their potential performance. The following tables summarize representative data for PROTACs targeting the oncogenic kinase BCR-ABL, where a diamine linker with a PEG core was employed.

Table 1: Physicochemical Properties of a Representative Amino-PEG-based PROTAC

PropertyValue
Molecular Weight ( g/mol )~950-1050
Calculated LogP (cLogP)3.5 - 4.5
Topological Polar Surface Area (TPSA)~180 - 220 Ų
Hydrogen Bond Donors5 - 7
Hydrogen Bond Acceptors10 - 14

Note: These values are illustrative and can vary depending on the specific POI and E3 ligase ligands conjugated to the linker.

Table 2: Biological Activity of a Representative BCR-ABL-Targeting PROTAC with an Amino-PEG Linker

ParameterCell LineValue
DC₅₀ (Degradation Concentration 50%)K562~10 nM
Dₘₐₓ (Maximum Degradation)K562>90%
IC₅₀ (Inhibitory Concentration 50%)K562<1 nM

Data is representative of PROTACs targeting BCR-ABL with similar PEG-based diamine linkers. DC₅₀ and Dₘₐₓ values are typically determined by Western Blot analysis after a 24-hour treatment period. IC₅₀ is a measure of cell viability.

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated Degradation of BCR-ABL

BCR_ABL_Degradation cluster_cell Cellular Environment cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Protein of Interest) Ternary_Complex Ternary Complex (BCR-ABL-PROTAC-E3) BCR_ABL->Ternary_Complex Binds Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Promotes PROTAC This compound -based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Recycled Ub_BCR_ABL Poly-ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Catalyzes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Degraded_Peptides->Proliferation Inhibits Apoptosis Apoptosis Degraded_Peptides->Apoptosis Induces

Caption: PROTAC-mediated degradation of the oncogenic fusion protein BCR-ABL.

Experimental Workflow: Evaluation of a PROTAC Synthesized with this compound

PROTAC_Evaluation_Workflow start Start: Synthesized PROTAC biophysical Biophysical Assays (SPR, ITC, TR-FRET) start->biophysical ternary_complex Ternary Complex Formation? biophysical->ternary_complex cellular_assays Cellular Assays ternary_complex->cellular_assays Yes optimize Optimize Linker/ Ligands ternary_complex->optimize No western_blot Western Blot (Dose & Time Course) cellular_assays->western_blot degradation Target Degradation? (Determine DC50 & Dmax) western_blot->degradation permeability Permeability Assays (PAMPA, Caco-2) degradation->permeability Yes degradation->optimize No cell_viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) permeability->cell_viability cytotoxicity Acceptable Cytotoxicity? cell_viability->cytotoxicity in_vivo In Vivo Studies (Xenograft Models) cytotoxicity->in_vivo Yes cytotoxicity->optimize No end End: Candidate for Further Development in_vivo->end

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Logical Relationship: PROTAC Synthesis using a Diamine Linker

PROTAC_Synthesis_Logic cluster_reactants Starting Materials cluster_synthesis Stepwise Synthesis POI_Ligand POI Ligand (with COOH) Step1 Step 1: Mono-Amide Coupling (Excess Linker) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with COOH) Step2 Step 2: Second Amide Coupling E3_Ligand->Step2 Linker This compound (H₂N-Linker-NH₂) Linker->Step1 Intermediate Mono-functionalized Intermediate (POI-Linker-NH₂) Step1->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Purification1->Step2 Crude_PROTAC Crude PROTAC (POI-Linker-E3) Step2->Crude_PROTAC Purification2 Final Purification (e.g., Prep-HPLC) Crude_PROTAC->Purification2 Final_PROTAC Pure PROTAC Purification2->Final_PROTAC

References

A Core Technical Guide to the Research Applications of Amino-PEG3-C2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine is a versatile, bifunctional linker molecule increasingly utilized in biomedical research and drug development. Its structure, featuring two primary amine groups separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, provides a flexible and soluble bridge for the conjugation of various molecules. This guide offers an in-depth overview of the fundamental principles, experimental protocols, and key applications of this compound, with a focus on its role in bioconjugation, nanoparticle functionalization, and the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Core Principles of this compound

The utility of this compound stems from its defined chemical structure. The terminal primary amine groups are reactive towards a variety of functional groups, including carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), allowing for the formation of stable amide bonds.[1][2] The central PEG3 chain imparts hydrophilicity to the linker and any molecule it is conjugated to, which can enhance aqueous solubility, improve pharmacokinetic properties, and reduce non-specific binding.[3][4]

Physicochemical and Quantitative Data

The well-defined structure of this compound allows for precise control and predictability in experimental design. Key physicochemical properties are summarized below.

PropertyValueReference(s)
Chemical Formula C8H20N2O3[5]
Molecular Weight 192.26 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Density ~1.289 g/cm³[5]
Solubility (in Vitro) H₂O: 100 mg/mL (520.13 mM); requires ultrasonic[5]
Storage (Pure Form) -20°C for 3 years[5]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[5]

Key Applications and Experimental Protocols

Bioconjugation of Proteins and Peptides

This compound is an effective crosslinking agent for proteins and peptides. The following protocol describes a general method for conjugating a carboxyl group on a protein to the amine groups of the linker using EDC/NHS chemistry.

Objective: To covalently link a protein to this compound.

Materials:

  • Target protein with accessible carboxyl groups

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[6]

  • Purification system (e.g., size-exclusion chromatography)[7]

Protocol:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.[1]

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the protein solution.[1]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Conjugation:

    • Prepare a stock solution of this compound in Coupling Buffer.

    • Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.[1] The optimal ratio should be determined empirically.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.[7]

Expected Outcomes for Peptide Conjugation:

ParameterTypical Range/ValueNotesReference(s)
Activated PEG:Peptide 10:1 to 20:1 molar excessDrives the reaction towards completion.[6]
Conjugation Time 2-4 hours at RT, or overnight at 4°CLonger incubation may be needed for less reactive amines.[6]
Post-Purification Yield 30-60%Highly dependent on the peptide sequence, scale, and purification method.[6]

Experimental Workflow for Protein/Peptide Conjugation

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 Dissolve Protein in Activation Buffer r1 Activate Protein Carboxyl Groups p1->r1 p2 Prepare EDC/NHS Stock Solutions p2->r1 p3 Prepare Linker Stock Solution r2 Add this compound p3->r2 r1->r2 r3 Incubate (2-4h RT or O/N 4°C) r2->r3 r4 Quench Reaction with Tris Buffer r3->r4 u1 Purify Conjugate (e.g., SEC) r4->u1 u2 Characterize Product (e.g., SDS-PAGE, MS) u1->u2

General workflow for protein/peptide conjugation.

Surface Modification of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles, enhancing their biocompatibility and providing anchor points for further modifications.[8] The following protocol is for the functionalization of carboxylated nanoparticles.

Objective: To PEGylate carboxylated nanoparticles with this compound.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)

  • This compound

  • Activation Buffer: 0.1 M MES, pH 6.0[8]

  • Coupling Buffer: PBS, pH 7.4[8]

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4[8]

  • EDC and Sulfo-NHS[8]

Protocol:

  • Nanoparticle Preparation:

    • Disperse carboxylated nanoparticles in deionized water to a concentration of 10 mg/mL.[8]

    • Wash the nanoparticles with Activation Buffer by centrifugation and resuspension.[8]

  • Activation of Carboxyl Groups:

    • Resuspend nanoparticles in Activation Buffer.

    • Add EDC (final concentration ~4 mM) and Sulfo-NHS (final concentration ~10 mM).[8]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

  • Conjugation:

    • Centrifuge the activated nanoparticles and resuspend the pellet in Coupling Buffer.[8]

    • Immediately add a solution of this compound (a 10-fold molar excess is a good starting point) in Coupling Buffer.[8]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[9]

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture.[8]

    • Incubate for 15 minutes at room temperature.[8]

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in deionized water.[8]

  • Characterization:

    • Confirm successful PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR) and dynamic light scattering (DLS).[9]

Workflow for Nanoparticle Functionalization

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Characterization np1 Disperse Carboxylated Nanoparticles np2 Wash with Activation Buffer np1->np2 nr1 Activate Carboxyl Groups with EDC/Sulfo-NHS np2->nr1 nr2 Add this compound nr1->nr2 nr3 Incubate (2-4h RT) nr2->nr3 nr4 Quench with Tris Buffer nr3->nr4 nu1 Purify by Centrifugation and Washing nr4->nu1 nu2 Characterize (FTIR, DLS) nu1->nu2

Workflow for nanoparticle functionalization.

Synthesis of PROTACs

This compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[5] The linker connects a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Objective: To synthesize a PROTAC using this compound via a two-step amide coupling strategy.

Protocol (General Framework):

This protocol assumes one ligand has a carboxylic acid and the other has a protecting group on an amine (e.g., Boc-amine) that will be deprotected for the second coupling.

Step 1: First Amide Coupling

  • Reaction Setup: In an anhydrous solvent (e.g., DMF) under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq).[10]

  • Activation: Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.[11]

  • Conjugation: Add a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.[11]

  • Work-up and Purification: Perform an aqueous workup and purify the mono-functionalized linker intermediate by flash column chromatography.[11]

Step 2: Deprotection (if necessary)

  • If one of the amine groups on the linker was protected (e.g., with a Boc group), it must be removed.

  • Reaction: Dissolve the protected intermediate in a suitable solvent like dichloromethane (B109758) (DCM) and add trifluoroacetic acid (TFA).[11]

  • Monitoring: Stir for 1-3 hours at room temperature and monitor by LC-MS.[11]

  • Work-up: Concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.[11]

Step 3: Second Amide Coupling

  • Reaction Setup: Dissolve the deprotected linker-ligand intermediate (1.0 eq), the second ligand containing a carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in an anhydrous solvent.[10]

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.[10]

  • Purification: Purify the final PROTAC molecule using reverse-phase HPLC.[10]

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[10]

PROTAC Mechanism of Action and Downstream Signaling of a BRD4 Degrader

A prominent application of PROTACs is the degradation of the epigenetic reader protein BRD4, a target in various cancers.[12][13] The degradation of BRD4 leads to the suppression of key oncogenes, most notably MYC.[12] This, in turn, affects cell cycle progression and can induce apoptosis.[12][14]

PROTAC-Mediated Degradation of BRD4 and Downstream Effects

G cluster_protac PROTAC Action cluster_downstream Downstream Signaling p1 BRD4-PROTAC-E3 Ligase Ternary Complex Formation p2 BRD4 Polyubiquitination p1->p2 p3 Proteasomal Degradation of BRD4 p2->p3 d1 Suppression of MYC Transcription p3->d1 Leads to d2 Decreased MYC Protein Levels d1->d2 d3 Cell Cycle Arrest d2->d3 d5 Downregulation of Anti-Apoptotic Proteins (e.g., BCL-2) d2->d5 d4 Induction of Apoptosis d5->d4

PROTAC-mediated degradation of BRD4 and its downstream signaling effects.

Conclusion

This compound is a valuable tool for researchers in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional reactivity enable a wide range of applications, from improving the properties of biologics to the rational design of novel therapeutics like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research settings. As with any experimental system, optimization of the provided protocols for specific applications is highly recommended to achieve the desired outcomes.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling and Application of Amino-PEG3-C2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and laboratory application of Amino-PEG3-C2-Amine. As a bifunctional linker, this molecule is a critical component in the development of advanced biochemical tools, particularly in the burgeoning field of targeted protein degradation. This document outlines essential safety protocols, physicochemical properties, and detailed experimental methodologies to ensure its effective and safe utilization in research and drug development.

Core Concepts and Physicochemical Properties

This compound, identified by the CAS Number 929-75-9, is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative featuring a primary amine group at each terminus of a three-unit PEG chain. This structure imparts water solubility and provides two reactive sites for bioconjugation. The amine groups readily react with moieties such as carboxylic acids and activated esters to form stable amide bonds, making it a versatile linker for synthesizing more complex molecules.[1]

Physicochemical and Safety Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its properties and hazard classifications.

PropertyValueReference
CAS Number 929-75-9[2]
Molecular Formula C8H20N2O3[2]
Molecular Weight 192.26 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Solubility Soluble in water (100 mg/mL)[3]
Purity >99%[3]
Storage (Pure Form) -20°C for 3 years, 4°C for 2 years[3]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[3]
Hazard Classification (GHS)CategoryHazard StatementReference
Skin Corrosion/Irritation 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation 1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[2]

Safety and Handling Protocols

Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. The following guidelines are based on the available safety data sheets.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound:

  • Temperature: For long-term storage of the pure compound, -20°C is recommended.[3] For short-term storage, 4°C is acceptable.[3]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric components.

  • Solutions: Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[3] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[3]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[6]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Ub Ub E3 Ligase E3 Ligase E3 Ligase->PROTAC Poly-Ub Target Target Protein (Polyubiquitinated) Ub->Poly-Ub Target E1, E2 Enzymes Proteasome Proteasome Poly-Ub Target->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

The bifunctional nature of this compound, with primary amines at both ends, makes it suitable for sequential amide bond formation with two different carboxyl-containing molecules. This allows for a modular approach to synthesizing complex molecules like PROTACs.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step sequential amide coupling strategy. This ensures a controlled assembly of the final heterobifunctional molecule.

PROTAC_Synthesis_Workflow A Carboxyl-Functionalized E3 Ligase Ligand C E3 Ligase Ligand-Linker Intermediate A->C Amide Coupling (Step 1) B This compound B->C E Final PROTAC Molecule C->E Amide Coupling (Step 2) D Carboxyl-Functionalized Target Protein Ligand D->E F Purification (RP-HPLC) E->F

Caption: General workflow for a two-step PROTAC synthesis using this compound.

Protocol: Two-Step Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for synthesizing a PROTAC by first coupling one amine of the this compound linker to an E3 ligase ligand, followed by coupling the second amine to a target protein ligand.

Note: This is a representative protocol. Molar ratios, reaction times, and purification methods may require optimization for specific ligands.

Materials:

  • Carboxyl-functionalized E3 ligase ligand

  • Carboxyl-functionalized target protein ligand

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis under an inert atmosphere

  • Reverse-phase HPLC (RP-HPLC) for purification

  • LC-MS for reaction monitoring

Procedure:

Step 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxyl-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.5 eq) in anhydrous DMF.

  • Add the this compound solution dropwise to the activated E3 ligase ligand solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate.

  • Upon completion, purify the crude product by RP-HPLC to isolate the E3 ligase ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC Molecule

  • Under an inert atmosphere, dissolve the purified E3 ligase ligand-linker intermediate (1.0 eq) and the carboxyl-functionalized target protein ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Conclusion

This compound is a versatile and valuable tool in modern chemical biology and drug discovery, particularly for the synthesis of PROTACs. Its hydrophilic nature and bifunctional reactivity allow for the construction of complex molecules with improved physicochemical properties. Adherence to the safety and handling guidelines outlined in this document is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a foundational methodology for the application of this compound in the synthesis of targeted protein degraders, enabling researchers to explore new frontiers in therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using an Amino-PEG3-C2-Amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Amino-PEG3-C2-Amine linker. This versatile linker enables the modular assembly of heterobifunctional molecules designed to induce the degradation of specific target proteins.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic agents that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2][3] These molecules are heterobifunctional, consisting of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1][7]

Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and drug-like properties of these often large molecules.[1][6] The this compound linker, with a primary amine at each end of a flexible PEG chain, offers a versatile platform for the stepwise and controlled synthesis of PROTACs through the formation of stable amide bonds.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

The synthesis of a PROTAC using an this compound linker is a modular process. It typically involves the protection of one amine group on the linker, followed by sequential amide coupling reactions with the POI ligand and the E3 ligase ligand. The following protocols outline a general strategy.

Protocol 1: Monoprotection of this compound Linker

This step is crucial to ensure selective coupling in the subsequent steps. The Boc (tert-butoxycarbonyl) group is a common choice for amine protection due to its stability and ease of removal.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TEA (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield Boc-NH-PEG3-C2-Amine.

Protocol 2: Amide Coupling of Protected Linker to Ligand A (POI or E3 Ligase)

This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand A) to the free amine of the protected linker.

Reagents and Materials:

  • Boc-NH-PEG3-C2-Amine (1.1 eq)

  • Ligand A with a carboxylic acid functionality (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve Ligand A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Boc-NH-PEG3-C2-Amine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield Ligand A-linker-NH-Boc.

Protocol 3: Boc Deprotection

This step deprotects the second amine group of the linker, making it available for coupling to the second ligand.

Reagents and Materials:

  • Ligand A-linker-NH-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C and add TFA (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 4: Final Amide Coupling to Ligand B

This final step couples the second carboxylic acid-functionalized ligand (Ligand B) to the newly deprotected amine, forming the final PROTAC molecule.

Reagents and Materials:

  • Deprotected Ligand A-linker-NH₂ intermediate (1.0 eq)

  • Ligand B with a carboxylic acid functionality (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the deprotected intermediate and Ligand B-COOH in anhydrous DMF under an inert atmosphere.

  • Add DIPEA and stir for 5 minutes at room temperature.

  • Add a solution of HATU in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Workflow

The synthesis of a PROTAC using a bifunctional amine linker follows a structured, multi-step workflow.

Synthesis_Workflow start Start Materials: This compound Ligand A-COOH Ligand B-COOH prot Step 1: Monoprotection of Linker (Boc) start->prot couple1 Step 2: Amide Coupling with Ligand A prot->couple1 deprot Step 3: Boc Deprotection (TFA/DCM) couple1->deprot couple2 Step 4: Amide Coupling with Ligand B deprot->couple2 purify Final Purification (RP-HPLC) couple2->purify end Final PROTAC: Ligand A-Linker-Ligand B purify->end

Caption: General experimental workflow for PROTAC synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a generic PROTAC utilizing an this compound linker. Actual results may vary depending on the specific ligands used.

Table 1: Reagent Quantities and Reaction Conditions

StepReagent 1 (eq)Reagent 2 (eq)Coupling/Activating Agent (eq)Base (eq)SolventTemp. (°C)Time (h)
Monoprotection Linker (1.0)(Boc)₂O (1.0)-TEA (1.1)DCM0 to RT4-6
Amide Coupling 1 Ligand A-COOH (1.0)Protected Linker (1.1)HATU (1.2)DIPEA (3.0)DMFRT12-16
Deprotection Protected Intermediate (1.0)TFA (20-50% v/v)--DCM0 to RT1-3
Amide Coupling 2 Ligand B-COOH (1.1)Deprotected Intermediate (1.0)HATU (1.2)DIPEA (3.0)DMFRT2-12

Table 2: Representative Yields and Purity

Intermediate/ProductTypical Yield (%)Purity (LC-MS, %)
Boc-NH-PEG3-C2-Amine 75-90>95
Ligand A-linker-NH-Boc 60-85>95
Final PROTAC (Post-HPLC)30-60>98

Conclusion

The this compound linker is a highly effective and versatile tool for the modular synthesis of PROTACs. Its bifunctional nature allows for a convergent and controlled synthetic strategy, while the incorporated PEG spacer can enhance the physicochemical properties of the final molecule. The detailed protocols and representative data provided herein offer a comprehensive guide for researchers to utilize this valuable building block in the design and synthesis of novel PROTACs for targeted protein degradation.

References

A Step-by-Step Guide to Conjugation with Amino-PEG3-C2-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine is a homobifunctional linker featuring two primary amine groups separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical architecture makes it an effective crosslinking agent for molecules containing reactive groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. The PEG moiety enhances the solubility and biocompatibility of the resulting conjugate, making this linker a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecular structures like Proteolysis Targeting Chimeras (PROTACs).[1]

This guide provides detailed protocols for the conjugation of this compound to molecules bearing carboxylic acid or NHS ester functionalities. It includes quantitative data to inform experimental design, step-by-step methodologies, and visual workflows to ensure successful conjugation and purification of the final product.

Principle of Conjugation

The primary amines of this compound are nucleophilic and readily react with electrophilic groups to form stable covalent bonds. The two most common conjugation strategies are:

  • Carbodiimide-Mediated Amide Coupling: In the presence of a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), carboxylic acids are activated to form a semi-stable NHS ester. This intermediate then efficiently reacts with the primary amines of the linker to create a stable amide bond.[2][3] This two-step, one-pot reaction is a cornerstone of bioconjugation.[2] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amidation is favored at a pH of 7.2-8.0.[2][4]

  • Direct Reaction with NHS Esters: Molecules pre-activated as NHS esters can directly react with the primary amines of the linker in a straightforward and efficient manner. This reaction is typically performed in an amine-free buffer at a pH range of 7.2 to 9.0 to form a stable amide bond.[5][6]

Quantitative Data for Experimental Design

Successful conjugation is dependent on optimizing key reaction parameters. The following tables provide typical starting points and expected outcomes for the conjugation of this compound. These values may require further optimization for specific molecules.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Excess (relative to Carboxylic Acid Groups)Notes
EDC1.5x - 10x[7]A higher excess may be needed for dilute solutions.[7]
NHS/sulfo-NHS1.5x - 5x[7]A higher excess of NHS can improve reaction speed and yield.[7]
This compound1.2x - 20x[7]The optimal ratio depends on whether mono- or di-conjugation is desired and should be determined empirically.[7]

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterConditionNotes
Activation Step (EDC/NHS)
pH5.0 - 6.0[2]Optimal for the formation of the O-acylisourea intermediate.[2]
TemperatureRoom Temperature[2]
Duration15 - 30 minutes[7]
Coupling Step (to Amine)
pH7.2 - 8.0[2]Facilitates the nucleophilic attack of the primary amine.[4]
TemperatureRoom Temperature or 4°C[2]Longer incubation at 4°C can improve yield for sensitive proteins.[7]
Duration2 - 4 hours or overnight[2]Longer incubation may be needed for less reactive amines.[2]
Quenching
ReagentTris or Glycine[8]Final concentration of 20-50 mM.[2]
Duration15 - 30 minutes[2]
Post-Purification Yield 30 - 60%[2]Highly dependent on the substrate, scale, and purification method.[2]

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule to this compound via EDC/NHS Chemistry

This protocol describes the activation of a molecule containing a carboxyl group and its subsequent reaction with the primary amine of the this compound linker.

Materials and Reagents:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[7]

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification[8]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and the carboxylic acid-containing molecule to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.[7]

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxyl Group:

    • To the solution of the carboxylic acid-containing molecule, add EDC and NHS from their stock solutions. Refer to Table 1 for recommended molar ratios.

    • Mix thoroughly and incubate for 15-30 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution.

    • Ensure the pH of the final reaction mixture is between 7.2 and 7.4.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove unreacted linker, coupling agents, and starting material.[8]

Protocol 2: Conjugation of an NHS Ester-Activated Molecule to this compound

This protocol is for the direct reaction between an NHS ester-activated molecule and this compound.

Materials and Reagents:

  • NHS ester-activated molecule

  • This compound

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Anhydrous DMF or DMSO

  • Purification equipment (e.g., SEC, RP-HPLC, dialysis)[8]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution immediately before use.[6]

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved NHS ester to the this compound solution.

    • The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[6]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC, RP-HPLC, or dialysis to remove unreacted materials.[8]

Visualization of Workflows

G cluster_0 Protocol 1: EDC/NHS Coupling Workflow Reagent Prep Reagent Preparation Activation Activation of Carboxylic Acid (EDC/NHS) Reagent Prep->Activation pH 5.0-6.0 15-30 min, RT Conjugation1 Conjugation to This compound Activation->Conjugation1 pH 7.2-8.0 2-4h RT or O/N 4°C Quenching1 Quenching (Tris/Glycine) Conjugation1->Quenching1 15-30 min, RT Purification1 Purification (SEC/HPLC) Quenching1->Purification1 Final Product1 Final Conjugate Purification1->Final Product1

Caption: General experimental workflow for EDC/NHS mediated conjugation.

G cluster_1 Protocol 2: NHS Ester Coupling Workflow Reagent Prep2 Reagent Preparation Conjugation2 Direct Conjugation of NHS Ester to Amine Reagent Prep2->Conjugation2 pH 7.2-8.0 30-60 min, RT Quenching2 Quenching (Tris/Glycine) Conjugation2->Quenching2 15-30 min, RT Purification2 Purification (SEC/HPLC) Quenching2->Purification2 Final Product2 Final Conjugate Purification2->Final Product2

Caption: General experimental workflow for direct NHS ester conjugation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Inactive reagents (hydrolyzed EDC or NHS ester) - Incorrect pH of reaction buffers - Insufficient molar excess of linker or coupling agents - Presence of primary amines (e.g., Tris) in the buffer[4]- Use fresh, anhydrous reagents and solvents.[4] - Verify the pH of all buffers before starting the reaction. - Optimize the molar ratio of reactants; a higher excess of the PEG linker may be required.[4] - Use amine-free buffers such as PBS, MES, or HEPES for the conjugation step.[4]
Product Heterogeneity - Multiple reactive sites on the target molecule - Side reactions due to excess EDC- Use purification techniques with high resolving power, such as ion-exchange chromatography (IEX) or RP-HPLC.[8] - Optimize the molar ratios to favor the desired product. - A two-step EDC/NHS protocol is recommended to minimize side reactions.[7]
Precipitation of Conjugate - Poor solubility of the starting material or final conjugate- Perform the reaction in a buffer containing a solubilizing agent. - The PEG linker should improve solubility, but if issues persist, consider a different buffer system.

Conclusion

This compound is a versatile homobifunctional linker that facilitates the straightforward crosslinking of molecules through stable amide bond formation. By carefully controlling the reaction conditions, particularly pH and molar ratios, researchers can achieve efficient conjugation to both carboxylic acid- and NHS ester-containing molecules. The protocols and data provided in this guide serve as a comprehensive resource for scientists and drug development professionals to successfully implement this compound in their research, leading to the creation of well-defined and effective bioconjugates.

References

Application Notes and Protocols for the Conjugation of Amino-PEG3-C2-Amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is one of the most robust and widely used bioconjugation strategies due to its efficiency and the formation of a stable amide bond under mild aqueous conditions.[] Amino-PEG3-C2-Amine is a versatile, short-chain, hydrophilic linker containing a primary amine that can be readily conjugated to molecules functionalized with an NHS ester.

This bifunctional linker, with a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers several advantages in bioconjugation, including increased hydrophilicity of the resulting conjugate, reduced steric hindrance, and a flexible spacer arm.[2] These properties are highly desirable in applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and the fluorescent labeling of proteins and peptides.[3][4]

These application notes provide a comprehensive overview of the reaction between this compound and NHS esters, detailed experimental protocols, and key data to guide the optimization of your conjugation strategies.

Reaction Mechanism

The conjugation of this compound to an NHS ester proceeds via a nucleophilic acyl substitution. The primary amino group (-NH₂) of the linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is highly efficient and proceeds readily under near-physiological conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine This compound (H₂N-(PEG)₃-C₂-NH₂) Conditions pH 7.2-8.5 Room Temperature Amine->Conditions NHS_Ester Target Molecule-NHS Ester NHS_Ester->Conditions Conjugate Stable Amide Bond (Target-NHCO-(PEG)₃-C₂-NH₂) Conditions->Conjugate Byproduct N-hydroxysuccinimide (NHS) Conditions->Byproduct

Caption: Reaction of this compound with an NHS ester.

Key Considerations for Optimal Conjugation

Several factors critically influence the success of the conjugation reaction. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive.[5] Optimizing the following parameters is essential to maximize the yield of the desired conjugate.

ParameterRecommended Range/ConditionRationale & Key ConsiderationsCitations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester stability. Below pH 7.0, the amine is protonated and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly.[6][7]
Buffer Composition Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the this compound for reaction with the NHS ester.[8]
Molar Ratio 5- to 20-fold molar excess of NHS esterA molar excess of the NHS ester is typically used to drive the reaction to completion, especially when labeling precious biomolecules. The optimal ratio should be determined empirically.[8][9]
NHS Ester Solution Dissolve in anhydrous DMSO or DMF immediately before useNHS esters are moisture-sensitive. Stock solutions in anhydrous solvents can be stored at -20°C, but aqueous solutions should be used immediately. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[8][10]
Temperature 4°C to Room Temperature (25°C)Reactions are typically run for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.[9]
Quenching 10-100 mM Tris or GlycineAfter the desired incubation time, a quenching buffer is added to react with and deactivate any remaining NHS ester, preventing further modification of the target molecule.[10]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to an NHS ester-functionalized molecule (e.g., a fluorescent dye or a small molecule drug). Optimization for specific applications is highly recommended.

Protocol 1: General Conjugation of this compound to an NHS Ester

This protocol describes a general workflow for the conjugation reaction.

G A Prepare Reagents B Dissolve this compound in Amine-Free Buffer (pH 8.3) A->B C Dissolve NHS Ester in Anhydrous DMSO/DMF A->C D Initiate Conjugation Reaction B->D C->D E Add NHS Ester solution to Amine-PEG3-C2-Amine solution D->E F Incubate at RT (1-2h) or 4°C (4-12h) E->F G Quench Reaction F->G H Add Tris or Glycine buffer to a final concentration of 50-100 mM G->H I Purify Conjugate H->I J e.g., Dialysis, Size Exclusion Chromatography, or HPLC I->J K Characterize and Store J->K

Caption: General experimental workflow for conjugation.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

  • Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature before use.

  • Dissolve this compound: Prepare a solution of this compound in the Reaction Buffer at the desired concentration (e.g., 1-10 mg/mL).

  • Dissolve NHS Ester: Immediately before initiating the reaction, prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add the calculated amount of the NHS ester stock solution to the this compound solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point. b. Mix gently and incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect from light if using a fluorescent dye.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted reagents and byproducts.

    • For larger molecules: Use dialysis or a desalting column equilibrated with the desired storage buffer.

    • For small molecule conjugates: Purification may be achieved using reverse-phase HPLC.

  • Characterization and Storage: Characterize the purified conjugate using appropriate methods (e.g., UV-Vis spectroscopy, Mass Spectrometry). Store the final product at -20°C or as recommended for the specific conjugate.

Protocol 2: Characterization - Determining Degree of Labeling (DOL) for a Fluorescent Dye Conjugate

This protocol is for determining the ratio of dye molecules to this compound in the purified conjugate.

Procedure:

  • Measure Absorbance: a. Dilute the purified conjugate in a suitable buffer (e.g., PBS). b. Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate Protein/Peptide Concentration (if applicable): If the this compound was conjugated to a protein or peptide, calculate its concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye at 280 nm.

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / (ε_dye × path length)

  • Calculate Degree of Labeling (DOL):

    • DOL = [Dye Concentration] / [Molecule Concentration]

Applications

The conjugation of this compound with NHS esters is a versatile strategy employed in various fields:

  • Drug Development: As a linker in the synthesis of PROTACs, connecting a target-binding ligand to an E3 ligase ligand.[3]

  • Bioconjugation: For the PEGylation of proteins, peptides, and oligonucleotides to improve their pharmacokinetic properties.

  • Diagnostics and Imaging: For attaching fluorescent dyes or reporter molecules to antibodies or other targeting moieties for use in assays like flow cytometry, immunofluorescence, and ELISA.[6]

  • Material Science: For the functionalization of surfaces and nanoparticles with amine-reactive groups.

By following the guidelines and protocols outlined in these notes, researchers can effectively utilize the this compound and NHS ester reaction for a wide range of applications.

References

Application Notes and Protocols for Carboxylic Acid Activation and Coupling to Amino-PEG3-C2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the activation of carboxylic acids and their subsequent conjugation to Amino-PEG3-C2-Amine. This process is crucial in bioconjugation for applications such as the development of antibody-drug conjugates (ADCs), PEGylation of proteins to enhance their pharmacokinetic properties, and the functionalization of surfaces and nanoparticles for targeted drug delivery.[1][2]

The protocols outlined below focus on two of the most common and efficient methods for amide bond formation: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the application of the uronium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][3]

Principle of the Reaction

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under physiological conditions.[4] Therefore, the carboxylic acid must first be "activated" to a more reactive species. This activation is typically achieved by converting the carboxyl group into a better leaving group, facilitating nucleophilic attack by the primary amine of the this compound.

EDC/NHS Chemistry: This is a widely used "zero-length" crosslinking method, meaning that no atoms from the coupling agents are incorporated into the final product.[4][5] The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][6]

  • Stabilization and Coupling: This unstable intermediate is prone to hydrolysis. The addition of NHS or its water-soluble analog, Sulfo-NHS, reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][6] This NHS ester then readily reacts with the primary amine of the this compound to form a stable amide bond.[1]

HATU Chemistry: HATU is a highly efficient coupling reagent that activates a carboxylic acid by forming a highly reactive OAt-active ester.[3][7] The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in HATU accelerates the coupling reaction and minimizes the risk of racemization.[3] This active ester then readily reacts with a primary amine to form the desired amide bond.[3]

Data Presentation: Key Experimental Parameters

Successful conjugation is dependent on several critical parameters that must be optimized for each specific application.[2] The following tables summarize key quantitative data and recommended reaction conditions to guide experimental design.

Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation
ParameterEDC/NHS ActivationHATU ActivationNotes
Activation Reagents EDC (1.5 - 5 eq.), NHS or Sulfo-NHS (1.5 - 5 eq.)HATU (1.0 - 1.5 eq.)Molar equivalents are relative to the carboxylic acid.[3][8]
Solvent Anhydrous DMF, DMSO, or aqueous buffer (e.g., MES)Anhydrous DMF, DCM, ACN, THFFor aqueous reactions with EDC/NHS, an appropriate activation buffer is used.[2][3]
Activation Buffer (for aqueous EDC/NHS) MES or Phosphate BufferN/AOptimal activation with EDC occurs at a slightly acidic pH.[2]
pH for Activation (aqueous) 4.5 - 6.0[2][9]N/AThe activation reaction with EDC and NHS is most efficient at this pH range.[9]
Base (for HATU) N/ADIPEA or TEA (2.0 - 5.0 eq.)A non-nucleophilic base is required for HATU-mediated coupling.[3]
Reaction Time 15 - 30 minutes[5][8]15 - 30 minutes (pre-activation)This is the typical time for the initial activation step.[3]
Temperature Room Temperature (20-25°C)[8]0°C to Room TemperatureLower temperatures can be used to maintain the stability of sensitive molecules.[3]
Table 2: Recommended Reaction Conditions for Coupling to this compound
ParameterEDC/NHS CouplingHATU CouplingNotes
Molar Excess of Activated Carboxylic Acid 5 to 20-fold excess over this compound1.0 - 1.2 equivalents relative to the amineRequires empirical optimization.[2] For HATU, a slight excess of the amine is sometimes used.[3]
Conjugation pH 7.2 - 8.5[2]N/A (reaction is not pH-dependent in the same way as NHS esters)Balances the reactivity of the primary amine and the rate of NHS ester hydrolysis.[2]
Compatible Buffers (aqueous) Phosphate, Bicarbonate, Borate, HEPESN/ABuffers must be free of primary amines (e.g., Tris or glycine).[2]
Reaction Time 1 - 4 hours at Room Temperature, or overnight at 4°C[2][3]1 - 18 hoursDepends on the reactivity of the substrates.[3]
Temperature 4°C to Room Temperature (20-25°C)[2][8]0°C to Room TemperatureLower temperatures are preferred for sensitive biomolecules.[2][3]
Quenching Reagent Tris, Glycine, or Hydroxylamine (20-50 mM final conc.)Not typically required, work-up purifies the product.Quenches any unreacted NHS esters.[2][8]

Experimental Protocols

The following are generalized protocols. The user must adapt them to their specific carboxylic acid and experimental setup.

Protocol 1: Two-Step Aqueous Phase EDC/NHS Coupling

This is the most common method for conjugating to amine-containing molecules in an aqueous environment.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Desalting column

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer to the desired concentration.

  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Add the EDC solution to the carboxylic acid solution, followed immediately by the NHS/Sulfo-NHS solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[5]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[5]

Step 2: Coupling to this compound

  • Optional but recommended: To remove excess EDC and byproducts, the activated carboxylic acid can be purified using a desalting column equilibrated with Coupling Buffer.[8]

  • Dissolve the this compound in Coupling Buffer.

  • Immediately add the activated carboxylic acid solution from Step 1 to the this compound solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[8]

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[5]

Step 4: Purification

  • Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: One-Pot Organic Phase HATU Coupling

This protocol is suitable for reactions in organic solvents.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • HATU

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.[3]

  • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[3]

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.[3]

Step 2: Coupling to this compound

  • Add the this compound (1.0-1.2 equivalents) to the reaction mixture.[3]

  • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[3]

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

  • Filter and concentrate the solvent under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide.[3]

Visualizations

Reaction Mechanisms and Workflows

EDC_NHS_Coupling_Mechanism EDC/NHS Coupling Mechanism R_COOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate R_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct hydrolysis NHS NHS NHS->NHS_Ester Amide_Conjugate Amide Conjugate (R-CO-NH-PEG) NHS_Ester->Amide_Conjugate + H₂N-PEG NHS_Byproduct NHS Byproduct NHS_Ester->NHS_Byproduct Amine_PEG This compound (H₂N-PEG) Amine_PEG->Amide_Conjugate

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

HATU_Coupling_Mechanism HATU Coupling Mechanism cluster_activation Activation R_COOH Carboxylic Acid (R-COOH) OAt_Ester OAt-Active Ester R_COOH->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Amide_Conjugate Amide Conjugate (R-CO-NH-PEG) OAt_Ester->Amide_Conjugate + H₂N-PEG HOAt_Byproduct HOAt Byproduct OAt_Ester->HOAt_Byproduct Amine_PEG This compound (H₂N-PEG) Amine_PEG->Amide_Conjugate

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental_Workflow General Experimental Workflow Reagent_Prep Reagent Preparation (Carboxylic Acid, Amine-PEG, Coupling Agents, Buffers) Activation Carboxylic Acid Activation (EDC/NHS or HATU) Reagent_Prep->Activation Coupling Coupling Reaction with This compound Activation->Coupling Quenching Quenching (for EDC/NHS) Coupling->Quenching Purification Purification of Conjugate (Chromatography, Dialysis) Coupling->Purification for HATU Quenching->Purification Analysis Analysis and Characterization (LC-MS, SDS-PAGE, etc.) Purification->Analysis

Caption: General workflow for carboxylic acid coupling to this compound.

Troubleshooting

Low coupling efficiency is a common issue in PEGylation reactions.[10] Below are some potential causes and solutions.

Table 3: Troubleshooting Guide for Low Coupling Yield
Potential CauseRecommended Solution(s)
Inefficient Carboxylic Acid Activation - Use fresh, high-quality coupling reagents (EDC is moisture-sensitive).[11]- Optimize the stoichiometry of coupling reagents (a slight excess is often beneficial).[11]- Ensure the activation pH is optimal (pH 4.5-6.0 for EDC/NHS).[9]
Hydrolysis of Activated Intermediate - For EDC/NHS, add the amine-containing molecule as soon as possible after the activation step.[1]- Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[2]
Suboptimal Coupling pH (EDC/NHS) - Ensure the coupling reaction pH is in the optimal range (pH 7.2-8.5) to balance amine reactivity and NHS-ester stability.[2]
Presence of Competing Nucleophiles - Use buffers that do not contain primary amines (e.g., Tris, glycine) during the coupling step.[2]
Issues with Starting Materials - Confirm the purity and concentration of your carboxylic acid and this compound.- Ensure complete dissolution of all reagents in the appropriate solvents.
Steric Hindrance - If the carboxylic acid is sterically hindered, consider using a more powerful coupling reagent like HATU.[11]- Increase the reaction time or temperature (if the molecules are stable).

References

Application Note: Covalent Conjugation of Amino-PEG3-C2-Amine to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] This modification can enhance solubility, increase serum half-life, reduce immunogenicity, and improve stability.[1][2][3] Amino-PEG3-C2-Amine is a short, hydrophilic, bifunctional linker with primary amine groups at both ends, making it suitable for crosslinking applications.[4]

This protocol details the conjugation of this compound to a protein's surface carboxyl groups (aspartic acid, glutamic acid, C-terminus) using the robust and versatile 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[5][6][7] This "zero-length" crosslinking method forms a stable amide bond between the protein's carboxyl group and one of the linker's amine groups, leaving the second amine available for subsequent modifications or for creating protein dimers.[2][5]

Principle of Reaction

The conjugation is a two-step process designed to minimize protein-protein polymerization and maximize efficiency.[2][6]

  • Activation of Protein Carboxyl Groups: EDC first reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[2][7] This intermediate is unstable in aqueous solutions.[5][7]

  • Formation of a Stable Sulfo-NHS Ester and Amine Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[5][6][7] This ester is less susceptible to hydrolysis and reacts efficiently with one of the primary amines of the this compound linker to form a stable amide bond.[7][8]

The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amine coupling reaction is favored at a physiological to slightly alkaline pH (7.2-8.5).[2][9]

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Protein Protein-COOH (Carboxyl Group) Activation Step 1: Activation (pH 4.5-6.0) Protein->Activation + EDC + Sulfo-NHS Linker H₂N-PEG-NH₂ (this compound) Coupling Step 2: Coupling (pH 7.2-8.5) Linker->Coupling Intermediate Protein-CO-O-Sulfo-NHS (Amine-Reactive Ester) Activation->Intermediate Intermediate->Coupling Conjugate Protein-CO-NH-PEG-NH₂ (Stable Amide Bond) Coupling->Conjugate

Figure 1. Chemical reaction pathway for EDC/Sulfo-NHS mediated protein-linker conjugation.

Experimental Protocol

Required Materials
  • Protein: Target protein with accessible carboxyl groups (1-10 mg/mL).

  • Linker: this compound.

  • Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1][9] (Avoid buffers with primary amines or carboxylates like Tris, glycine, or acetate).[2][8]

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[9]

    • Quenching Buffer: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system.[5][]

Step-by-Step Procedure

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis Prot_Prep Prepare Protein in Activation Buffer Activation Activate Protein Carboxyls (Add EDC/Sulfo-NHS, 15 min) Prot_Prep->Activation Reagent_Prep Equilibrate & Dissolve EDC, Sulfo-NHS, and Linker Reagent_Prep->Activation Buffer_Ex Optional: Remove Excess Reagents (Desalting Column) Activation->Buffer_Ex Conjugation Add Linker & Adjust pH (Incubate 2h RT or 4°C O/N) Buffer_Ex->Conjugation Adjust pH to 7.2-7.5 Quench Quench Reaction (Add Hydroxylamine/Tris) Conjugation->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, Mass Spec) Purify->Characterize

Figure 2. Experimental workflow for protein conjugation.

Step 1: Reagent Preparation

  • Prepare the protein solution (1-10 mg/mL) in ice-cold Activation Buffer.

  • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.[8]

  • Immediately before use, prepare stock solutions of EDC, Sulfo-NHS, and this compound in the appropriate buffer (Activation Buffer for EDC/Sulfo-NHS, Coupling Buffer or water for the linker). EDC is moisture-sensitive and hydrolyzes in water, so solutions must be made fresh.[6][8]

Step 2: Activation of Protein Carboxyl Groups

  • Add the freshly prepared EDC and Sulfo-NHS solutions to the protein solution. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6][11]

Step 3: Conjugation with this compound

  • To prevent unwanted side reactions, it is recommended to remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[8][9] This step also performs a buffer exchange to the optimal pH for the amine coupling reaction.

  • If a desalting column is not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Immediately add the this compound linker to the activated protein solution. Refer to Table 1 for molar ratios.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][6]

Step 4: Quenching the Reaction

  • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM (e.g., hydroxylamine).[1][5][9]

  • Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active Sulfo-NHS esters.[8]

Step 5: Purification of the Conjugate

  • Remove unreacted linker and reaction byproducts by purifying the protein conjugate.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller, unreacted molecules.[][12]

  • Dialysis/Ultrafiltration: Useful for removing small molecules, but may not be as efficient as SEC for separating unreacted protein from the conjugate.[][12]

  • Ion-Exchange Chromatography (IEX): Can be used to separate protein species based on changes in surface charge resulting from PEGylation.[][13]

Data Presentation: Reagent Ratios

The optimal molar ratios depend on the protein and the desired degree of labeling and must be determined empirically.[1][14] Table 1 provides common starting points.

Reagent Molar Excess over Protein Rationale & Notes
EDC 10x - 50xA molar excess is required to efficiently drive the activation of carboxyl groups.[15] For proteins >5 mg/mL, a lower excess (e.g., 4x-10x) can be a starting point.[14][15]
Sulfo-NHS 2x - 5x over EDCSulfo-NHS stabilizes the active intermediate, increasing coupling efficiency.[15] A common ratio is 2-2.5x the molar concentration of EDC.
This compound 20x - 100xA significant excess of the diamine linker is used to favor mono-conjugation (one end of the linker to one protein) and minimize protein-protein crosslinking.

Table 1. Recommended Molar Ratios for Conjugation.

Characterization of the Conjugate

After purification, it is critical to characterize the final product to confirm successful conjugation.

  • SDS-PAGE: A common first step to visualize the conjugation. PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein.[16] The bands may appear smeared or broadened.[17]

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the number of PEG linkers attached (degree of labeling).[18] ESI-MS and MALDI-MS are commonly used techniques.[3]

  • HPLC: Techniques like Size-Exclusion (SEC-HPLC) or Ion-Exchange (IEX-HPLC) can be used to assess the purity and heterogeneity of the final product.[13]

Troubleshooting
Problem Potential Cause Solution
Low/No Conjugation Inactive EDC/Sulfo-NHS due to hydrolysis.Use fresh reagents. Prepare solutions immediately before use and store desiccated.[2][8]
Suboptimal pH for activation or coupling.Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.5.[2]
Competing nucleophiles in buffer (e.g., Tris, Glycine).Use non-amine, non-carboxylate buffers like MES and PBS for the respective steps.[2][8]
Protein Precipitation High concentration of EDC or organic solvent.Reduce the molar excess of EDC. Ensure co-solvents (like DMSO) are <10% of the final volume.[1][2]
Protein instability at reaction pH.Perform a buffer screen to find conditions where the protein is most stable.
Significant Crosslinking Insufficient molar excess of diamine linker.Increase the molar excess of the this compound linker significantly to favor mono-conjugation.
High protein concentration.Reduce the protein concentration during the reaction to decrease intermolecular collisions.

Table 2. Troubleshooting Guide.

References

Application Notes and Protocols for the Use of Amino-PEG3-C2-Amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine is a hydrophilic, flexible linker commonly employed in the synthesis of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC. The polyethylene (B3416737) glycol (PEG) component of this compound enhances aqueous solubility and provides conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]

These application notes provide an overview of the utility of this compound in the construction of PROTACs and detail the subsequent cell-based assays used to evaluate their efficacy. While specific data for a PROTAC synthesized with the this compound linker is not publicly available, we will use a representative example of a PROTAC with a similar short PEG linker to illustrate the application and data presentation.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled for further rounds of degradation.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of a PROTAC synthesized using a linker such as this compound.

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to determine the degradation of the target protein in response to PROTAC treatment and to calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Experimental Workflow

WB_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting D->E F 6. Signal Detection E->F G 7. Data Analysis (DC50 & Dmax) F->G

Caption: Western blot experimental workflow.

Materials and Reagents:

  • Cell line expressing the protein of interest

  • PROTAC compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: Cell Viability Assay

This protocol measures the effect of the PROTAC on cell proliferation and is used to determine the IC₅₀ (half-maximal inhibitory concentration).

Materials and Reagents:

  • Cell line of interest

  • PROTAC compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC compound for a specified time (e.g., 72 hours). Include a vehicle control.

  • Viability Assessment (using CellTiter-Glo® as an example):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-only control wells.

    • Plot the percent viability against the log of the PROTAC concentration to calculate the IC₅₀ value.

Protocol 3: Flow Cytometry for Apoptosis

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by the PROTAC.

Logical Relationship of Apoptosis Detection

Apoptosis_Detection Start PROTAC-treated Cells Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Gating Gating Strategy Analyze->Gating Results Viable (Annexin V- / PI-) Early Apoptotic (Annexin V+ / PI-) Late Apoptotic/Necrotic (Annexin V+ / PI+) Gating->Results

Caption: Logical workflow for apoptosis detection.

Materials and Reagents:

  • Cell line of interest

  • PROTAC compound

  • 6-well plates

  • PBS

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of the PROTAC for the indicated time.

  • Cell Harvesting and Staining:

    • Harvest cells and wash them with cold PBS.

    • Resuspend the cell pellet in Annexin V Binding Buffer.

    • Add FITC-Annexin V and PI to the cell suspension.

    • Incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained and single-stained controls for compensation.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation

The following tables present representative quantitative data for a hypothetical PROTAC ("PROTAC-X") targeting an oncogenic kinase, synthesized with a short PEG linker similar to this compound.

Table 1: Protein Degradation in Cancer Cell Line A

PROTAC-X Concentration (nM)Normalized Target Protein Level (%)
0 (Vehicle)100
185
1055
5020
10010
50015
DC₅₀ (nM) ~12
Dₘₐₓ (%) >85

Table 2: Cell Viability in Cancer Cell Line A

PROTAC-X Concentration (nM)Cell Viability (%)
0 (Vehicle)100
198
1080
5052
10030
50015
IC₅₀ (nM) ~45

Table 3: Apoptosis Induction in Cancer Cell Line A (48h treatment)

PROTAC-X Concentration (nM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Vehicle)53
502515
1004025

Conclusion

This compound serves as a valuable bifunctional linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can impart favorable physicochemical properties to the resulting molecule, potentially leading to improved efficacy. The protocols detailed in these application notes provide a comprehensive framework for the biological evaluation of PROTACs constructed with this or similar linkers. The representative data highlights the key parameters (DC₅₀, Dₘₐₓ, and IC₅₀) that are critical for assessing the performance of a PROTAC in cell-based assays. Careful and systematic evaluation using these methods is essential for the development of novel and effective protein degraders for therapeutic applications.

References

Application Notes and Protocols: Experimental Conditions for Amino-PEG3-C2-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine is a versatile, homobifunctional linker composed of two primary amine groups separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer and an ethyl (C2) chain. The presence of two reactive primary amines allows for the conjugation of two different molecules, or for creating homo-dimeric conjugates. The PEG component is critical to its utility, imparting enhanced water solubility, improved biocompatibility, and reduced immunogenicity to the resulting conjugates.[1][2][3]

This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][4][5][6][7][8] The flexibility and hydrophilicity of the linker are crucial for facilitating the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[5][9] These application notes provide detailed protocols for the most common reactions involving this compound.

Physicochemical & Handling Information

Proper handling and storage are critical for maintaining the reactivity of the linker. It should be stored at -20°C, protected from moisture.

PropertyValueSource(s)
Systematic Name 1-amino-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethane
Common Names This compound[6][7][8]
CAS Number 929-75-9[10]
Molecular Formula C8H20N2O3
Molecular Weight 192.26 g/mol
Appearance Colorless to light yellow liquid/oil
Solubility Water, DMSO, DMF[4][11]
Reactive Groups 2x Primary Amine (-NH2)[10]
Core Reaction Chemistries

The primary amines of this compound are nucleophilic and readily react with various electrophilic functional groups to form stable covalent bonds. The two most prevalent conjugation strategies involve reactions with:

  • N-Hydroxysuccinimide (NHS) Esters: A highly efficient reaction forming a stable amide bond, common for labeling with activated dyes, biotin, or other molecules.[3][12]

  • Carboxylic Acids: Requires activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically in the presence of NHS, to form an amide bond.[10][13]

G cluster_nhs NHS Ester Reaction cluster_edc Carboxylic Acid (EDC/NHS) Reaction Amine This compound (R-NH2) Product_Amide Stable Amide Bond (Molecule-NH-R) Amine->Product_Amide Nucleophilic Attack NHS_Ester Molecule-NHS Ester NHS_Ester->Product_Amide NHS_Leaving_Group NHS (Leaving Group) Product_Amide->NHS_Leaving_Group Carboxylic_Acid Molecule-COOH Activated_Ester Molecule-NHS Ester (Intermediate) Carboxylic_Acid->Activated_Ester Step 1 EDC_NHS EDC + NHS (Activation) EDC_NHS->Activated_Ester Product_Amide2 Stable Amide Bond (Molecule-NH-R) Activated_Ester->Product_Amide2 Step 2 Amine2 This compound (R-NH2) Amine2->Product_Amide2

Figure 1. Core reaction pathways for this compound.

Application Note 1: Conjugation to NHS Esters

This protocol describes the reaction of one of the primary amine groups on this compound with a molecule functionalized with an N-Hydroxysuccinimide (NHS) ester. This is a common method for attaching labels or the first component of a bifunctional construct.

Quantitative Data: Typical Reaction Parameters for NHS Ester Coupling
ParameterRecommended ConditionRationale & ConsiderationsSource(s)
pH 7.0 - 9.0 (Optimal: 8.3-8.5)The amine must be deprotonated (-NH2) to be nucleophilic. Higher pH increases the rate of NHS ester hydrolysis, which is an undesirable side reaction.[3][11][12]
Buffer System Phosphate-Buffered Saline (PBS), Borate, or Bicarbonate bufferCrucial: Must be free of primary amines (e.g., Tris, Glycine) which compete in the reaction.[14][15][16]
Solvent Anhydrous DMF or DMSO for dissolving reagentsNHS esters are moisture-sensitive. Final organic solvent concentration in aqueous reactions should be <10% to avoid protein denaturation.[12][15][16]
Molar Ratio 1:1 to 2:1 (NHS Ester : Amine) for small molecules; 5- to 50-fold excess of NHS Ester for proteins.Stoichiometry depends on the substrate. For bifunctional linkers, controlling the ratio is key to achieving mono-conjugation.[11][13][15]
Temperature Room Temperature (RT) or 4°CLower temperatures (4°C or on ice) can reduce the rate of hydrolysis and may be preferable for sensitive proteins.[15][16]
Reaction Time 30 - 60 min at RT; 2 - 4 hours at 4°C; up to 24 hoursReaction progress should be monitored (e.g., by LC-MS or TLC) to determine the optimal time.[11][15][16]
Detailed Protocol: NHS Ester Coupling

1. Reagent Preparation:

  • Equilibrate the NHS-ester reagent and this compound to room temperature before opening to prevent moisture condensation.[16]

  • Prepare the reaction buffer (e.g., 0.1 M PBS, pH 8.0). Ensure it is free of any primary amines.[15]

  • Immediately before use, dissolve the NHS-ester molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not store this solution, as NHS esters readily hydrolyze.[15][16]

  • Dissolve the this compound in the reaction buffer.

2. Conjugation Reaction:

  • Add the calculated amount of the dissolved NHS-ester stock solution to the solution containing this compound while gently stirring.[15]

  • To achieve mono-substitution, a 1:1 molar ratio is a good starting point.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[16]

  • Monitor the reaction progress by LC-MS or TLC.[11]

3. Quenching:

  • Stop the reaction by adding a quenching buffer containing primary amines to a final concentration of 20-100 mM.[17] Common quenching reagents include Tris-HCl or glycine.

  • Incubate for an additional 15-30 minutes. This will hydrolyze any unreacted NHS esters.

4. Purification:

  • Purify the resulting conjugate from excess reagents and byproducts. The method of choice depends on the properties of the conjugate.

  • Reverse-Phase HPLC (RP-HPLC): Effective for purifying small molecule conjugates.[18][19]

  • Size-Exclusion Chromatography (SEC): Useful for separating larger protein conjugates from smaller unreacted linkers and reagents.[18][][21]

G cluster_prep cluster_react cluster_quench cluster_purify prep 1. Reagent Preparation dissolve_nhs Dissolve NHS-Ester in anhydrous DMSO/DMF dissolve_peg Dissolve this compound in amine-free buffer (pH 8.0) reaction 2. Conjugation Reaction prep->reaction mix Add NHS-Ester solution to PEG-Amine solution incubate Incubate: 30-60 min @ RT or 2-4h @ 4°C quench 3. Quenching reaction->quench mix->incubate add_tris Add Tris or Glycine buffer to quench unreacted NHS esters purify 4. Purification quench->purify hplc Purify conjugate via RP-HPLC or SEC

Figure 2. Experimental workflow for NHS ester conjugation.

Application Note 2: Conjugation to Carboxylic Acids

This protocol describes the coupling of a molecule containing a carboxylic acid (-COOH) to one of the primary amines of this compound. This reaction requires the activation of the carboxyl group using EDC and NHS to form a semi-stable, amine-reactive NHS ester intermediate.[17][22]

Quantitative Data: Typical Reaction Parameters for EDC/NHS Coupling
ParameterActivation StepCoupling StepRationale & ConsiderationsSource(s)
pH 4.5 - 6.07.2 - 8.0EDC activation is most efficient at acidic pH. The subsequent reaction with the amine is optimal at a slightly basic pH.[22][23][24]
Buffer System MES, Acetate (amine- and carboxylate-free)PBS, HEPES, Borate (amine-free)The activation buffer must not contain amines or carboxylates. The coupling buffer must be amine-free.[22][23]
Reagents EDC, NHS (or Sulfo-NHS for aqueous solubility)This compoundEDC activates the carboxyl group; NHS stabilizes the intermediate.[17][22]
Molar Ratio 1.5- to 10-fold excess of EDC/NHS over carboxylic acid1.1- to 2-fold excess of Amine-PEG over carboxylic acidAn excess of EDC/NHS drives the activation. A slight excess of the amine ensures complete conversion of the activated molecule.[13][17][23]
Temperature Room Temperature (RT)Room Temperature (RT) or 4°CBoth steps are typically performed at RT, but the coupling step can be moved to 4°C for sensitive molecules.[13][23]
Reaction Time 15 - 60 minutes2 hours - OvernightThe activation is rapid. The coupling reaction time can be extended to ensure completion.[13][17][23]
Detailed Protocol: EDC/NHS Coupling

1. Reagent Preparation:

  • Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 5.5) and a "Coupling Buffer" (e.g., 0.1 M PBS, pH 7.5).[13][22]

  • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. EDC is prone to hydrolysis.[22]

2. Activation of Carboxylic Acid (Step 1):

  • Add the EDC solution (1.5-10 fold molar excess) to the carboxylic acid solution, followed by the NHS solution (1.5-10 fold molar excess).[23]

  • Incubate the mixture for 15-60 minutes at room temperature with gentle agitation.[13][23]

3. Conjugation to Amine (Step 2):

  • The activated molecule can be used immediately. For a two-pot synthesis, adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.

  • Add the this compound (1.1-2 fold molar excess) to the activated carboxylic acid solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11][23]

4. Quenching and Purification:

  • Quench any unreacted NHS esters by adding an amine-containing buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM and incubating for 30 minutes.[22][23]

  • Purify the final conjugate using an appropriate method such as RP-HPLC, SEC, or Ion-Exchange Chromatography (IEX).[18][]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) COOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate (Highly Reactive, Unstable) COOH->O_acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (Semi-stable, Amine-reactive) O_acylisourea->NHS_Ester + NHS - EDC byproduct NHS NHS Amide_Product Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Product + H2N-R' - NHS Amine This compound (H2N-R')

Figure 3. Reaction mechanism for EDC/NHS mediated amine coupling.

Application Note 3: Use in PROTAC Synthesis

This compound is an ideal linker for synthesizing PROTACs. Its two primary amines allow for the sequential attachment of a ligand for the target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase. The PEG spacer provides the necessary length and flexibility to allow the POI and E3 ligase to come together effectively, forming a ternary complex that triggers the degradation of the POI.[1][5][9]

The synthesis typically involves two successive amide bond formation reactions, using the protocols described above to sequentially attach the E3 ligand and the POI ligand to the bifunctional amine linker. Careful control of stoichiometry and purification after the first coupling step is essential.

G cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Ub_POI Poly-ubiquitinated POI POI->Ub_POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC E3_Ligase->Ub_POI Ub Transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 4. PROTAC-mediated protein degradation pathway.

Troubleshooting & General Considerations
  • Low Yield: Can be caused by inactive reagents due to improper storage (moisture), suboptimal pH, or interfering buffer components. Always use fresh, amine-free buffers and prepare reagent solutions immediately before use.[14][25]

  • Protein Aggregation: Can occur during conjugation. To mitigate this, consider lowering the protein concentration, performing the reaction at a lower temperature (4°C), or adding stabilizing excipients like glycerol (B35011) or arginine.[26]

  • Multiple Conjugations: Since this compound is homobifunctional, reactions can lead to cross-linking or polymerization if stoichiometry is not carefully controlled. Use one reactant in excess to favor mono-substitution on the limiting reactant, followed by purification before the next step.

  • Purification: The choice of purification method is critical. SEC is excellent for removing small molecule impurities from large protein conjugates.[] IEX can separate species based on changes in surface charge after PEGylation.[][21] RP-HPLC is often the method of choice for purifying smaller, more hydrophobic conjugates.[18][19]

References

Application Notes and Protocols for PROTAC Synthesis Using Amino-PEG3-C2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that co-opts the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that engages a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5][6] Amino-PEG3-C2-Amine is a flexible and hydrophilic linker featuring terminal primary amines, making it a valuable building block for the modular synthesis of PROTACs via sequential amide bond formation.[7][8] The inclusion of a polyethylene (B3416737) glycol (PEG) motif can enhance the solubility and cell permeability of the final PROTAC molecule.[9]

This document provides detailed application notes and protocols for the synthesis of a model PROTAC targeting the epigenetic reader protein BRD4, a well-established cancer target.[10] The synthesis employs a JQ1 derivative as the BRD4-binding "warhead" and a pomalidomide (B1683931) derivative as the Cereblon (CRBN) E3 ligase ligand, connected by the this compound linker.

PROTAC Mechanism of Action and Signaling Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[11] The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome.[12] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[11]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) POI->Ternary_Complex Binding PROTAC PROTAC (JQ1-PEG3-Pomalidomide) PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release & Recycling Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated degradation of a target protein.

Experimental Workflow

The development of a PROTAC is a multi-stage process that begins with synthesis and purification, followed by rigorous analytical characterization and comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis (Sequential Amide Coupling) Purification Purification (Preparative HPLC) Synthesis->Purification Characterization Analytical Characterization (LC-MS, NMR, HRMS) Purification->Characterization Binding_Assay Ternary Complex Formation & Binding Affinity Assays Characterization->Binding_Assay Proceed with purified PROTAC Degradation_Assay Target Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Overall experimental workflow for PROTAC development.

Synthesis of a BRD4-Targeting PROTAC

The synthesis of the BRD4-targeting PROTAC (JQ1-PEG3-Pomalidomide) is achieved through a sequential, two-step amide coupling procedure. First, the E3 ligase ligand (Pomalidomide-C2-COOH) is coupled to one of the primary amines of the this compound linker. Following purification, the resulting intermediate is then coupled to the POI ligand ((+)-JQ1-carboxylic acid) to yield the final PROTAC.

Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling E3_Ligand Pomalidomide-C2-COOH (E3 Ligase Ligand) Intermediate_1 Intermediate 1 (Pomalidomide-PEG3-Amine) E3_Ligand->Intermediate_1 Linker This compound Linker->Intermediate_1 POI_Ligand (+)-JQ1-carboxylic acid (POI Ligand) Final_PROTAC Final PROTAC (JQ1-PEG3-Pomalidomide) POI_Ligand->Final_PROTAC Purification_1 Purification (HPLC) Intermediate_1->Purification_1 Purification_1->Final_PROTAC Purification_2 Final Purification (HPLC) Final_PROTAC->Purification_2

Synthetic workflow for JQ1-PEG3-Pomalidomide.
Materials and Reagents

Reagent/MaterialSupplierNotes
Pomalidomide-C2-carboxylic acidCommercially AvailableE3 Ligase Ligand
This compoundCommercially AvailableLinker
(+)-JQ1-carboxylic acidCommercially AvailablePOI Ligand
HATUSigma-AldrichAmide coupling reagent
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichNon-nucleophilic base
Anhydrous DMFSigma-AldrichReaction solvent
Dichloromethane (DCM)Fisher ScientificSolvent
Ethyl Acetate (B1210297) (EtOAc)Fisher ScientificSolvent for work-up
Saturated aqueous NaHCO₃Fisher ScientificFor aqueous work-up
BrineFisher ScientificFor aqueous work-up
Anhydrous Na₂SO₄Sigma-AldrichDrying agent
Preparative RP-HPLC SystemWaters/AgilentFor purification
LC-MS SystemWaters/AgilentFor reaction monitoring
NMR Spectrometer (≥400 MHz)Bruker/JEOLFor structural confirmation
High-Resolution Mass SpectrometerThermo Fisher/SciexFor exact mass confirmation
Protocol 1: Synthesis of Pomalidomide-PEG3-Amine Intermediate

This protocol describes the mono-amide coupling of the E3 ligase ligand to the diamine linker. Careful control of stoichiometry is crucial to minimize the formation of the di-substituted byproduct.

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pomalidomide-C2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve this compound (2.0-3.0 eq) in anhydrous DMF.

    • Slowly add the activated Pomalidomide solution to the excess linker solution with vigorous stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the desired mono-coupled product.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to isolate the mono-coupled intermediate.

  • Characterization:

    • Confirm the identity and purity of the Pomalidomide-PEG3-Amine intermediate by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC (JQ1-PEG3-Pomalidomide)

This protocol details the coupling of the POI ligand to the purified intermediate from Protocol 1.

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere, dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

    • Add a solution of the purified Pomalidomide-PEG3-Amine intermediate (1.1 eq) in anhydrous DMF to the activated JQ1 solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative RP-HPLC to obtain the final JQ1-PEG3-Pomalidomide PROTAC.

Analytical Characterization of the Final PROTAC
Analytical TechniqueExpected Outcome
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the target PROTAC.
¹H and ¹³C NMR Spectra consistent with the proposed structure, showing characteristic signals for the JQ1 moiety, the pomalidomide moiety, and the PEG linker.
HRMS Measured mass should be within 5 ppm of the calculated theoretical mass, confirming the elemental composition.
Purity (Analytical HPLC) >95% purity is desirable for biological assays.

Biological Evaluation Protocols

The ultimate validation of a synthesized PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]

  • Cell Treatment:

    • Plate cells (e.g., a human cancer cell line expressing BRD4, such as MDA-MB-231) at an appropriate density and allow them to adhere overnight.[12]

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours).[13] Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[6]

Quantitative Data Summary for Biological Evaluation
ParameterDescriptionTypical Value Range for an effective BRD4 PROTAC
DC₅₀ Concentration of PROTAC that induces 50% degradation of the target protein.1 - 100 nM
Dₘₐₓ Maximum percentage of protein degradation achieved.>80%

Conclusion

This compound serves as a versatile and effective linker for the modular synthesis of PROTACs. Its diamine functionality allows for a straightforward and convergent synthetic strategy based on sequential amide bond formation. The incorporated PEG spacer can confer favorable physicochemical properties to the final PROTAC molecule. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize and evaluate novel PROTACs for targeted protein degradation, accelerating the development of this promising new class of therapeutics.

References

The Role of Amino-PEG3-C2-Amine in Advancing Cancer Research: A Guide to Potential Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino-PEG3-C2-Amine is a bifunctional linker molecule increasingly recognized for its potential in the development of novel cancer therapeutics. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, its inherent properties of hydrophilicity, biocompatibility, and defined length make it an attractive component in the design of sophisticated drug delivery systems and targeted therapies. This document provides an overview of the principal applications of this compound in cancer research, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While specific quantitative data for therapeutics utilizing this exact linker is not yet prevalent in publicly available research, this guide offers generalized protocols and conceptual frameworks to inform its application in the laboratory.

Core Applications in Oncology

The primary utility of this compound in cancer research lies in its ability to covalently connect two distinct molecular entities, thereby creating a single, bifunctional molecule with a novel mechanism of action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2]

This compound is well-suited for this application, serving as the flexible linker that bridges the POI-binding and E3 ligase-recruiting moieties. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC, crucial properties for its biological activity.[]

Conceptual Signaling Pathway for PROTAC Action

The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of an ADC.

The diamine functionality of this compound allows for the sequential conjugation of a cytotoxic payload and the antibody. The hydrophilic PEG spacer can help to overcome the aggregation issues often associated with hydrophobic drug payloads, thereby improving the pharmacokinetic profile and therapeutic index of the ADC.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative data (e.g., IC50, DC50, Dmax) for PROTACs or ADCs explicitly synthesized using this compound. The development of such therapeutics is a highly iterative process, and the optimal linker is determined on a case-by-case basis. Researchers are encouraged to empirically determine these values for their specific constructs. For context, representative quantitative parameters for PROTAC evaluation are provided in the table below.

ParameterDescriptionTypical RangeMethod of Measurement
Binding Affinity (Kd) Dissociation constant for binding to the target protein (POI) or the E3 ligase.nM to µMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST)
DC50 The concentration of a PROTAC that results in 50% degradation of the target protein.pM to µMWestern Blot, In-Cell Western, ELISA, Mass Spectrometry
Dmax The maximum percentage of target protein degradation achievable with a given PROTAC.50-95+%Western Blot, In-Cell Western, ELISA, Mass Spectrometry
IC50 (antiproliferative) The concentration of a PROTAC that inhibits cancer cell proliferation by 50%.nM to µMCell viability assays (e.g., MTT, CellTiter-Glo)

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in the synthesis of a PROTAC. These protocols are for illustrative purposes and should be optimized for the specific ligands being used.

Protocol 1: Two-Step Synthesis of a PROTAC via Amide Coupling

This protocol describes a common strategy for PROTAC synthesis where the this compound linker is sequentially coupled to two different molecules, each containing a carboxylic acid functional group.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start Materials step1 Step 1: First Amide Coupling (Molecule A-COOH + Linker) start->step1 purify1 Purification of Intermediate step1->purify1 step2 Step 2: Second Amide Coupling (Intermediate + Molecule B-COOH) purify1->step2 purify2 Final Purification step2->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize end Final PROTAC characterize->end

Caption: A generalized workflow for the two-step synthesis of a PROTAC.

Materials:

  • This compound

  • Molecule A with a carboxylic acid (e.g., POI ligand)

  • Molecule B with a carboxylic acid (e.g., E3 ligase ligand)

  • Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: First Amide Coupling

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A-COOH (1.0 equivalent) and a coupling agent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.5-2.0 equivalents) in anhydrous DMF.

  • Slowly add the solution of this compound to the activated Molecule A-COOH solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-substituted intermediate (Molecule A-Linker-NH2) by flash chromatography or preparative HPLC.

Step 2: Second Amide Coupling

  • Dissolve the purified Molecule A-Linker-NH2 intermediate (1.0 equivalent) and Molecule B-COOH (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add a coupling agent (e.g., HATU, 1.3 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: In Vitro Evaluation of PROTAC-Induced Protein Degradation

This protocol outlines a general method for assessing the ability of a synthesized PROTAC to induce the degradation of a target protein in cancer cells.

Materials:

  • Cancer cell line expressing the target protein of interest

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Serially dilute the PROTAC in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.

  • Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

This compound represents a valuable tool for researchers in the field of cancer drug discovery. Its defined structure and favorable physicochemical properties make it a strong candidate for the development of advanced therapeutics such as PROTACs and ADCs. While the public domain currently lacks specific examples and associated quantitative data for this particular linker, the generalized protocols and conceptual frameworks provided herein offer a solid foundation for its incorporation into novel cancer research applications. As with any drug development endeavor, rigorous empirical testing and optimization are essential to unlock the full therapeutic potential of molecules constructed with this versatile linker.

References

Drug Delivery Systems Using Amino-PEG3-C2-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine is a discrete polyethylene (B3416737) glycol (PEG) linker that is bifunctional and homobifunctional, containing two primary amine groups separated by a three-unit PEG chain. This linker is a valuable tool in drug delivery system development due to its ability to conjugate with a variety of molecules and materials. The PEG component enhances the solubility and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic properties.[] The terminal amine groups can react with entities like carboxylic acids, activated NHS esters, and carbonyls, making this linker suitable for crosslinking applications and for functionalizing nanoparticles, liposomes, and other drug carriers.[2][3]

These application notes provide an overview of the use of this compound in drug delivery, with a focus on the functionalization of nanoparticles. Detailed protocols for nanoparticle conjugation and characterization are provided, along with representative data to guide researchers in their experimental design and data interpretation.

Key Applications in Drug Delivery

The bifunctional nature of this compound allows for its use in a variety of drug delivery applications:

  • Nanoparticle Functionalization: The linker can be used to coat the surface of nanoparticles, creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[4]

  • Crosslinking of Polymeric Micelles and Hydrogels: The two amine groups can be used to crosslink polymers, forming more stable drug carriers with controlled release properties.

  • Conjugation of Targeting Ligands: While heterobifunctional linkers are more commonly used for this purpose, this compound can be used in multi-step reactions to attach targeting moieties to drug carriers.

  • Development of Antibody-Drug Conjugates (ADCs) and PROTACs: PEG linkers are integral in the synthesis of ADCs and Proteolysis Targeting Chimeras (PROTACs), where they connect the targeting moiety to the cytotoxic payload or E3 ligase ligand, respectively.[5][6][7][8]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C8H20N2O3
Molecular Weight 192.26 g/mol
CAS Number 929-75-9
Appearance Colorless to light yellow liquid
Solubility Soluble in water and most organic solvents

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC and NHS in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the surface carboxyl groups is recommended.

    • Add the EDC solution to the nanoparticle suspension and mix gently.

    • Immediately add the NHS solution to the mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form a more stable NHS-ester intermediate.

  • Conjugation with this compound:

    • Centrifuge the activated nanoparticles and resuspend the pellet in Coupling Buffer.

    • Immediately add the this compound solution (typically a 10-50 fold molar excess relative to the nanoparticles) to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

    • Pellet the functionalized nanoparticles by centrifugation. The speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and washing steps at least three times to remove unreacted reagents and byproducts.

  • Final Resuspension and Storage:

    • Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., PBS).

    • Store the this compound functionalized nanoparticles at 4°C.

G cluster_workflow Nanoparticle Functionalization Workflow NP_COOH Carboxylated Nanoparticle Activated_NP NHS-Ester Activated Nanoparticle NP_COOH->Activated_NP Activation EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->Activated_NP PEG_NP PEGylated Nanoparticle Activated_NP->PEG_NP Conjugation PEG_Amine This compound in Coupling Buffer PEG_Amine->PEG_NP Quench Quenching (Tris or Glycine) PEG_NP->Quench Reaction Stop Purify Purification (Centrifugation/Washing) Quench->Purify Final_Product Functionalized Nanoparticle (Ready for Use) Purify->Final_Product

Caption: Workflow for nanoparticle functionalization.

Protocol 2: Characterization of PEGylated Nanoparticles

Successful functionalization with this compound should be confirmed by various analytical techniques.

1. Hydrodynamic Diameter and Zeta Potential Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse a small aliquot of the nanoparticle suspension in DI water or PBS.

    • Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

  • Expected Results: An increase in hydrodynamic diameter is expected due to the added PEG layer. A change in zeta potential towards a more neutral or slightly positive value is also anticipated, depending on the initial surface charge of the nanoparticles.

2. Quantification of PEGylation:

  • Method: High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]

  • HPLC-based Quantification (Displacement Method): [9][10]

    • Displace the PEG linker from the nanoparticle surface using a strong binding agent (e.g., dithiothreitol (B142953) for gold nanoparticles).

    • Separate the nanoparticles by centrifugation.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of free PEG linker against a standard curve.

  • ¹H NMR-based Quantification: [4]

    • Lyophilize the PEGylated nanoparticles.

    • Dissolve a known amount in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic peaks of the PEG ethylene (B1197577) glycol units and compare them to a known internal standard to determine the amount of PEG conjugated to the nanoparticles.

3. Confirmation of Covalent Linkage:

  • Method: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Procedure:

    • Lyophilize the nanoparticle samples (unfunctionalized and PEGylated).

    • Acquire the FTIR spectra.

  • Expected Results: The appearance of new peaks corresponding to amide bonds (around 1650 cm⁻¹) and C-O-C stretches from the PEG backbone will confirm the successful conjugation.

Representative Data

The following tables provide examples of expected quantitative data upon successful functionalization of carboxylated nanoparticles with this compound. These values are for illustrative purposes and will vary depending on the nanoparticle type, size, and reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles150 ± 50.15-35 ± 3
This compound NP165 ± 70.18-10 ± 4

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading (%)Encapsulation Efficiency (%)
Doxorubicin-loaded NP10.2 ± 0.885 ± 5
Doxorubicin-loaded PEGylated NP9.5 ± 0.782 ± 6

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - Non-PEGylated NPCumulative Release (%) - PEGylated NP
125 ± 215 ± 1.5
655 ± 440 ± 3
1278 ± 565 ± 4
2492 ± 685 ± 5

Signaling Pathways and Mechanisms

The primary mechanism by which PEGylation enhances drug delivery efficacy is by altering the pharmacokinetic profile of the nanocarrier.

G cluster_pathway Mechanism of Enhanced Drug Delivery by PEGylation NP Nanoparticle Drug Carrier Bloodstream Systemic Circulation NP->Bloodstream Administration RES Reticuloendothelial System (Liver, Spleen) NP->RES Rapid Clearance PEG_NP PEGylated Nanoparticle (with this compound) PEG_NP->Bloodstream Administration Opsonins Opsonins (Blood Proteins) PEG_NP->Opsonins Reduced Opsonization (Steric Hindrance) PEG_NP->RES Evades RES Uptake Tumor Target Tissue (e.g., Tumor) PEG_NP->Tumor Prolonged Circulation & Enhanced Permeability and Retention (EPR) Effect Opsonins->NP Opsonization (Protein Adsorption)

Caption: "Stealth" effect of PEGylation.

By creating a hydrophilic layer, the PEG chains on the nanoparticle surface sterically hinder the adsorption of opsonins, which are plasma proteins that mark foreign particles for phagocytosis. This "stealth" effect reduces the uptake of the nanoparticles by the RES, leading to a longer circulation half-life. The extended circulation time increases the probability of the nanocarrier accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

Conclusion

This compound is a versatile and valuable tool for the development of advanced drug delivery systems. Its bifunctional nature allows for the effective functionalization and crosslinking of various nanocarriers. The protocols and representative data provided in these application notes offer a comprehensive guide for researchers to utilize this linker in their work. Successful PEGylation can significantly improve the in vivo performance of drug delivery systems, leading to enhanced therapeutic efficacy and reduced side effects. Careful characterization of the functionalized nanoparticles is crucial to ensure the desired physicochemical properties and to predict their in vivo behavior.

References

Click Chemistry with Amino-PEG3-C2-Amine Derivatives: A Guide to Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry has revolutionized the fields of bioconjugation and drug development by offering a set of rapid, specific, and high-yielding reactions for covalently linking molecules. Among the various building blocks used in click chemistry, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1] This document provides detailed application notes and experimental protocols for the use of derivatives of Amino-PEG3-C2-Amine, a versatile bifunctional linker, in click chemistry applications.

This compound serves as a foundational molecule that can be readily functionalized into azide (B81097) or alkyne derivatives, making it a valuable tool for researchers. These derivatives are particularly instrumental in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] We will explore the synthesis of these derivatives and their subsequent use in two major types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Functionalization of this compound

To be utilized in click chemistry, one of the primary amine groups of this compound must first be converted into either an azide or an alkyne. This creates a heterobifunctional linker capable of participating in azide-alkyne cycloaddition reactions.

Synthesis of Amino-PEG3-C2-Azide

The conversion of a primary amine to an azide can be achieved through a diazo transfer reaction. This protocol outlines a general method for the azidation of one of the primary amines of this compound. It is crucial to use one equivalent of the azidating reagent to favor mono-substitution.

Experimental Protocol: Azidation of this compound

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add a solution of the azidating agent (e.g., trifluoromethanesulfonyl azide, 1 equivalent) in DCM dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Amino-PEG3-C2-Azide.

Quantitative Data:

ParameterValueReference
Typical Yield 70-90%[4]
Purity (Post-Purification) >95%[4]
Synthesis of Amino-PEG3-C2-Alkyne

To introduce a terminal alkyne, one of the amine groups of this compound can be acylated with a reagent containing a terminal alkyne, such as pentynoic acid, using standard amide coupling conditions.

Experimental Protocol: Alkynylation of this compound

Materials:

  • This compound

  • 4-Pentynoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • DCM and methanol (B129727) (for chromatography)

Procedure:

  • Dissolve 4-pentynoic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the solution of this compound to the activated acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield Amino-PEG3-C2-Alkyne.

Quantitative Data:

ParameterValueReference
Typical Yield 60-80%General amide coupling yields
Purity (Post-Purification) >95%General amide coupling purity

Click Chemistry Protocols

Once the azide or alkyne derivatives of this compound are synthesized, they can be used in CuAAC or SPAAC reactions to conjugate with a molecule of interest.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage.[5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[5]

Experimental Protocol: General CuAAC Bioconjugation

Materials:

  • Azide-functionalized molecule (e.g., Amino-PEG3-C2-Azide conjugate) (1 equivalent)

  • Alkyne-functionalized molecule (1-1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (1 equivalent, prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 equivalents)

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

  • Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

  • In a separate tube, premix CuSO₄ and THPTA in water.

  • Add the CuSO₄/THPTA mixture to the reaction vessel.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate using an appropriate method (e.g., reverse-phase HPLC, size-exclusion chromatography).

Quantitative Data for CuAAC Reactions:

ParameterTypical Range/ValueNotesReference
Azide:Alkyne Molar Ratio 1:1 to 1:1.2A slight excess of one reactant can drive the reaction to completion.[6]
CuSO₄ Concentration 50-250 µMFinal concentration in the reaction mixture.[6]
Sodium Ascorbate Concentration 1-5 mMShould be prepared fresh.[6]
Ligand:Copper Ratio 2:1 to 5:1THPTA is commonly used to stabilize the Cu(I) catalyst.[6]
Reaction Time 1-12 hoursDependent on the reactivity of the substrates.[7]
Typical Yield >90%Generally high-yielding.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide.[1] The absence of a cytotoxic copper catalyst makes it ideal for applications in living systems.[1]

Experimental Protocol: General SPAAC Bioconjugation

Materials:

  • Azide-functionalized molecule (e.g., Amino-PEG3-C2-Azide conjugate) (1 equivalent)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-protein) (1.1-1.5 equivalents)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reagents)

Procedure:

  • Prepare a stock solution of the azide-functionalized molecule in DMSO or the reaction buffer.

  • Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer.

  • Add the azide-functionalized molecule to the solution of the cyclooctyne-functionalized molecule.

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 4-18 hours.

  • Monitor the reaction progress by a suitable method (e.g., SDS-PAGE, LC-MS, or by observing the decrease in DBCO absorbance at ~310 nm).

  • Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).

Quantitative Data for SPAAC Reactions:

ParameterRecommended RangeNotesReference
Cyclooctyne:Azide Molar Ratio 1.1:1 to 5:1A slight excess of the cyclooctyne is often used.[1]
Reaction Temperature 4°C to 37°CReaction is faster at higher temperatures.[10]
Reaction Time 1-18 hoursDependent on the specific cyclooctyne and azide used.[1]
Second-Order Rate Constant (k₂) for DBCO with Benzyl Azide ~0.6 - 1.0 M⁻¹s⁻¹Reaction rates can vary depending on the solvent and temperature.[1]
Second-Order Rate Constant (k₂) for DBCO-PEG with Azide-Peptide 0.34 M⁻¹s⁻¹The presence of a PEG linker can influence reaction kinetics.[1]

Application in PROTAC Synthesis and Targeted Protein Degradation

A significant application of this compound derivatives is in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[11][] The PEG3 linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination and degradation.[11][]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an this compound derivative typically involves a modular, two-step approach:

  • Amide Coupling: The primary amine of the linker derivative (e.g., Amino-PEG3-C2-Azide) is coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or thalidomide).

  • Click Chemistry: The azide or alkyne terminus of the linker-E3 ligase ligand conjugate is then reacted with an alkyne- or azide-functionalized POI ligand, respectively, via CuAAC or SPAAC.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (-COOH) Intermediate E3 Ligand-Linker Conjugate E3_Ligand->Intermediate Amide Coupling Linker Amino-PEG3-C2-Azide Linker->Intermediate POI_Ligand Protein of Interest Ligand (-Alkyne) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Intermediate->PROTAC CuAAC Click Chemistry

Caption: A general workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Degradation_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Application Example: PARP1 and EGFR Degradation

PROTACs utilizing PEG3 linkers have been successfully developed to target and degrade key proteins in cancer signaling pathways, such as PARP1 (Poly (ADP-ribose) polymerase 1) and EGFR (Epidermal Growth Factor Receptor).[13][14]

  • PARP1 Degradation: PARP1 is a crucial enzyme in DNA repair, and its inhibition is a therapeutic strategy for certain cancers.[13] PROTACs can induce the degradation of PARP1, offering a potential advantage over simple inhibition.[13]

  • EGFR Degradation: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[14] PROTACs that degrade EGFR can overcome resistance to traditional EGFR inhibitors.[14]

The efficacy of these PROTACs is highly dependent on the linker length, with the PEG3 linker often providing a good balance of properties for potent degradation.

Quantitative Data on PROTAC Efficacy with Varying PEG Linker Lengths:

Target ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
Estrogen Receptor α (ERα) VHL8-atom PEG>1000<20[15]
Estrogen Receptor α (ERα) VHL12-atom PEG~100~70[15]
Estrogen Receptor α (ERα) VHL16-atom PEG<100>80[15]
Bruton's Tyrosine Kinase (BTK) CRBN2 PEG units>5000Reduced Degradation[15]
Bruton's Tyrosine Kinase (BTK) CRBN4-5 PEG units<500Potent Degradation[15]
Bromodomain-containing protein 4 (BRD4) CRBNPEG Chains<1>90[16]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Conclusion

Derivatives of this compound are highly versatile and valuable tools for researchers in chemistry, biology, and drug development. The ability to readily functionalize this linker into azide or alkyne forms allows for its seamless integration into both CuAAC and SPAAC click chemistry workflows. The incorporation of the PEG3 spacer offers significant advantages in terms of solubility and pharmacokinetic properties of the resulting bioconjugates. As demonstrated in the context of PROTACs, the precise length and flexibility of the PEG3 linker are critical for optimizing the efficacy of these advanced therapeutic modalities. The protocols and data presented in these application notes provide a comprehensive resource for the successful application of this compound derivatives in a wide range of bioconjugation and drug discovery efforts.

References

Application Notes and Protocols for the Synthesis and Use of Biotinylated Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences. The exceptionally high affinity between biotin and streptavidin (or avidin) provides a powerful and versatile tool for the detection, purification, and immobilization of biomolecules. The introduction of a Polyethylene Glycol (PEG) spacer arm between biotin and the target molecule, such as in Biotin-PEG3-Amine, offers significant advantages. The PEG linker enhances the water solubility of the resulting conjugate, reduces steric hindrance for more efficient binding to streptavidin, and minimizes non-specific interactions, thereby improving assay sensitivity and reliability.[1]

This document provides detailed protocols for the synthesis of biotinylated probes using an amine-reactive Biotin-PEG3-NHS ester, a common and effective reagent for labeling proteins and other molecules with primary amines. It also covers methods for the purification and quantification of the resulting conjugates and their application in key research areas.

A note on the specified reagent "Amino-PEG3-C2-Amine": This molecule is a bifunctional linker with primary amine groups at both ends, often used in the synthesis of PROTACs. For the purpose of creating biotinylated probes as per the core request, these application notes will focus on the use of a more direct and commonly utilized reagent, an N-hydroxysuccinimide (NHS) ester of Biotin-PEG3, which efficiently reacts with primary amines on the target molecule.

Section 1: Synthesis of Biotinylated Proteins

The most common strategy for biotinylating proteins involves the use of an NHS-ester of biotin, which reacts with primary amines (-NH₂) on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[2]

Experimental Protocol: Protein Biotinylation with Biotin-PEG3-NHS Ester

This protocol describes the biotinylation of a generic protein, such as an antibody, using an amine-reactive N-hydroxysuccinimide (NHS) ester of Biotin-PEG3.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG3-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS using a desalting column or dialysis. The recommended protein concentration is at least 1 mg/mL.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: a. Calculate the required volume of the biotin reagent stock solution based on the desired molar excess. A starting point is a 20-fold molar excess of the biotin reagent to the protein. b. Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice for more sensitive proteins.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column equilibrated with PBS. This step is crucial for downstream applications and accurate quantification.

Data Presentation: Optimization of Biotinylation Reaction

The degree of biotinylation can be controlled by varying the molar ratio of the biotin reagent to the protein. The optimal ratio should be determined empirically for each specific protein and application.

Protein ConcentrationRecommended Molar Excess (Biotin:Protein)Incubation Time (Room Temp)Incubation Time (4°C)
≤ 2 mg/mL≥ 20-fold30 - 60 min2 - 4 hours
2 - 10 mg/mL≥ 12-fold30 - 60 min2 - 4 hours

Table 1: Recommended starting conditions for optimizing protein biotinylation reactions.[2]

Visualization: Workflow for Protein Biotinylation and Purification

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC p_prep Prepare Protein in Amine-Free Buffer reaction Add Biotin Reagent to Protein Solution (e.g., 20:1 molar excess) p_prep->reaction b_prep Prepare 10mM Biotin-PEG3-NHS in DMSO b_prep->reaction incubate Incubate (30-60 min at RT or 2h at 4°C) reaction->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify via Desalting Column quench->purify quantify Quantify Biotinylation (HABA Assay) purify->quantify final_product Biotinylated Probe (Ready for use) quantify->final_product

Caption: Workflow for the synthesis and purification of a biotinylated protein probe.

Section 2: Quantification of Biotinylation

It is often critical to determine the degree of biotinylation, i.e., the average number of biotin molecules incorporated per protein molecule. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common, rapid, and simple colorimetric method for this purpose.[3][4]

Experimental Protocol: HABA Assay

This assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm.[3]

Materials:

  • HABA/Avidin premix or individual reagents

  • Purified biotinylated protein sample

  • PBS (pH 7.2)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

  • Blank Measurement: Add the appropriate volume of HABA/Avidin solution to a cuvette or microplate well. Add PBS as a blank. Measure the absorbance at 500 nm (A₅₀₀ Blank).

  • Sample Measurement: Add the purified biotinylated protein sample to a separate aliquot of the HABA/Avidin solution. Mix gently and incubate for 5-10 minutes at room temperature.

  • Read Absorbance: Measure the absorbance of the sample at 500 nm (A₅₀₀ Sample).

  • Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the Beer-Lambert law.

Data Presentation: HABA Assay Parameters
ParameterValue
Wavelength for Measurement500 nm
Molar Extinction Coefficient (ε) of Avidin-HABA Complex34,000 M⁻¹cm⁻¹
Pathlength (b) - Cuvette1 cm
Pathlength (b) - 96-well plate (200 µL)~0.5 cm

Table 2: Key parameters for calculating the degree of biotinylation using the HABA assay.[4]

Section 3: Applications of Biotinylated Probes

Biotinylated probes are instrumental in a wide range of applications, from immunoassays to affinity purification. Below are protocols for two common applications: cell surface protein labeling and pull-down assays for studying protein-protein interactions.

Application Note 1: Cell Surface Protein Labeling

This technique is used to identify and isolate proteins exposed on the exterior of a cell. A membrane-impermeable biotinylation reagent is used to ensure only surface proteins are labeled.

Experimental Protocol:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

  • Biotinylation: Resuspend cells to a concentration of ~25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0). Add a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-Biotin) to a final concentration of 0.5-1.0 mg/mL. Incubate for 30 minutes at 4°C with gentle agitation.[5]

  • Quenching: Quench the reaction by adding ice-cold Quenching Buffer (e.g., PBS with 100 mM glycine) and incubate for 10-15 minutes at 4°C.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: The biotinylated surface proteins can now be isolated from the total cell lysate using streptavidin-coated magnetic beads or agarose (B213101) resin.

Application Note 2: Pull-Down Assay for Protein-Protein Interaction Studies

Pull-down assays use a "bait" protein to capture its interacting "prey" proteins from a cell lysate. Using a biotinylated bait protein allows for highly efficient capture with streptavidin beads.

Experimental Protocol:

  • Prepare Bait: Biotinylate a purified protein of interest (the "bait") as described in Section 1.

  • Prepare Lysate: Prepare a cell lysate containing the potential interacting proteins ("prey").

  • Incubation: Add the biotinylated bait protein to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour at 4°C.

  • Washing: Pellet the beads and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured protein complexes from the beads. For analysis by Western blot, boil the beads in SDS-PAGE sample buffer. For mass spectrometry, use a more specialized elution protocol.

  • Analysis: Analyze the eluted proteins by Western blotting with an antibody against the expected prey protein or by mass spectrometry for a broader discovery of interaction partners.

Visualization: Pull-Down Assay Workflow and Application in EGFR Signaling

This workflow illustrates how a biotinylated ligand, Epidermal Growth Factor (EGF), can be used to study the protein interaction network of its receptor, EGFR, a key player in cell signaling.

G cluster_bait Bait Preparation cluster_lysate Interaction & Capture cluster_analysis Analysis biotin_egf Biotinylated EGF (Bait) incubation Incubate Bait with Lysate biotin_egf->incubation cell_lysate Cell Lysate containing EGFR and Interacting Proteins (e.g., GRB2, SHC) cell_lysate->incubation strep_beads Add Streptavidin Beads incubation->strep_beads capture Capture Biotin-EGF -EGFR-Complex strep_beads->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute ms_analysis Analyze by Mass Spectrometry elute->ms_analysis wb_analysis Analyze by Western Blot elute->wb_analysis

Caption: Workflow for identifying EGFR interaction partners using a biotinylated EGF probe.

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG3-C2-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in Amino-PEG3-C2-Amine conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a heterobifunctional linker that possesses a primary amine at both ends of a polyethylene (B3416737) glycol (PEG) spacer. This structure is valuable in bioconjugation for linking two molecules, for instance, in creating antibody-drug conjugates, functionalizing surfaces for biomolecule immobilization, or linking peptides. The hydrophilic PEG spacer enhances the solubility and reduces the steric hindrance of the resulting conjugate.

Q2: What is the most common reason for low yield in conjugation reactions involving an amine-PEG linker?

A frequent cause of low yield is the inefficient reaction of the amine group with its intended binding partner, often an activated ester like an N-hydroxysuccinimide (NHS) ester. This inefficiency is typically due to the hydrolysis of the activated ester, which competes with the desired amine reaction.[1][2][3][4] Reaction conditions, particularly pH, play a critical role in balancing these two competing reactions.[1][3][5]

Q3: What is the optimal pH for reacting an amine with an NHS ester?

The optimal pH for NHS ester coupling reactions is generally between 7.2 and 8.5.[1][3][6][7] Within this range, a sufficient amount of the primary amine is deprotonated and nucleophilic to react efficiently, while the rate of NHS ester hydrolysis is still manageable.[1][3][5] At a pH below 7, the amine group is largely protonated (R-NH3+) and thus unreactive.[3][5][7] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester significantly accelerates, reducing the amount of active reagent available for conjugation.[1][3][6][8]

Q4: What type of buffer should I use for my conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the activated PEG linker.[3][5][6][7][9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers.[3][6][7][9] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible and should be avoided in the reaction mixture, although they can be used to quench the reaction.[6][7][9]

Q5: How can I purify my PEGylated product?

Several chromatography techniques are effective for purifying PEGylated molecules. Size exclusion chromatography (SEC) is widely used to separate the larger PEGylated product from smaller, unreacted molecules.[][11][12] Ion-exchange chromatography (IEX) is also a powerful method, as the PEGylation can alter the surface charge of the molecule, allowing for separation from the un-PEGylated form.[][11][13] For analytical purposes and small-scale purification, reversed-phase HPLC (RP-HPLC) can also be employed.[14]

Troubleshooting Guide: Low Conjugation Yield

This section addresses specific issues that can lead to a low yield of your desired PEGylated product.

Problem 1: Low or No Conjugate Detected

Possible Cause 1: Inactive NHS Ester (or other activated partner) The NHS ester on your molecule to be conjugated is highly susceptible to hydrolysis from moisture.

  • Solution:

    • Ensure that your NHS-ester-containing reagent is stored in a desiccated environment at -20°C.[4]

    • Before opening, allow the vial to warm to room temperature to prevent condensation.[4][15]

    • Use fresh reagents whenever possible, and prepare stock solutions in an anhydrous, amine-free solvent like DMSO or DMF immediately before use.[6][9] Avoid long-term storage of these stock solutions.[16][17]

Possible Cause 2: Suboptimal Reaction pH The pH of your reaction buffer is critical for both amine reactivity and NHS ester stability.[3][5]

  • Solution:

    • Verify the pH of your reaction buffer with a calibrated pH meter just before starting the experiment.

    • Maintain the reaction pH within the optimal range of 7.2 to 8.5.[1][3][6][7] A pH of 8.3-8.5 is often a good starting point for balancing reactivity and stability.[5][7]

Possible Cause 3: Presence of Competing Nucleophiles Your protein solution or buffer contains primary amines that compete with the this compound.

  • Solution:

    • If your molecule of interest is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS or HEPES before initiating the conjugation.[7][9] This can be done using dialysis or a desalting column.[9][16]

Possible Cause 4: Low Reactant Concentration The desired conjugation is a bimolecular reaction, while NHS ester hydrolysis is a unimolecular reaction. At low reactant concentrations, the competing hydrolysis can dominate.[4]

  • Solution:

    • Increase the concentration of your reactants if possible. For protein conjugations, a concentration of 1-10 mg/mL is often recommended.[4][9]

Problem 2: Incomplete Reaction - Mixture of Starting Material and Product

Possible Cause 1: Insufficient Molar Ratio of Reactants The stoichiometry between the this compound and the binding partner may not be optimal.

  • Solution:

    • Systematically optimize the molar ratio of the reactants. A 5- to 20-fold molar excess of the PEG linker to the protein is a common starting point for optimization.[9][16]

Possible Cause 2: Short Reaction Time or Low Temperature The reaction may not have proceeded to completion.

  • Solution:

    • Increase the reaction time. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[9]

    • While lower temperatures (4°C) can help minimize hydrolysis and are beneficial for protein stability, room temperature can increase the reaction rate.[15][16] The optimal condition should be determined empirically.

Possible Cause 3: Steric Hindrance The reactive site on your target molecule may be sterically hindered, preventing the PEG linker from accessing it.[17]

  • Solution:

    • This can be challenging to resolve. Moderately increasing the reaction time or temperature might help.[17]

    • If you are conjugating to a protein and have the flexibility, protein engineering to introduce a more accessible reactive site could be considered.

Problem 3: Product Aggregation or Precipitation

Possible Cause 1: Protein Instability The reaction conditions (e.g., pH, temperature) may be causing your protein to denature and aggregate.[16]

  • Solution:

    • Perform the reaction at a lower temperature, such as 4°C.[15][16]

    • Screen different amine-free buffers to find one that enhances the stability of your specific protein.[16]

    • Consider adding stabilizing excipients like arginine or glycerol (B35011) to the reaction buffer.[18]

Possible Cause 2: High Degree of PEGylation Attaching multiple PEG chains to a single molecule can sometimes lead to aggregation.[2]

  • Solution:

    • Reduce the molar ratio of the PEGylating reagent to your target molecule to favor a lower degree of modification.[2][16]

Quantitative Data Summary

The stability of the NHS ester is a critical factor in achieving high conjugation yields. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes
8.0Room Temp~190-210 minutes
8.5Room Temp~130-180 minutes
9.0Room Temp~110-125 minutes

Data compiled from multiple sources.[6][8][19] Half-life can vary depending on the specific NHS ester structure and buffer composition.

Experimental Protocols

General Protocol for Protein Conjugation with an NHS-activated Molecule

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[4][9] If necessary, perform a buffer exchange.[9]

  • Prepare Activated Molecule Solution: Immediately before use, dissolve the NHS-activated molecule in a small volume of anhydrous DMSO or DMF.[4][9]

  • Initiate Conjugation: Add the desired molar excess of the dissolved NHS-activated molecule to the protein solution containing the this compound. Ensure the final concentration of the organic solvent is below 10%.[16][20]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7][9]

  • Purification: Purify the conjugate from unreacted reagents using an appropriate method such as size exclusion chromatography or dialysis.[12][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Combine Reactants (Optimize Molar Ratio) prep_protein->conjugation prep_peg Dissolve Activated PEG in Anhydrous DMSO/DMF prep_peg->conjugation incubation Incubate (1-2h @ RT or overnight @ 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris Buffer) incubation->quenching purification Purify Conjugate (SEC, IEX) quenching->purification analysis Analyze Product (SDS-PAGE, HPLC) purification->analysis

Caption: A typical experimental workflow for bioconjugation.

troubleshooting_workflow start Low Conjugation Yield check_reagents Are reagents active? (e.g., NHS ester hydrolyzed?) start->check_reagents check_ph Is the pH optimal? (7.2-8.5) check_reagents->check_ph No sol_reagents Use fresh reagents. Store properly. check_reagents->sol_reagents Yes check_buffer Is the buffer amine-free? check_ph->check_buffer No sol_ph Verify and adjust buffer pH. check_ph->sol_ph Yes check_ratio Is the molar ratio optimized? check_buffer->check_ratio No sol_buffer Perform buffer exchange. check_buffer->sol_buffer Yes sol_ratio Systematically vary molar ratio. check_ratio->sol_ratio No

Caption: Troubleshooting workflow for low conjugation yield.

competing_reactions cluster_pathways Reaction Pathways reagents Activated PEG (R-NHS) + Target Molecule (R'-NH2) Aqueous Buffer conjugation Desired Conjugation (Aminolysis) reagents->conjugation Optimal pH (7.2-8.5) hydrolysis Side Reaction (Hydrolysis) reagents->hydrolysis High pH (>8.5) or long incubation product Stable Amide Bond (R-CO-NH-R') conjugation->product inactive Inactive PEG (R-COOH) hydrolysis->inactive

Caption: Competing reactions in NHS ester chemistry.

References

Technical Support Center: Amino-PEG3-C2-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered when working with Amino-PEG3-C2-Amine and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker with primary amine groups at both ends.[1] This bifunctional nature makes it a versatile tool for crosslinking and bioconjugation.[1][2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[3][4][5][6] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[2][7]

Q2: What are the primary causes of aggregation in this compound conjugates?

Aggregation of conjugates involving this compound is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Since this compound has reactive amine groups at both ends, it can link multiple molecules (e.g., proteins) together, leading to the formation of large aggregates.[8][9]

  • High Concentrations: Increased proximity of molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[8][10]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability of the molecules being conjugated. Deviations from optimal conditions can lead to the exposure of hydrophobic regions, promoting aggregation.[8][11]

  • Over-labeling: The addition of too many PEG molecules to a protein can alter its surface charge and isoelectric point (pI), potentially reducing its solubility.[12]

Q3: How can I detect and quantify the aggregation of my conjugate?

Several analytical techniques can be used to detect and quantify aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitation or increased turbidity in the solution.[10]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can quantify the percentage of monomeric conjugate versus high molecular weight (HMW) aggregates.[10][12]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) indicates the presence of aggregates.[10]

  • Turbidity Measurements: Measuring the scattering of light by the solution provides a simple way to assess the extent of aggregation.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Visible precipitation or increased turbidity is observed during the conjugation reaction.

This is a clear indication of significant aggregation. The following troubleshooting workflow can help identify and resolve the issue.

A Precipitation Observed B Reduce Concentration A->B High concentrations can increase intermolecular interactions. C Optimize Buffer Conditions A->C Incorrect pH or buffer components can destabilize molecules. D Lower Reaction Temperature A->D Lower temperatures can slow the aggregation process. E Adjust Molar Ratio A->E Excess crosslinker can drive polymerization. F Add Stabilizing Excipients A->F Excipients can improve solubility and stability. G Aggregation Resolved B->G C->G D->G E->G F->G H Further Optimization Needed

Caption: Troubleshooting workflow for visible precipitation.

  • Possible Cause 1: High Concentration.

    • Recommended Solution: Try reducing the concentration of your reactants. For protein conjugations, working in the range of 0.5 - 5 mg/mL is often recommended.[12] Lower concentrations can reduce the likelihood of intermolecular interactions.[12]

  • Possible Cause 2: Suboptimal Buffer Conditions.

    • Recommended Solution: Ensure your buffer composition and pH are optimal for the stability of your molecule. Avoid amine-containing buffers like Tris, as they will compete in the reaction.[11][13] Phosphate-buffered saline (PBS) or HEPES are generally good starting points.[11][12] The reaction of amines with activated esters (like NHS esters) is most efficient at a pH of 7.2-8.5.[13] However, the stability of your target molecule is paramount, so a pH screening experiment may be necessary.[11]

  • Possible Cause 3: High Reaction Temperature.

    • Recommended Solution: Lowering the reaction temperature to 4°C can significantly reduce the rate of aggregation.[10][11] This will also slow down the conjugation reaction, so you may need to increase the incubation time.[11]

  • Possible Cause 4: Inappropriate Molar Ratio.

    • Recommended Solution: A high molar excess of the this compound crosslinker can lead to over-labeling and polymerization.[12] Titrate the molar ratio of the linker to your target molecule to find the optimal balance between conjugation efficiency and aggregation.[13]

  • Possible Cause 5: Lack of Stabilizers.

    • Recommended Solution: Consider adding stabilizing excipients to your reaction buffer. These can help maintain the solubility and native conformation of your molecules.[12]

Problem 2: SEC analysis shows a significant percentage of high molecular weight (HMW) species, indicating soluble aggregates.

  • Possible Cause 1: Intermolecular Cross-linking.

    • Recommended Solution: This is a common issue with bifunctional crosslinkers. To minimize this, you can try a stepwise addition of the this compound. Instead of adding the entire volume at once, add it in smaller aliquots over time to avoid localized high concentrations.[12]

  • Possible Cause 2: Over-labeling.

    • Recommended Solution: A high degree of PEGylation can sometimes lead to aggregation.[12] Reduce the PEG-to-protein molar ratio and analyze the products to find a balance between the desired degree of labeling and minimal aggregation.[11]

  • Possible Cause 3: Protein Instability.

    • Recommended Solution: Even if the initial protein is stable, the conjugation process itself can induce conformational changes that lead to aggregation.[9] Adding stabilizing excipients can help mitigate this.

Data Presentation

Table 1: Recommended Reaction Conditions for Preventing Aggregation

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigh concentrations increase the likelihood of intermolecular interactions and aggregation.[10][12]
PEG:Protein Molar Ratio 1:1 to 20:1A high molar excess of PEG can increase the risk of multi-PEGylation and aggregation.[10]
pH 7.0 - 8.0Balances efficient amine reaction with protein stability. Avoid the isoelectric point (pI) of the protein.[11][12]
Temperature 4°C to Room TemperatureLower temperatures can slow down the aggregation process.[10]

Table 2: Common Stabilizing Excipients

ExcipientTypical ConcentrationMechanism of Action
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[11][12]
Sucrose/Trehalose 5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.[11][12]
Glycerol 5-20% (v/v)A polyol that can act as a protein stabilizer.[12]
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactants that can prevent surface-induced aggregation.[10][12]

Experimental Protocols

Protocol 1: Screening for Optimal pH to Minimize Aggregation

  • Buffer Preparation: Prepare a series of non-amine-containing buffers (e.g., PBS or HEPES) covering a pH range (e.g., 6.5, 7.0, 7.5, 8.0).[12]

  • Sample Preparation: Dissolve your target molecule (e.g., protein) in each buffer to the desired final concentration.

  • Initiate Reaction: Add the this compound (or its activated form, depending on the conjugation chemistry) to each reaction tube at the desired molar ratio.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 4°C or room temperature) for a set period.

  • Analysis: After incubation, analyze each sample for aggregation using SEC or DLS to determine the pH condition that results in the lowest percentage of aggregates.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Buffers (pH 6.5, 7.0, 7.5, 8.0) B Dissolve Protein in each buffer A->B C Add PEG Linker B->C D Incubate C->D E Analyze by SEC/DLS D->E F Identify Optimal pH E->F

Caption: Workflow for pH screening to minimize aggregation.

Protocol 2: Stepwise Addition of Crosslinker

  • Prepare Reactants: Prepare solutions of your target molecule and the this compound crosslinker in the optimized buffer.

  • Initial Addition: Add 25% of the total volume of the crosslinker solution to the target molecule solution while gently stirring.

  • Incubate: Allow the reaction to proceed for 15-30 minutes.

  • Subsequent Additions: Repeat steps 2 and 3 with the remaining crosslinker solution in 25% aliquots until the full amount has been added.

  • Final Incubation: After the final addition, allow the reaction to proceed for the desired total reaction time.

  • Quench and Purify: Stop the reaction using an appropriate quenching agent and purify the conjugate.

Signaling Pathways and Logical Relationships

cluster_causes Primary Causes of Aggregation cluster_prevention Prevention Strategies C1 Intermolecular Cross-linking Aggregation Aggregation of Conjugates C1->Aggregation C2 High Concentration C2->Aggregation C3 Suboptimal Conditions (pH, Temp) C3->Aggregation P1 Optimize Molar Ratio P2 Reduce Concentration P3 Optimize Buffer & Temperature P4 Add Stabilizing Excipients P5 Stepwise Addition of Linker Aggregation->P1 Aggregation->P2 Aggregation->P3 Aggregation->P4 Aggregation->P5

Caption: Relationship between causes and prevention of aggregation.

References

Technical Support Center: Purification Strategies for Amine-PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Amino-PEG3-C2-Amine following bioconjugation reactions. Find answers to frequently asked questions and detailed protocols to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for needing to remove unreacted this compound?

Unreacted this compound can interfere with downstream applications and analytical techniques. Its presence can lead to inaccurate characterization of your conjugate, potential off-target effects in biological assays, and difficulties in formulation and stability studies. Complete removal is crucial for obtaining pure and well-defined bioconjugates.

Q2: What are the most common methods for removing small, unreacted PEG linkers like this compound?

The most effective methods for removing unreacted this compound from a reaction mixture containing a much larger biomolecule (e.g., a protein or antibody) are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Dialysis/Ultrafiltration.[1][][3][4][5] For reactions involving smaller molecules, Solid-Phase Extraction (SPE) may also be a viable option.[6][7][8]

Q3: How do I choose the best purification method for my experiment?

The optimal purification strategy depends on several factors, including the size and properties of your target molecule, the scale of your reaction, and the required purity of the final product. The table below provides a comparison of the most common techniques.

Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation based on molecular size.[9][10][11][12]Efficient removal of small molecules from large ones.[1][] Can be used for buffer exchange.[10]Resolution may be insufficient if the product and impurity are of similar size.[5]Removing the small this compound (MW: 192.26 Da) from large proteins or antibodies.[1][11]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[1][][13]Can separate molecules with subtle charge differences.[] Effective for separating unreacted protein from PEGylated species.[1][13]PEGylation can shield charges, potentially altering the elution profile.[] Requires optimization of pH and salt concentration.Purifying conjugates where PEGylation alters the protein's isoelectric point, allowing for separation from the unreacted, positively charged this compound.[1]
Dialysis / Ultrafiltration Separation based on a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[14][15][16][17]Simple and requires minimal specialized equipment. Good for buffer exchange.Can be a slow process.[18] Risk of product loss if the MWCO is too close to the product's molecular weight.[16]Removing small molecules from macromolecules when high-resolution separation is not critical.
Solid-Phase Extraction (SPE) Separation based on affinity for a solid support.[6][7][8][19]Rapid and can be highly selective.[7]Requires method development to select the appropriate sorbent and elution conditions. May not be suitable for large biomolecules.Isolating amine-containing compounds from reaction mixtures where the product has significantly different chemical properties. A cation exchange SPE cartridge could retain the basic this compound.[7]

Q4: Can I use a combination of purification methods?

Yes, using orthogonal purification techniques is often recommended to achieve the highest purity.[5] For example, an initial purification by SEC to remove the bulk of the unreacted linker could be followed by IEX to separate different PEGylated species from the unreacted protein.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted this compound.

References

Optimizing Amino-PEG3-C2-Amine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Amino-PEG3-C2-Amine in their synthesis, achieving optimal reaction outcomes is paramount. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its application, particularly focusing on reaction time optimization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis involving this compound, presented in a question-and-answer format.

Question: Why is my reaction yield unexpectedly low?

Answer: Low reaction yield is a frequent issue that can stem from several critical factors:

  • Suboptimal Reaction pH: The reactivity of the primary amine groups on this compound is highly pH-dependent. The amine group needs to be deprotonated (-NH2) to act as a nucleophile, which is favored at a pH above its pKa. However, if you are reacting it with an activated ester (like an NHS-ester), the ester is prone to hydrolysis at high pH, creating a competing reaction that consumes the reagent.[1] A careful balance must be struck.

  • Reagent Quality and Stoichiometry: The quality of your reagents is crucial. For instance, NHS esters are moisture-sensitive and should be stored with a desiccant and dissolved in an anhydrous organic solvent (like DMSO or DMF) immediately before use.[1] Insufficient molar excess of one of the reactants can also lead to incomplete conversion.

  • Competing Side Reactions: The primary competing reaction is the hydrolysis of the activated species (e.g., NHS ester), which renders it inactive.[2] This hydrolysis is accelerated at higher pH and temperatures.

  • Presence of Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with your target molecule, thereby reducing the yield of the desired conjugate.[3]

Question: The reaction is slow, or appears to have stalled. What can I do to optimize the reaction time?

Answer: To improve reaction kinetics, consider the following:

  • Adjust pH: For reactions with NHS esters, a pH range of 8.0-8.5 is often optimal for a fast reaction, which can help minimize the impact of hydrolysis.[1]

  • Increase Reagent Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate. However, be mindful of potential solubility issues.

  • Temperature Adjustment: Gently increasing the reaction temperature can overcome the activation energy barrier.[1] However, this will also accelerate the rate of NHS ester hydrolysis, so it should be done with caution and careful monitoring. A common approach is to let the reaction proceed for 2 hours at room temperature or overnight at 4°C.[1]

  • Choice of Coupling Reagents: When coupling with a carboxylic acid, the choice of coupling agent is critical. Reagents like HATU are known for high reactivity and fast reaction times.[4]

Question: I am observing multiple products or impurities in my final sample. What could be the cause?

Answer: The presence of multiple products or impurities can be due to:

  • Lack of a Two-Step Protocol: If this compound is reacted with a molecule that also has both amine and carboxyl groups in the presence of coupling agents, self-polymerization can occur.[5] A two-step protocol, where one end of the linker is conjugated first, followed by purification before the second conjugation, is the most effective way to prevent this.[5]

  • Multiple Reactive Sites: If your target molecule has multiple reactive sites (e.g., multiple primary amines), you may get a mixture of PEGylated species.[6] In such cases, site-specific conjugation strategies may be necessary.[6]

  • Instability of Reactants or Products: Ensure the stability of all components under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive targets for the amine groups on this compound?

The primary amine groups are nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds. Common reaction targets include:

  • Activated Esters (e.g., NHS esters): This is a highly efficient method for forming stable amide bonds, typically performed at a pH of 7.2-9.[2][7]

  • Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC and an efficiency enhancer like NHS, this compound forms stable amide bonds with carboxylic acids.[2]

  • Aldehydes and Ketones: Through reductive amination, the amine group can form a stable secondary amine linkage.[2]

  • Isothiocyanates: This reaction results in a stable thiourea (B124793) linkage.[2]

Q2: How does pH affect the conjugation reaction with an NHS ester?

pH is a critical parameter. The reaction of the primary amine with an NHS ester is most efficient at a slightly basic pH (7.2-8.5).[6] However, the stability of the NHS ester decreases as the pH increases due to hydrolysis. Therefore, a compromise must be found to balance amine reactivity and ester stability.

Q3: What buffers should I use for my conjugation reaction?

It is essential to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxyl groups, as these will compete with the intended reaction.[6] Recommended buffers include MES for activation steps (if applicable, at pH 4.5-6.0) and phosphate-based buffers (like PBS) for the conjugation step at a pH of 7.2-8.0.[1][6]

Q4: How should I store and handle this compound and other reagents?

This compound should be stored at -20°C for long-term stability.[8] Reagents like EDC and NHS esters are moisture-sensitive and should be stored in a desiccator and equilibrated to room temperature before opening.[1][2] It is recommended to prepare solutions of these reagents immediately before use.[2]

Data Presentation

Table 1: General Reaction Conditions for Amine Coupling with NHS Esters

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis. The optimal range for fast reactions is 8.0-8.5.[1]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used for overnight reactions to minimize side reactions. Room temperature reactions are typically faster (2-4 hours).[9]
Reaction Time 2 - 24 hoursDependent on temperature, pH, and reactant concentrations. Monitor reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC).[7][9]
Solvent Anhydrous DMF or DMSOFor dissolving NHS esters to prevent premature hydrolysis.[1]
Buffer Phosphate-buffered saline (PBS)Or other non-amine-containing buffers.[2]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol first activates a carboxyl group with EDC and NHS to form a semi-stable NHS ester, which then reacts with this compound.[2]

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water.[2]

    • Dissolve this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid (Step 1):

    • Add the EDC and NHS stock solutions to the carboxylic acid solution. A common molar ratio is 2-4 mM EDC and 5-10 mM NHS.[2]

    • Incubate for 15 minutes at room temperature.[2]

  • Conjugation with PEG-Amine (Step 2):

    • Immediately add the activated carboxylic acid mixture to the this compound solution.[2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove unreacted PEG-amine and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography (SEC), or HPLC.[2]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification Carboxylic_Acid Molecule-COOH Activated_Ester Molecule-CO-NHS Carboxylic_Acid->Activated_Ester Activation (pH 4.5-6.0) 15 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Molecule-CO-NH-PEG3-C2-NH2 Activated_Ester->Conjugate Coupling (pH 7.2-8.0) 2h, RT or overnight, 4°C Amino_PEG_Amine H2N-PEG3-C2-NH2 Amino_PEG_Amine->Conjugate Purification Purification (SEC, HPLC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for a two-step EDC/NHS coupling reaction.

Troubleshooting_Logic Start Low Reaction Yield? Check_pH Is pH optimal (7.2-8.5 for NHS ester)? Start->Check_pH Yes Check_Reagents Are reagents fresh & of high quality? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Is buffer free of primary amines? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Change_Buffer Change to a non-amine buffer Check_Buffer->Change_Buffer No Re-evaluate Re-run reaction Check_Buffer->Re-evaluate Yes Adjust_pH->Re-evaluate Use_Fresh_Reagents->Re-evaluate Change_Buffer->Re-evaluate

Caption: Troubleshooting logic for low reaction yield.

References

Avoiding hydrolysis of activated esters in Amino-PEG3-C2-Amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Amino-PEG3-C2-Amine in reactions with activated esters. The primary focus is on mitigating the hydrolysis of activated esters to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in my this compound reaction with an NHS ester?

A1: A common reason for low yields is the hydrolysis of the activated ester (e.g., NHS ester) before it can react with the amine. This competing reaction with water converts the ester into an unreactive carboxylic acid, thereby reducing the amount of reagent available for conjugation with your this compound.

Q2: How does pH affect the efficiency of the conjugation reaction?

A2: The pH of the reaction buffer is a critical factor. The amine group of the PEG linker needs to be in its unprotonated, nucleophilic state to react with the ester. This is favored at a pH above the pKa of the amine (typically around 8.0-8.5). However, the rate of hydrolysis of the activated ester also increases significantly at higher pH. Therefore, a compromise pH of 7.2-8.0 is generally recommended to balance amine reactivity with ester stability.

Q3: Can I use any buffer for this reaction?

A3: No, the choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the this compound in the reaction. Buffers containing nucleophiles like carboxylates (e.g., citrate) or azides can also interfere. Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffers are generally recommended.

Q4: How can I monitor the progress of the reaction and detect hydrolysis?

A4: The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By analyzing aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired product. The appearance of a peak corresponding to the hydrolyzed ester can confirm that this side reaction is occurring.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield Hydrolysis of Activated Ester - Optimize the reaction pH to a range of 7.2-8.0. - Use freshly prepared solutions of the activated ester. - Increase the molar excess of the this compound.
Incorrect Buffer - Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles. - Switch to a recommended buffer like PBS, Borate, or HEPES.
Suboptimal Temperature - Perform the reaction at room temperature or 4°C. While slower, lower temperatures can significantly reduce the rate of hydrolysis.
Presence of Unexpected Byproducts Hydrolyzed Activated Ester - Purify the final product using chromatography techniques such as size-exclusion or ion-exchange chromatography to remove the hydrolyzed ester.
Reaction with Buffer Components - As mentioned, ensure a non-reactive buffer is used for the conjugation.
Inconsistent Results Variability in Reagent Quality - Use high-purity reagents and store them under appropriate conditions (e.g., desiccated and protected from light) to prevent degradation.

Experimental Protocol: Minimizing Hydrolysis in a Typical Conjugation

This protocol outlines a general procedure for conjugating an NHS-activated molecule to this compound.

  • Reagent Preparation:

    • Dissolve the this compound in a non-amine-containing buffer (e.g., PBS) at a pH of 7.4.

    • Immediately before use, dissolve the NHS-activated ester in a dry, water-miscible organic solvent like DMSO or DMF.

  • Reaction Setup:

    • Add the dissolved NHS-activated ester to the this compound solution. A 2- to 10-fold molar excess of the amine linker is often used to favor the desired reaction.

    • Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The longer incubation at a lower temperature can help to minimize hydrolysis.

  • Quenching the Reaction:

    • (Optional) If desired, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated ester.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

  • Analysis:

    • Characterize the final product using techniques like MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate and HPLC to assess its purity.

Quantitative Data: pH and Temperature Effects on NHS-Ester Hydrolysis

The stability of an NHS ester is highly dependent on pH and temperature. The table below summarizes the approximate half-life of a typical NHS ester under various conditions.

pHTemperature (°C)Approximate Half-Life of NHS-Ester
7.04Several hours
7.025~ 1 hour
8.04~ 1-2 hours
8.025~ 10-20 minutes
8.54~ 30 minutes
8.525a few minutes

Note: These values are illustrative and can vary depending on the specific NHS ester and buffer composition.

Visual Guides

ReactionPathways This compound This compound DesiredConjugate Desired PEG-Conjugate (Stable Amide Bond) This compound->DesiredConjugate Aminolysis (Desired Reaction) ActivatedEster Activated Ester (e.g., NHS Ester) ActivatedEster->DesiredConjugate HydrolyzedEster Hydrolyzed Ester (Inactive Carboxylic Acid) ActivatedEster->HydrolyzedEster Hydrolysis (Competing Reaction)

Caption: Reaction pathways for this compound and an activated ester.

TroubleshootingWorkflow start Low Conjugation Yield check_ph Is pH between 7.2-8.0? start->check_ph check_buffer Is buffer non-amine based (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.0 check_ph->adjust_ph No check_reagents Are activated ester solutions fresh? check_buffer->check_reagents Yes change_buffer Switch to a recommended buffer check_buffer->change_buffer No prepare_fresh Prepare fresh activated ester solution check_reagents->prepare_fresh No optimize_conditions Consider lowering temperature or increasing amine concentration check_reagents->optimize_conditions Yes adjust_ph->check_buffer change_buffer->check_reagents prepare_fresh->optimize_conditions

Caption: Troubleshooting workflow for low conjugation yield.

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC synthesis?

A1: PEG linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. They are known to enhance the aqueous solubility of PROTACs, a critical factor for improving their drug-like properties.[1][2][3][] The flexibility and defined length of PEG chains are also crucial for optimizing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][5][6] Additionally, the repeating ethylene (B1197577) glycol units in PEG linkers can shield the polar surface area of the PROTAC by adopting folded conformations, which may facilitate passage across the lipophilic cell membrane.[1]

Q2: What are the most common challenges encountered during the synthesis of PROTACs with PEG linkers?

A2: The most common challenges include low reaction yields, difficulties in purification, and the potential for side reactions.[5] The modular and often complex nature of PROTACs, combined with the properties of PEG linkers, can lead to incomplete reactions and the formation of hard-to-separate byproducts.[5] Purification is often challenging due to the high polarity and flexibility of the PEG chain, which can lead to issues like product loss during aqueous workups and poor chromatographic separation.[5][7]

Q3: How does the length of the PEG linker impact the synthesis and efficacy of a PROTAC?

A3: The length of the PEG linker is a critical parameter that significantly influences both the synthesis and the biological activity of a PROTAC.[5][8] Synthetically, very long PEG chains can sometimes complicate purification.[5] Biologically, the linker length is crucial for establishing the appropriate distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[3][5] An optimal linker length must be empirically determined for each specific PROTAC system, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity, leading to an unstable or non-productive complex.[3][5][9]

Q4: My final PROTAC has poor aqueous solubility, even with a PEG linker. What can I do?

A4: While PEG linkers are used to enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the properties of the entire molecule, including the target protein ligand and the E3 ligase ligand.[8] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[8] Here are some troubleshooting strategies:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, consider using co-solvents such as PEG-400 to improve solubility.[8]

  • pH Adjustment: If your PROTAC has ionizable functional groups, its solubility will be dependent on the pH of the solution. Adjusting the pH of your buffer can significantly increase solubility.[8]

  • Formulation Strategies: For in vivo studies, consider more advanced formulation approaches.

Q5: What are the key analytical techniques for characterizing PROTACs with PEG linkers?

A5: The primary analytical techniques for characterizing PEGylated PROTACs are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] ¹H NMR is used to confirm the presence of the PEG linker and the successful conjugation of the warhead and E3 ligase ligand.[5][10] LC-MS is essential for verifying the molecular weight of the final PROTAC and assessing its purity.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of PROTACs with PEG linkers, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Reaction Yield Inefficient amide coupling- Use more efficient coupling reagents like HATU or HOBt.[9]- Ensure anhydrous reaction conditions to prevent hydrolysis of activated esters.[9]- Optimize reaction temperature and time.[9]
Inefficient Click Chemistry (CuAAC)- Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate).[5]- Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[5]
Poor solubility of reactants- Screen different anhydrous solvents such as DMF, DMSO, or NMP to improve solubility.[5]
Side reactions- Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the coupling reaction.[5]
Degradation of starting materials or product- Assess the stability of your materials under the reaction and purification conditions. Avoid prolonged exposure to harsh acidic or basic conditions.[5]
Difficulty in Purification Poor chromatographic separation- Use reverse-phase HPLC (RP-HPLC) with a C18 or C8 column, as the polarity of the PEG linker can make normal-phase chromatography challenging.[7][11]- Optimize the gradient elution method. A shallow gradient may be necessary to separate closely eluting species.
Product loss during aqueous workup- The hydrophilicity of the PEG linker can lead to product loss in the aqueous phase during extractions. Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[5]
Product adhesion to labware- The "sticky" nature of some PEGylated compounds can lead to loss on surfaces. Using low-retention microcentrifuge tubes and pipette tips can help mitigate this issue.[5]
Complex Mixture of Products by LC-MS Incomplete reaction- Increase reaction time or temperature.- Add a slight excess of one of the coupling partners.
Formation of byproducts- Review the reaction mechanism for potential side reactions and adjust conditions accordingly (e.g., protecting groups, alternative coupling chemistry).[7]
Heterogeneous PEGylated products- The reaction may produce a mixture of PROTACs with varying numbers of PEG chains attached (PEGamers) or positional isomers.[7] This often requires optimization of the PEGylation reaction conditions and purification by high-resolution techniques like RP-HPLC.
Low or No Degradation of Target Protein Poor cell permeability- While PEG linkers can aid permeability, excessive hydrophilicity can be detrimental.[3] Consider synthesizing PROTACs with more hydrophobic linkers, like alkyl chains, or hybrid linkers to enhance cell uptake.[9]
Incorrect linker length- The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[3][9] Synthesize a library of PROTACs with varying PEG linker lengths to determine the optimal length.[9]
Low expression of the recruited E3 ligase- Confirm that the E3 ligase you are targeting is expressed in the cell line used for your experiments.[9]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Efficacy

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-12 PEG units8503.510085
PROTAC-24 PEG units9383.12595
PROTAC-36 PEG units10262.75090
PROTAC-48 PEG units11142.315080

Data is illustrative and compiled from multiple sources.[1]

Table 2: Comparison of Reaction Conditions for Amide Coupling

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUDIPEADMF254-1670-90
HOBt/EDCDIPEADMF2512-2460-80
COMUDIPEANMP252-675-95

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing PEG linker.

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF under an Argon atmosphere.[8]

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[8]

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[8]

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.[8]

  • Add the amine-functionalized PEG linker (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[8]

  • Monitor the reaction progress by LC-MS.[8]

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.

Materials:

  • Azide-functionalized component (1.0 eq)

  • Alkyne-functionalized component (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • t-Butanol/Water (1:1 v/v)

Procedure:

  • Dissolve the azide-functionalized component (1.0 eq) and the alkyne-functionalized component (1.05 eq) in a mixture of t-BuOH and water (1:1 v/v).

  • To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 3: General RP-HPLC Purification Protocol

This protocol provides a general framework for the purification of a PEGylated PROTAC.

System and Column:

  • Preparative HPLC system with a UV detector and fraction collector.

  • C18 reversed-phase column.

Mobile Phases:

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water).

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B).

  • Injection and Elution: Inject the sample and elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical LC-MS. Combine the pure fractions and lyophilize to obtain the final product.

Protocol 4: Western Blot for PROTAC-Induced Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment.[10]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO) group.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them with Laemmli buffer. Boil the samples to denature the proteins.[10]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[12] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[2]

  • Loading Control: Strip the membrane and re-probe with a loading control antibody.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[10]

    • Normalize the target protein band intensity to the loading control.[10]

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.[10]

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[10]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation start Starting Materials (Ligands & Linker) coupling Coupling Reaction (e.g., Amide or Click) start->coupling crude Crude PROTAC coupling->crude purify Purification (e.g., RP-HPLC) crude->purify analyze Purity & Identity (LC-MS, NMR) purify->analyze pure Pure PROTAC analyze->pure cell_assay Cell-Based Assay (Western Blot) pure->cell_assay data_analysis Data Analysis (DC50, Dmax) cell_assay->data_analysis

Caption: A typical workflow for PROTAC synthesis and evaluation.

Troubleshooting_Low_Yield cluster_coupling Coupling Inefficiency cluster_purification Purification Issues start Low PROTAC Yield check_sm Check Starting Material Purity start->check_sm coupling_eff Evaluate Coupling Reaction Efficiency start->coupling_eff purification_loss Assess Purification Product Loss start->purification_loss reagents Optimize Coupling Reagents & Conditions coupling_eff->reagents solubility Improve Reactant Solubility coupling_eff->solubility side_reactions Protect Reactive Groups coupling_eff->side_reactions method Optimize Purification Method (e.g., RP-HPLC) purification_loss->method workup Minimize Aqueous Workup Losses purification_loss->workup

Caption: Troubleshooting logic for low PROTAC synthesis yield.

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for potent ternary complex formation in the development of bifunctional degraders like PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC and ternary complex formation?

A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to bridge the two proteins, facilitating the formation of a stable and productive ternary complex ([POI]-[PROTAC]-[E3 Ligase]).[3][4] The linker's length, composition, and attachment points dictate the proximity and relative orientation of the POI and E3 ligase, which is crucial for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][5]

Q2: What are the common types of linkers used in PROTAC design?

A2: The most common linkers are flexible chains, primarily based on polyethylene (B3416737) glycol (PEG) or alkyl structures.[1][6]

  • PEG Linkers: These are hydrophilic and can improve a PROTAC's solubility and cell permeability.[2][6][] The ethylene (B1197577) glycol units are biocompatible and their length can be easily modulated.[8]

  • Alkyl Linkers: These are simple, hydrophobic hydrocarbon chains that provide stable connectivity and conformational flexibility.[2][]

  • Rigid/Constrained Linkers: To reduce the flexibility and high entropic penalty of long, flexible linkers, more rigid structures like piperidine/piperazine rings or aromatic groups are sometimes incorporated.[6] These can help lock the PROTAC into a bioactive conformation.[]

Q3: Is there an ideal linker length for a PROTAC?

A3: There is no single "ideal" linker length; it is highly dependent on the specific POI and E3 ligase pair.[9][10] The optimal length must be determined empirically for each new system. However, most successful PROTACs have linkers ranging from 7 to 29 atoms.[10] A linker that is too short can cause steric hindrance, preventing the ternary complex from forming.[11] Conversely, a linker that is too long can result in an unstable complex with too much flexibility, leading to inefficient ubiquitination.[11]

Q4: What is the "hook effect" and how does it relate to linker optimization?

A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex.[11] A well-designed linker can promote positive cooperativity—where the binding of the first protein enhances the binding of the second—which stabilizes the ternary complex and can help mitigate the hook effect.[12]

Troubleshooting Guide

Issue 1: My PROTAC shows weak or no degradation of the target protein.

This is a common starting problem. A systematic approach is needed to determine if the linker is the cause.

  • Potential Cause 1: Inefficient Ternary Complex Formation.

    • Explanation: The linker may be the wrong length or composition, preventing the POI and E3 ligase from coming together effectively. A linker that is too short can cause steric clashes, while one that is too long may not provide the stability needed for ubiquitination.[9][11]

    • Troubleshooting Step: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[12][13] Even small changes can have a dramatic impact on degradation.[11]

  • Potential Cause 2: Poor Cell Permeability.

    • Explanation: The PROTAC may be effective in biochemical assays but unable to cross the cell membrane to reach its intracellular target. The linker significantly influences the overall physicochemical properties of the molecule.[10]

    • Troubleshooting Step: Perform a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm the PROTAC can bind its target within the cell.[10][11] If engagement is low, consider modifying the linker to have a better balance of hydrophilicity and lipophilicity.[10]

  • Potential Cause 3: Suboptimal Linker Attachment Points.

    • Explanation: The position where the linker connects to the warhead and the E3 ligase ligand is critical.[10] An incorrect attachment point can interfere with the binding of either ligand to its respective protein.

    • Troubleshooting Step: If possible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[10]

Issue 2: My PROTAC shows good binary binding to both the target and E3 ligase, but still fails to induce degradation.

This frequent challenge strongly suggests a problem with the formation of a productive ternary complex.[12]

  • Potential Cause: Unstable or Non-Productive Ternary Complex Geometry.

    • Explanation: Even if a ternary complex forms, the linker may orient the two proteins in a way that the E3 ligase's enzymatic machinery cannot reach the lysine (B10760008) residues on the target protein's surface for ubiquitination.[12] The complex may also be too transient to be effective.[11]

    • Troubleshooting Step 1: Fine-tune the linker with smaller increments in length. Also, consider altering the linker's composition to modulate its flexibility.[11]

    • Troubleshooting Step 2: Perform a biophysical assay like Surface Plasmon Resonance (SPR) or Time-Resolved FRET (TR-FRET) to directly measure ternary complex formation and stability.[4][9] Calculating the cooperativity (alpha) can provide insight; a value greater than 1 indicates favorable complex formation.[9][13]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting poor PROTAC efficacy.

G start Low / No Degradation bin_bind Assess Binary Binding (to POI & E3 Ligase) start->bin_bind tern_form Assess Ternary Complex Formation (e.g., SPR, FRET) bin_bind->tern_form Binding Confirmed prob_ligand Problem: Warhead or E3 Ligand Issue bin_bind->prob_ligand No/Weak Binding cell_perm Assess Cellular Uptake & Stability (e.g., CETSA) tern_form->cell_perm Complex Forms prob_linker Problem: Suboptimal Linker Design tern_form->prob_linker No/Weak Complex prob_pk Problem: Poor PK Properties cell_perm->prob_pk Not Permeable or Unstable end_node Improved Degradation cell_perm->end_node Permeable & Stable redesign_ligand Redesign Ligands prob_ligand->redesign_ligand opt_linker Optimize Linker: - Length - Composition - Attachment Point prob_linker->opt_linker mod_pk Modify Linker/Ligands for Permeability prob_pk->mod_pk opt_linker->tern_form

A troubleshooting workflow for low PROTAC degradation activity.

Quantitative Data on Linker Length vs. Degradation

Systematic variation of the linker provides crucial structure-activity relationship (SAR) data.[14] The following tables summarize representative data from studies where linker length was modified, demonstrating the profound impact on degradation efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [8][15][16]

PROTAC Linker Type Linker Length (atoms) DC₅₀ (nM) in MCF7 cells Dₘₐₓ (%)
PROTAC 11 Alkyl 9 >1000 ~20
PROTAC 12 Alkyl 12 ~500 ~50
PROTAC 13 Alkyl 16 <100 >80
PROTAC 14 Alkyl 19 ~500 ~50

| PROTAC 15 | Alkyl | 21 | >1000 | <30 |

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [8]

PROTAC Linker Type Linker Composition DC₅₀ (nM) Degradation Potency
BTK Degrader 1 PEG 2 PEG units >5000 Reduced Degradation

| BTK Degrader 2 | PEG | 4-5 PEG units | <500 | Potent Degradation |

Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [8][17]

PROTAC Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
TBK1 Degrader 1 Alkyl/Ether <12 >1000 Not Observed
TBK1 Degrader 2 Alkyl/Ether 21 3 96

| TBK1 Degrader 3 | Alkyl/Ether | 29 | 292 | 76 |

Key Experimental Protocols & Workflows

Accurate assessment of PROTAC efficacy requires robust experimental methods.[13] Below are detailed protocols for key experiments and a general workflow for linker optimization.

PROTAC Mechanism & Experimental Workflow

PROTACs function by coopting the cell's natural protein degradation machinery.[5] The following diagrams illustrate this signaling pathway and a typical experimental workflow for linker validation.

G cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary Ternary Complex [POI-PROTAC-E3] POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

The mechanism of action for PROTAC-mediated protein degradation.

G design Design & Synthesize Linker Library biophys Biophysical Assays (SPR, FRET, ITC) design->biophys Ternary Complex Formation? cell_degrad Cellular Degradation Assay (Western Blot, HiBiT) biophys->cell_degrad Degradation Efficacy? target_engage Cellular Target Engagement (CETSA) cell_degrad->target_engage On-Target Effect? pheno Phenotypic Assays (e.g., Cell Viability) target_engage->pheno Desired Phenotype? lead_opt Lead Optimization pheno->lead_opt

An experimental workflow for PROTAC linker validation.
Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels within cells following PROTAC treatment and determine DC₅₀ and Dₘₐₓ values.[5][14]

Methodology: [5][13][14]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) must also be used.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[13]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding kinetics and affinity of binary and ternary complexes in real-time, providing direct evidence of complex formation and allowing for the calculation of cooperativity.[5][13]

Methodology: [9][13]

  • Immobilization: Immobilize one of the proteins, typically the E3 ligase (e.g., biotinylated VHL or Cereblon), onto a streptavidin-coated sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3): Prepare and inject a concentration series of the PROTAC over the immobilized E3 ligase surface to measure its binary binding affinity (Kᴅ).

  • Ternary Complex Analysis: Prepare a concentration series of the PROTAC and mix it with a constant, saturating concentration of the POI. Inject this pre-incubated mixture over the immobilized E3 ligase surface. A significant increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Analyze the resulting sensorgrams to determine association (kₐ) and dissociation (kₑ) rates and the equilibrium dissociation constant (Kᴅ) for both binary and ternary interactions. Calculate the cooperativity factor (alpha, α) using the formula: α = (Binary Kᴅ of PROTAC to E3) / (Ternary Kᴅ of POI-PROTAC to E3) . An alpha value > 1 indicates positive cooperativity, where the presence of the POI enhances the binding of the PROTAC to the E3 ligase.[9]

References

Technical Support Center: Strategies to Improve Cell Permeability of Amino-PEG3-C2-Amine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Amino-PEG3-C2-Amine Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are PROTACs and why is cell permeability crucial for their function?

A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular targets.[4][5] Therefore, poor cell permeability is a major obstacle to their therapeutic efficacy.[1][6][7]

Q2: What are the general physicochemical properties of PROTACs that hinder their cell permeability?

A2: Most PROTACs, including those with this compound linkers, possess physicochemical properties that are unfavorable for passive diffusion across the lipophilic cell membrane. These include:

  • High Molecular Weight (MW): PROTACs are typically large molecules, often exceeding the conventional "Rule of Five" guideline of <500 Da.[8][9]

  • Large Polar Surface Area (PSA): The presence of multiple polar groups contributes to a high PSA, which impedes membrane traversal.[8][9]

  • High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): These also contribute to the high polarity of PROTACs.[9]

Q3: What is the role of the this compound linker in a PROTAC's cell permeability?

A3: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[2][6][10] The this compound linker, containing polyethylene (B3416737) glycol (PEG) units, has a complex role:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule.[2][8][11]

  • "Chameleon Effect": The flexibility of the PEG linker allows the PROTAC to adopt a folded conformation in a nonpolar environment like the cell membrane.[6][8][10][12][13] This folded state can shield the polar groups, reducing the effective PSA and facilitating membrane passage.[6][8][10][12][13]

  • Potential for Reduced Permeability: Conversely, an overly long or highly flexible PEG linker can increase the molecule's size and polarity, potentially hindering permeability.[8][14]

Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein is reduced.[2] This occurs because the excess PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[2] While not directly a measure of permeability, it is a crucial factor to consider in cellular assays, as high intracellular concentrations of a permeable PROTAC could lead to this effect.

Troubleshooting Guide

Issue: My this compound PROTAC shows high biochemical activity (i.e., strong binding to the target and E3 ligase) but poor cellular activity (i.e., no or weak target degradation).

Possible Cause 1: Low Cell Permeability

  • Troubleshooting Steps:

    • Directly measure cell permeability: Utilize in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary assessment of passive diffusion, or the Caco-2 cell permeability assay for a more physiologically relevant model that includes active transport mechanisms.[9][13][15]

    • Perform a cellular uptake assay: This will directly quantify the amount of PROTAC accumulating inside the target cells.[9][15]

  • Solutions:

    • Modify the Linker:

      • Shorten the PEG chain: Systematically synthesize and test PROTACs with shorter PEG linkers (e.g., PEG2, PEG1) as shorter linkers often lead to more permeable compounds.[14]

      • Replace the PEG linker with a more lipophilic alkyl chain: This can reduce the polar surface area.[10][14]

      • Introduce rigidity: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) into the linker can improve both rigidity and water solubility, potentially enhancing cell permeability.[8]

    • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which has been shown to improve permeability.

    • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.

Possible Cause 2: Active Efflux

  • Troubleshooting Steps:

    • Analyze Caco-2 assay data: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in a Caco-2 assay suggests that the PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp).[15]

  • Solutions:

    • Co-administration with an efflux pump inhibitor: In your cellular assays, test the PROTAC in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if target degradation is restored.

    • Structural modifications: Alter the PROTAC structure to reduce its recognition by efflux transporters. This often involves iterative medicinal chemistry efforts.

Possible Cause 3: Intracellular Instability

  • Troubleshooting Steps:

    • Assess metabolic stability: Incubate the PROTAC with liver microsomes or hepatocytes to determine its metabolic half-life.

    • LC-MS analysis of cell lysates: Treat cells with the PROTAC and analyze the cell lysate over time using LC-MS to detect any degradation products.

  • Solutions:

    • Modify metabolically labile sites: If specific points of metabolic breakdown are identified, modify the chemical structure at those positions to improve stability. For example, replacing a metabolically susceptible hydrogen with a fluorine atom.

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability of VHL-based PROTACs

PROTAC IDLinker ModificationMW ( g/mol )ALogPHBDHBAPAMPA Pₑ (x 10⁻⁶ cm/s)Reference
15 1-unit PEG linker884.03.54120.005[8][11]
16 2-unit PEG linker928.13.24130.002[8][11]
8 3-unit PEG linker972.13.0414<0.001[8][11]
7 2-unit PEG linker916.13.54120.6[14]

Data is illustrative and compiled from various sources in the literature.

Table 2: Impact of Linker Composition on PROTAC Permeability

PROTAC IDLinker CompositionCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux RatioReference
20b Alkyl-F0.350.7[16]
20d PEG<0.7>12[16]

Data is illustrative and compiled from various sources in the literature.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreenIP, 0.45 µm)

  • 96-well acceptor plate

  • Phosphatidylcholine solution in dodecane

  • PROTAC stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Methodology:

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate:

    • Coat the filter membrane of each well of the donor plate with 5 µL of the phosphatidylcholine solution in dodecane.

    • Allow the solvent to evaporate completely, leaving a lipid layer.

    • Prepare the PROTAC dosing solution by diluting the stock solution in PBS to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.

    • Add 150 µL of the PROTAC dosing solution to each well of the coated donor plate.

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature with gentle shaking for 4-18 hours.

  • Quantification:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (V_A / (Area × time)) × -ln(1 - ([C]_A / [C]_eq)) Where:

      • V_A is the volume of the acceptor well.

      • Area is the surface area of the filter.

      • time is the incubation time in seconds.

      • [C]_A is the concentration of the PROTAC in the acceptor well.

      • [C]_eq is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, including both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC stock solution

  • LC-MS/MS system

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell™ inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the PROTAC dosing solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantification:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Proteasome->Recycling Amino_Acids Amino Acids Degradation->Amino_Acids Recycling->PROTAC Recycling->E3_Ligase

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Factors_Affecting_Permeability cluster_physicochemical Physicochemical Properties cluster_structural Structural Features PROTAC PROTAC Properties MW Molecular Weight PROTAC->MW PSA Polar Surface Area PROTAC->PSA Lipophilicity Lipophilicity (logP) PROTAC->Lipophilicity HBD_HBA H-Bond Donors/Acceptors PROTAC->HBD_HBA Linker_Length Linker Length PROTAC->Linker_Length Linker_Composition Linker Composition (PEG vs. Alkyl) PROTAC->Linker_Composition Conformation Conformational Flexibility ('Chameleon Effect') PROTAC->Conformation Rigidity Linker Rigidity PROTAC->Rigidity Permeability Cell Permeability MW->Permeability PSA->Permeability Lipophilicity->Permeability HBD_HBA->Permeability Linker_Length->Permeability Linker_Composition->Permeability Conformation->Permeability Rigidity->Permeability

Caption: Key factors influencing PROTAC cell permeability.

Permeability_Assay_Workflow Start Start: PROTAC with Unknown Permeability PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Start->Caco2 Analyze LC-MS/MS Quantification PAMPA->Analyze Caco2->Analyze Uptake Cellular Uptake Assay Uptake->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate Decision Permeability Assessment Calculate->Decision Decision->Uptake Optimize Optimize PROTAC Design (e.g., modify linker) Decision->Optimize Poor Permeability End End: Permeable PROTAC Decision->End Good Permeability Optimize->Start

Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.

References

Technical Support Center: Overcoming Steric Hindrance in Amino-PEG3-C2-Amine Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Amino-PEG3-C2-Amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugations?

A1: Steric hindrance refers to the spatial obstruction that occurs when the size and three-dimensional shape of molecules impede a chemical reaction.[1][2] In the context of this compound conjugations, this typically happens when the target functional group on your biomolecule (e.g., a protein, peptide, or small molecule) is located in a sterically crowded environment, making it difficult for the this compound linker to access and react with it.[2] This can be due to the target residue being buried within the protein's folded structure or shielded by neighboring chemical groups.[1][2]

Q2: What are the common indicators that steric hindrance is affecting my conjugation reaction?

A2: Several signs may suggest that steric hindrance is negatively impacting your experiment:

  • Low or no conjugation yield: The amount of your desired final product is significantly lower than expected.[1][2]

  • Incomplete conjugation: A large portion of your starting biomolecule remains unconjugated, even when using an excess of the this compound linker.[1]

  • Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on your biomolecule, leading to a heterogeneous mixture of products.[1]

  • Protein aggregation or precipitation: Modification at more accessible sites can alter the surface properties of a protein, leading to aggregation.[2]

Q3: How does the PEG3 linker in this compound help in overcoming steric hindrance?

A3: The polyethylene (B3416737) glycol (PEG) portion of the linker acts as a flexible, hydrophilic spacer. This spacer arm increases the distance between the reactive amine groups and any bulky molecules they are attached to, which can help to minimize spatial interference and allow the reactive ends to access target functional groups more freely.[1][3] This is particularly beneficial when conjugating large molecules or when the target functional group is in a less accessible region.[3]

Q4: When should I consider using a linker with a longer or shorter PEG chain?

A4: The choice of PEG linker length is a critical optimization step.

  • Consider a longer PEG linker (e.g., PEG6, PEG12) when you are conjugating two large molecules, observe low conjugation efficiency likely due to a steric clash, or need to improve the solubility and reduce aggregation of the final conjugate.[3]

  • Consider a shorter PEG linker (e.g., PEG1, PEG2) when the molecules being conjugated are relatively small and steric hindrance is not a primary concern, or when a more compact final product is desired.[2][3] It is important to note that an excessively long linker can sometimes wrap around the biomolecule and block the reactive site.[2]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Steric Hindrance The target functional group on your molecule is inaccessible.[1][2] Solution: Consider using a linker with a longer PEG chain to increase the reach of the reactive group.[1]
Suboptimal Reaction pH The reactivity of the primary amine groups on the linker and the target molecule is highly pH-dependent. For efficient reaction with activated esters (like NHS esters), a pH of 7.0-8.5 is typically recommended.[4] Solution: Verify the pH of your reaction buffer before starting the conjugation.
Inactive Reagents The this compound or the molecule it is reacting with may have degraded due to improper storage or handling. Solution: Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete with the target molecule for amine-reactive reagents. Solution: Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[5]
Issue 2: Formation of Multiple Conjugated Species or Aggregates
Potential Cause Recommended Solution
Multiple Reactive Sites Your biomolecule may have multiple accessible sites for conjugation, leading to a heterogeneous mixture of products. Solution: To favor mono-conjugation, you can try reducing the molar excess of the this compound linker.[6]
Protein Aggregation High protein concentrations can promote intermolecular cross-linking and aggregation.[2] Solution: Try reducing the protein concentration in the reaction mixture. Performing the reaction at a lower temperature (e.g., 4°C) can also slow down aggregation kinetics.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the efficiency of this compound conjugations. The values are illustrative and should be optimized for your specific system.

Table 1: Impact of Molar Ratio of this compound to Target Molecule on Conjugation Yield

Molar Ratio (Linker:Target)Expected Conjugation Yield (%)Remarks
1:110-30%May be sufficient for some applications, but likely incomplete reaction.
5:140-70%A good starting point for optimization.
10:160-90%Higher excess drives the reaction towards completion but may increase the need for purification.[2]
20:1>85%Often used to ensure high conjugation efficiency, especially for precious biomolecules.[2]

Table 2: Influence of Reaction pH on Amine Conjugation Efficiency

Reaction pHRelative Reaction RateRemarks
6.0LowPrimary amines are mostly protonated and less nucleophilic.
7.0-7.5Moderate to HighGood balance between amine reactivity and stability of many biomolecules.[4]
8.0-8.5HighOptimal for maximizing the nucleophilicity of primary amines.[4]
> 9.0High, but with risksIncreased risk of biomolecule denaturation and side reactions.

Experimental Protocols

Protocol: General Procedure for Conjugating this compound to a Carboxyl Group-Containing Molecule using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group on a target molecule and subsequent conjugation to one of the primary amines of this compound.

Materials:

  • Carboxyl-containing molecule (e.g., protein, peptide)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[7]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer to a concentration of 1-10 mg/mL.[7]

    • Dissolve the this compound in the Conjugation Buffer.

  • Activation of Carboxyl Groups:

    • To the solution of the carboxyl-containing molecule, add EDC and NHS. A molar ratio of 1:1.5:3 (Carboxyl-molecule:EDC:NHS) is a common starting point.[7]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Immediately add the activated carboxyl-molecule solution to the this compound solution. A 10- to 20-fold molar excess of the linker over the activated molecule is recommended to favor the formation of a mono-conjugated product on the linker.[7]

    • Ensure the pH of the final reaction mixture is between 7.2 and 8.0. Adjust with Conjugation Buffer if necessary.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.[7]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Remove excess, unreacted linker and byproducts using a suitable purification method, such as size-exclusion chromatography.

Visualizations

General Workflow for this compound Conjugation prep Prepare Reactants (Biomolecule & Linker) activation Activate Target Molecule (e.g., with EDC/NHS for -COOH) prep->activation conjugation Conjugation Reaction (Mix Activated Molecule with Linker) activation->conjugation quenching Quench Reaction (e.g., with Tris buffer) conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (e.g., MS, HPLC) purification->characterization Impact of Steric Hindrance on Conjugation cluster_0 High Steric Hindrance cluster_1 Overcoming Hindrance with a Longer Linker a1 Bulky Biomolecule a2 a1->a2 a3 Short Linker a3->a2 Blocked Access b1 Bulky Biomolecule b2 b1->b2 b3 Longer PEG Linker b3->b2 Successful Access

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Amino-PEG3-C2-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of bioconjugates is a critical step in drug development and proteomics research. Amino-PEG3-C2-Amine, a hydrophilic, bifunctional linker, is frequently used to connect molecules of interest, such as proteins, peptides, or small molecule drugs. Mass spectrometry is an indispensable tool for confirming the successful synthesis and purity of these conjugates. This guide provides a comparative overview of the two primary mass spectrometry techniques for this purpose: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), supported by experimental data and detailed protocols.

Performance Comparison: ESI-MS vs. MALDI-TOF MS

The choice between ESI-MS and MALDI-TOF MS for analyzing this compound conjugates depends on the specific analytical goal, the nature of the conjugated molecule, and the available instrumentation.

FeatureElectrospray Ionization (ESI) Mass SpectrometryMatrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
Principle Analyte in solution is nebulized and ionized by a high voltage, typically producing multiply charged ions.Analyte is co-crystallized with a matrix and ionized by a laser pulse, primarily generating singly charged ions.
Sample Introduction Typically coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).Sample is spotted onto a target plate for analysis.
Ionization Soft ionization, suitable for a wide range of molecules, from small linkers to large proteins.Soft ionization, also suitable for a broad range of molecules, including large proteins and polymers.[1]
Mass Spectra Often produces complex spectra with multiple charge states for each species, which can be challenging to deconvolute.Typically generates simpler spectra with predominantly singly charged ions, facilitating easier interpretation of molecular weight.[1]
Adduct Formation Prone to forming various adducts (e.g., Na+, K+), which can add to spectral complexity.Also prone to adduct formation, but the use of specific cationizing agents can be controlled.
Fragmentation Collision-Induced Dissociation (CID) in tandem MS (MS/MS) provides detailed structural information.In-source decay (ISD) and post-source decay (PSD) can provide fragmentation information for structural analysis.
Best Suited For Detailed structural elucidation, purity analysis of complex mixtures, and online monitoring of reactions.Rapid molecular weight determination, analysis of complex mixtures without prior separation, and high-throughput screening.

Quantitative Data Summary

The accurate mass measurement of the parent ion and its characteristic fragment ions is crucial for the unambiguous identification of this compound and its conjugates. The theoretical monoisotopic mass of the protonated this compound ([M+H]⁺) is 193.1552 Da .

The following table summarizes the expected m/z values for the protonated parent molecule and its key fragment ions generated through Collision-Induced Dissociation (CID). The fragmentation of protonated polyethylene (B3416737) glycols typically involves the loss of one or two monomer units.[2] The presence of terminal amino groups can influence the fragmentation pathways.

IonFormulaTheoretical m/zDescription
[M+H]⁺ C₈H₂₁N₂O₃⁺193.1552Protonated parent molecule
[M+H - NH₃]⁺ C₈H₁₈NO₃⁺176.1287Loss of ammonia (B1221849) from a terminal amine
[M+H - C₂H₄O]⁺ C₆H₁₇N₂O₂⁺149.1290Loss of one ethylene (B1197577) glycol unit
[M+H - 2(C₂H₄O)]⁺ C₄H₁₃N₂O⁺105.1028Loss of two ethylene glycol units
[M+H - 3(C₂H₄O)]⁺ C₂H₉N₂⁺61.0766Loss of three ethylene glycol units
[C₂H₆N]⁺ C₂H₆N⁺44.0497Fragment containing the C2-Amine terminus

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality mass spectrometric data for this compound conjugates.

Protocol 1: ESI-MS Analysis

This protocol is suitable for the analysis of the linker itself or its small molecule conjugates.

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM.

  • LC-MS/MS System:

    • LC System: A reverse-phase C18 column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Mass Spectrometer: An electrospray ionization source coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS (CID): Select the [M+H]⁺ ion (m/z 193.16) for fragmentation. Use a collision energy of 10-30 eV.

Protocol 2: MALDI-TOF MS Analysis

This protocol is well-suited for rapid molecular weight confirmation.

  • Sample and Matrix Preparation:

    • Sample Solution: Prepare a 1 mg/mL solution of the this compound conjugate in deionized water or a suitable organic solvent.

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent (Optional): To promote the formation of specific adducts and simplify spectra, a solution of a sodium or potassium salt (e.g., NaCl or KCl) can be added.

  • Target Plate Spotting (Dried-Droplet Method):

    • Mix the sample solution and matrix solution in a 1:1 (v/v) ratio.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion, reflector mode for higher resolution.

    • Laser: Nitrogen laser (337 nm). Adjust the laser power to be just above the ionization threshold to minimize in-source fragmentation.

    • Mass Range: Calibrate the instrument in the expected mass range of the analyte.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Conjugate Dissolution Dissolution in appropriate solvent Sample->Dissolution ESI_MS ESI-MS Dissolution->ESI_MS LC separation MALDI_TOF MALDI-TOF MS Dissolution->MALDI_TOF Co-crystallization with matrix Mass_Spectrum Mass Spectrum Acquisition ESI_MS->Mass_Spectrum MALDI_TOF->Mass_Spectrum Data_Processing Data Processing & Interpretation Mass_Spectrum->Data_Processing

Caption: Experimental workflow for the mass spectrometric analysis of this compound conjugates.

fragmentation_pathway cluster_frags Primary Fragment Ions cluster_secondary_frags Secondary Fragment Ions Parent [M+H]⁺ m/z = 193.16 C₈H₂₁N₂O₃⁺ Frag1 [M+H - NH₃]⁺ m/z = 176.13 Parent->Frag1 - NH₃ Frag2 [M+H - C₂H₄O]⁺ m/z = 149.13 Parent->Frag2 - C₂H₄O Frag3 [M+H - 2(C₂H₄O)]⁺ m/z = 105.10 Frag2->Frag3 - C₂H₄O Frag4 [M+H - 3(C₂H₄O)]⁺ m/z = 61.08 Frag3->Frag4 - C₂H₄O Frag5 [C₂H₆N]⁺ m/z = 44.05 Frag4->Frag5 Cleavage

Caption: Proposed fragmentation pathway of protonated this compound in CID.

References

A Researcher's Guide to HPLC Analysis of Amino-PEG3-C2-Amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity and characterization of linkers such as Amino-PEG3-C2-Amine are of paramount importance.[1] High-Performance Liquid Chromatography (HPLC) stands as a fundamental analytical technique for monitoring reaction progress, assessing purity, and identifying potential impurities in the synthesis of such bifunctional linkers. This guide provides a comparative overview of HPLC methods for the analysis of this compound reaction mixtures, complete with detailed experimental protocols and supporting data to facilitate effective analytical strategy development.

Comparison of HPLC Methods for this compound Analysis

The analysis of this compound, a small, hydrophilic molecule lacking a strong UV chromophore, presents unique challenges. Two primary HPLC-based approaches are commonly employed: direct UV detection at low wavelengths and analysis after pre-column derivatization to enhance detection sensitivity.

Table 1: Comparison of HPLC Methods for this compound Analysis

FeatureDirect Low-UV DetectionPre-column Derivatization (e.g., with Dansyl Chloride)
Principle Detection of the amide and ether bonds at low UV wavelengths (e.g., 214 nm).Covalent labeling of primary amines with a fluorescent or UV-active tag prior to HPLC separation.[2]
Primary Application Rapid in-process monitoring of reaction progress and crude purity assessment.Accurate quantification of the main product and low-level impurities.[2]
Key Advantages - Simple sample preparation- Fast analysis time- High sensitivity and selectivity- Improved peak shape and resolution
Limitations - Low sensitivity- Potential for interference from solvents and other non-chromophoric impurities.- More complex and time-consuming sample preparation- Derivatization reaction must be complete and reproducible.

Experimental Protocols

The following are detailed protocols for the HPLC analysis of this compound reaction mixtures. These protocols are representative and may require optimization based on the specific reaction conditions and available instrumentation.

Protocol 1: Reversed-Phase HPLC with Direct Low-UV Detection

This method is suitable for a quick assessment of the reaction mixture to identify the presence of the product and major impurities.

1. Materials and Reagents:

  • This compound reaction mixture

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a final concentration of approximately 1 mg/mL.

3. HPLC Conditions:

  • System: HPLC with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase A: Water with 0.1% TFA[3]

  • Mobile Phase B: Acetonitrile with 0.1% TFA[3]

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 214 nm[3]

Protocol 2: Reversed-Phase HPLC with Pre-column Derivatization

This method offers enhanced sensitivity for accurate quantification of this compound and its amine-containing impurities.

1. Materials and Reagents:

  • This compound reaction mixture

  • Dansyl Chloride solution (e.g., 10 mg/mL in acetone)[2]

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound

2. Derivatization Procedure:

  • To 100 µL of the reaction mixture (or standard solution), add 200 µL of sodium bicarbonate buffer.[2]

  • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.[2]

  • Incubate the mixture at 60°C for 30 minutes in the dark.[2]

  • After incubation, add 100 µL of 2% (v/v) aqueous formic acid to quench the reaction.[2]

3. HPLC Conditions:

  • System: HPLC with a fluorescence or UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 30% to 90% B over 25 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 525 nm

    • UV: 254 nm

Hypothetical Experimental Data

The following table summarizes hypothetical data from the HPLC analysis of a crude this compound reaction mixture after derivatization with Dansyl Chloride.

Table 2: Hypothetical HPLC Data for a Derivatized this compound Reaction Mixture

Peak IDCompoundRetention Time (min)Peak Area (%)
1Unreacted Starting Material (Mono-amino PEG)8.510.2
2This compound (Product) 12.1 85.3
3Dimerized Byproduct15.83.1
4Other Impurity17.21.4

Common Impurities in this compound Synthesis

The synthesis of this compound can result in several impurities that need to be identified and quantified. Common impurities may include:

  • Polydisperse PEGs: Starting materials may not be perfectly monodisperse, leading to a final product with varying PEG chain lengths.[4]

  • Incompletely Reacted Intermediates: Depending on the synthetic route, mono-amino PEGs or starting materials with other functional groups may remain in the product mixture.[4]

  • Side-Reaction Byproducts: The synthetic steps can lead to the formation of byproducts.[4]

  • Small Molecule Impurities: Residual solvents, reagents, and their degradation products can be present.[4]

Visualizing the Experimental Workflow and Logic

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Derivatization Derivatization (Optional) ReactionMixture->Derivatization for enhanced sensitivity Dilution Dilution ReactionMixture->Dilution Derivatization->Dilution Injection Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound reaction mixtures.

Decision_Tree Start Analytical Goal? RapidScreening Rapid In-Process Screening Start->RapidScreening Quick Check Quantification Accurate Quantification of Purity & Impurities Start->Quantification Detailed Analysis DirectUV Direct Low-UV Detection RapidScreening->DirectUV Derivatize Pre-column Derivatization Quantification->Derivatize

Caption: Decision tree for selecting an HPLC method for this compound analysis.

Complementary Analytical Techniques

While HPLC is a powerful tool, a comprehensive characterization of this compound and its reaction mixtures often involves complementary techniques:

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (HPLC-MS) provides unambiguous confirmation of the product's identity by determining its molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structural integrity of the linker.[3]

By employing a combination of these HPLC methods and complementary techniques, researchers can confidently characterize their this compound products, ensuring the quality and reliability of their downstream applications in drug discovery and development.

References

A Comparative Analysis of Amino-PEG3-C2-Amine and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture is a triad (B1167595) of a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker that tethers the two. Once relegated to a passive role, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2][3]

This guide presents an objective comparison of Amino-PEG3-C2-Amine, a flexible polyethylene (B3416737) glycol (PEG)-based linker, with other prevalent linker classes, namely alkyl and rigid linkers. This analysis is supported by a synthesis of experimental data and detailed protocols for key validation assays to inform the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The linker's primary function is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[4][5][6] This proximity is a prerequisite for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in dictating the geometry of this ternary complex. An ill-suited linker can lead to steric hindrance or a non-productive orientation, thereby diminishing or even abrogating the PROTAC's activity.[7][8]

PROTAC_Mechanism_of_Action PROTAC Signaling Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers

PROTAC linkers are broadly classified into two categories: flexible and rigid. This compound falls into the flexible linker category, which also includes alkyl chains. Rigid linkers, in contrast, incorporate cyclic structures to limit conformational freedom.[4][7][9]

Flexible Linkers: this compound and Alkyl Chains

Flexible linkers, particularly those based on PEG and alkyl chains, are the most extensively used in PROTAC design due to their synthetic accessibility and the ease of modifying their length.[2][]

This compound is a hydrophilic linker composed of three ethylene (B1197577) glycol units and a C2 alkyl chain, terminating in amino groups for conjugation. The PEG component enhances the aqueous solubility of the PROTAC molecule, a significant advantage given that many warheads and E3 ligase ligands are hydrophobic.[][11] This improved solubility can also positively influence cell permeability, although the relationship is complex. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[11][12]

Alkyl linkers , composed of saturated hydrocarbon chains, are more hydrophobic than their PEG counterparts. While this can sometimes enhance membrane permeability, it often leads to poor aqueous solubility, which can be a hurdle for in vivo applications.[]

Rigid Linkers

Rigid linkers incorporate cyclic moieties such as piperazine, piperidine, or aromatic rings to introduce conformational constraints.[4][7][9] This pre-organization of the PROTAC into a bioactive conformation can reduce the entropic penalty of binding, potentially leading to a more stable ternary complex and more potent degradation.[13][14] Rigid linkers can also exhibit improved metabolic stability. However, their synthesis is often more complex, and the lack of flexibility can be a disadvantage if the constrained conformation is not optimal for ternary complex formation with a specific POI and E3 ligase pair.[4][9]

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance.

Table 1: Impact of Linker Type on Degradation Efficiency

PROTAC SeriesLinker TypeTarget ProteinE3 LigaseDC50Dmax (%)Reference
Hypothetical PROTAC-A This compound (Flexible PEG) BRD4 VHL ~50 nM >90% [15]
Hypothetical PROTAC-B Alkyl Chain (Flexible) BRD4 VHL ~100 nM ~85% [15]
Hypothetical PROTAC-C Piperidine/Piperazine (Rigid) BRD4 VHL <10 nM >95% [7]

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Flexible PEG)Alkyl Chain (Flexible)Rigid LinkerKey Considerations
Solubility Generally higher due to hydrophilicity.[][11]Generally lower, more hydrophobic.[]Variable, can be improved over alkyl chains.[7]Crucial for formulation and bioavailability.
Cell Permeability (Papp) Variable; can be enhanced by conformational folding.[11][12]Can be higher due to hydrophobicity, but often low for large PROTACs.[16]Can be improved by reducing polar surface area.A balance between solubility and permeability is essential.
Metabolic Stability Can be susceptible to oxidation.[4]Generally more stable than PEGs.Can be designed for high metabolic stability.[4][9]Impacts in vivo half-life and exposure.
Conformational Flexibility HighHighLowAffects ternary complex formation and stability.[13][14]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. The following are detailed protocols for key assays used to evaluate and compare PROTAC linkers.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis and Optimization Synthesis Synthesize PROTACs with different linkers Degradation_Assay Western Blot for DC50 & Dmax Synthesis->Degradation_Assay Ternary_Complex_Assay TR-FRET/SPR/ITC for ternary complex formation Synthesis->Ternary_Complex_Assay Permeability_Assay PAMPA for cell permeability Synthesis->Permeability_Assay Data_Analysis Analyze and Compare Data Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR Optimization Optimize Linker Design SAR->Optimization

A typical experimental workflow for comparing PROTAC linkers.
Western Blot for Determination of DC50 and Dmax

This is the gold-standard method for quantifying the degradation of a target protein.[17][18][19][20]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the PROTACs to be tested. A typical concentration range is from 0.1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTACs. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined time, typically 16 to 24 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the immunoblotting process with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

5. Detection and Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[21][22][23]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET is a proximity-based assay that can be used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[24][25][26][27][28]

1. Reagent Preparation:

  • Recombinant, tagged versions of the POI (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged) are required.

  • Prepare solutions of the tagged proteins, the PROTACs to be tested, and fluorophore-labeled antibodies that recognize the tags (e.g., Terbium-conjugated anti-GST and d2-conjugated anti-His).

2. Assay Procedure:

  • In a microplate, add the POI, E3 ligase, and a serial dilution of the PROTAC.

  • Incubate the mixture to allow for ternary complex formation.

  • Add the fluorophore-labeled antibodies.

  • Incubate to allow the antibodies to bind to the tagged proteins.

3. Data Acquisition and Analysis:

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • The TR-FRET signal is proportional to the amount of ternary complex formed.

  • Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[6]

  • The peak of the curve represents the maximal ternary complex formation, and the concentration at half-maximal formation can be determined.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane.[16][29][30][31][32]

1. Plate Preparation:

  • Coat the wells of a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).

  • Add buffer to the wells of a 96-well acceptor plate.

2. Compound Addition and Incubation:

  • Add the PROTAC solutions to the donor wells of the filter plate.

  • Place the filter plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.

3. Quantification and Data Analysis:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_equilibrium])

    • Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Conclusion

The choice of linker is a pivotal decision in the design of a potent and effective PROTAC. This compound, as a flexible PEG-based linker, offers distinct advantages in terms of enhancing solubility and providing conformational flexibility, which can be beneficial for achieving ternary complex formation. However, the optimal linker is highly dependent on the specific POI and E3 ligase pair. While flexible linkers are often a good starting point, the incorporation of rigidity can lead to significant improvements in potency and pharmacokinetic properties. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers with varying lengths, compositions, and rigidities, is crucial for the development of next-generation protein degraders with therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of different PROTAC linkers.

References

A Comparative Guide for Researchers: Amino-PEG3-C2-Amine vs. Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker, the component connecting the target protein binder and the E3 ligase ligand, plays a critical role in determining a PROTAC's overall efficacy.[1] This guide provides an objective comparison between two common flexible linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, such as Amino-PEG3-C2-Amine, and traditional alkyl chains. This analysis is supported by experimental data and detailed methodologies to inform rational PROTAC design.

The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker significantly impacts a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its biological activity, such as the formation of a stable ternary complex and subsequent degradation efficiency.[2][3] While both are popular due to their synthetic accessibility, their distinct characteristics make them suitable for different optimization strategies.[1]

At a Glance: Key Differences Between Alkyl and PEG Linkers
FeatureAlkyl LinkersThis compound (PEG Linker)
Composition Saturated or unsaturated hydrocarbon chains.[2][4]Repeating ethylene (B1197577) glycol units.[2]
Solubility Generally hydrophobic, which can limit aqueous solubility.[2][4]Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[2][4][5]
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[2]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive length can hinder uptake.[1][6]
Metabolic Stability Generally considered more metabolically stable.[1][2]The ether linkages can be susceptible to oxidative metabolism.[2][7]
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex.[2]The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2][8]
Synthetic Accessibility Often synthetically straightforward and cost-effective.[2][4]Can be more challenging and costly to synthesize compared to alkyl linkers.[2][4]

Quantitative Comparison of PROTAC Performance

The decision to employ a PEG-based linker like this compound or an alkyl linker is highly context-dependent, varying with the target protein and the specific E3 ligase being recruited.[3] The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of Linker Composition on Physicochemical Properties

PROTAC TargetLinker TypeAqueous SolubilityPermeability (Papp)Reference
BromodomainAlkylLowHigh[6]
BromodomainPEG (2-units)ModerateModerate[6]
SMARCA2/4PEGHighLow[9]
SMARCA2/4Phenyl (rigid)ModerateHigh[9]

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.[3]

Table 2: Effect of Linker Type on Degradation Efficiency

PROTAC TargetLinker TypeDC50DmaxReference
BRD4PEGHighly Potent>90%[3]
FBXO22AlkylPotent>80%[3]
FBXO22PEGInactiveN/A[3]
CRBNAlkylPotent>90%[10]
CRBNPEG (3-units)Weak Degradation<50%[10]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[11] N/A: Not applicable.

Visualizing Biological Context and Experimental Procedures

Understanding the biological pathways and experimental workflows is crucial for designing and evaluating effective PROTACs.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Typical Workflow for PROTAC Design and Evaluation cluster_design Design & Synthesis cluster_evaluation Evaluation start PROTAC Design (Ligand & Linker Selection) synthesis Chemical Synthesis start->synthesis binding Binding Assays (SPR, ITC) synthesis->binding ternary Ternary Complex Formation (FRET, AlphaLISA) binding->ternary degradation Degradation Assays (Western Blot, DC50) ternary->degradation permeability Permeability Assays (PAMPA) degradation->permeability invivo In Vivo Studies permeability->invivo

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker_Properties Logical Relationships of Linker Properties Linker Linker Choice (PEG vs. Alkyl) Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Metabolism Metabolic Stability Linker->Metabolism Ternary Ternary Complex Formation Linker->Ternary Efficacy Overall Efficacy Solubility->Efficacy Permeability->Efficacy Metabolism->Efficacy Ternary->Efficacy

Caption: Logical relationships of linker properties.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Assessment of Protein Degradation by Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[12]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[13][14]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2][13]

  • Donor and Acceptor Plates: Add the PROTAC solutions to the donor wells of the filter plate. Place the filter plate on top of an acceptor plate containing buffer, ensuring the artificial membrane is in contact with the acceptor buffer.[2][13]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[2][6]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2][13]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volume of the wells, the area of the membrane, incubation time, and the compound concentrations.[2][13]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the binary and ternary complexes in real-time.[11][15] One protein (e.g., the target protein) is immobilized on a sensor chip, and the PROTAC is flowed over, followed by the second protein (E3 ligase) to measure the formation of the ternary complex.[15]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[11][15]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays use fluorescently labeled target protein and E3 ligase. The formation of the ternary complex brings the donor and acceptor fluorophores into proximity, generating a measurable FRET signal.[11][15]

Conclusion

The choice between an this compound (PEG) linker and an alkyl linker is a critical decision in PROTAC design and is highly dependent on the specific target protein, E3 ligase, and the desired properties of the final molecule.[2] Alkyl linkers offer synthetic simplicity and metabolic stability, often leading to better cell permeability for more lipophilic PROTACs.[2] In contrast, PEG linkers can significantly improve the solubility of hydrophobic PROTACs, and their flexibility can be advantageous for optimizing ternary complex formation.[2][5] However, this often comes at the cost of reduced passive permeability and potential metabolic liabilities.[2][7] Ultimately, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader.[2]

References

A Researcher's Guide to Validating Ternary Complex Formation with Amino-PEG3-C2-Amine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) is contingent upon the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target- and E3 ligase-binding moieties is a critical determinant of this interaction. This guide provides an objective comparison of methodologies to validate ternary complex formation, with a focus on PROTACs incorporating the flexible Amino-PEG3-C2-Amine linker, and benchmarks their expected performance against alternatives with varying linker lengths.

The formation of the ternary complex is the linchpin of PROTAC-mediated protein degradation.[1][2] It is this induced proximity that facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation.[3] The characteristics of the linker, such as its length, flexibility, and composition, profoundly influence the stability and geometry of the ternary complex, and consequently, the efficacy and selectivity of the PROTAC.[4][] The this compound linker, a three-unit polyethylene (B3416737) glycol (PEG) chain, offers a balance of hydrophilicity and flexibility, which can be advantageous for promoting favorable protein-protein interactions within the ternary complex.[6]

Comparative Analysis of Experimental Validation Techniques

A multi-faceted approach, employing both biophysical and cellular assays, is essential for a comprehensive validation of ternary complex formation. The choice of assay depends on the desired information, from thermodynamic and kinetic parameters to confirmation of in-cellulo engagement.[4]

Assay TypeTechniqueKey Parameters MeasuredAdvantagesLimitations
Biophysical Assays Surface Plasmon Resonance (SPR)Binding Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α)Real-time, label-free, provides detailed kinetic data crucial for understanding complex stability.[7][8]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC)Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, provides a complete thermodynamic profile of the binding interaction.[1]Low throughput, requires large amounts of purified protein.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Proximity-based signal, can be used to determine apparent affinity (EC50)Homogeneous, high-throughput format suitable for screening.Indirect measurement of binding, requires fluorescently labeled components.
Cellular Assays NanoBRET™/HiBiT Lytic AssaysIn-cell ternary complex formation (BRET ratio), Target degradation (luminescence)Measures complex formation and degradation in a physiological context, can be performed in real-time in living cells.[9][10]Requires genetic engineering of cell lines to express tagged proteins.
Co-immunoprecipitation (Co-IP)Qualitative or semi-quantitative assessment of protein-protein interactionsValidates interaction in a cellular environment using endogenous or overexpressed proteins.Can be prone to false negatives due to transient interactions being disrupted during the procedure.

The "Goldilocks" Principle: Impact of PEG Linker Length on Ternary Complex Formation and Degradation

The length of the PEG linker is a critical attribute that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long can result in a non-productive complex where ubiquitination is inefficient.[11][12]

The following table presents representative data for a series of Bromodomain-containing protein 4 (BRD4) degraders with varying PEG linker lengths, illustrating the concept of an optimal linker length for maximal degradation.

PROTACLinker LengthTernary Complex Cooperativity (α)Ternary Complex Half-life (t½) (sec)Cellular Degradation DC50 (nM)Max Degradation (Dmax) (%)
PROTAC-PEG22 PEG units5.23585~80
PROTAC-PEG3 3 PEG units 15.8 98 25 >95
PROTAC-PEG44 PEG units29.015010>95
PROTAC-PEG88 PEG units12.17545~90

This data is representative and compiled for illustrative purposes to demonstrate the impact of linker length.

As the data suggests, the PROTAC with a PEG3 or PEG4 linker exhibits a favorable balance of cooperativity and complex stability, leading to potent cellular degradation of the target protein. This highlights the importance of systematically evaluating a range of linker lengths during PROTAC development.

Visualizing the Pathway and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ligase E3->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Synthesize PROTAC Library (varying PEG linker lengths) biophysical Biophysical Assays (SPR, ITC, TR-FRET) start->biophysical cellular Cellular Assays (NanoBRET, Western Blot) start->cellular data_analysis Data Analysis: Determine K D , α, DC50, Dmax biophysical->data_analysis cellular->data_analysis SAR Establish Structure-Activity Relationship (SAR) data_analysis->SAR optimization Lead Optimization SAR->optimization

A typical experimental workflow for PROTAC validation.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are foundational protocols for key biophysical and cellular assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the binding affinity and kinetics of PROTAC-induced ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess their direct interaction.

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity (K D ).

  • Ternary Complex Analysis:

    • Prepare a series of samples containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) for the ternary complex.

    • Calculate the cooperativity factor (α) by dividing the binary K D of the PROTAC to the E3 ligase by the ternary K D . An α > 1 indicates positive cooperativity.[13]

NanoBRET™ Ternary Complex Assay in Live Cells

Objective: To quantify the formation of the PROTAC-induced ternary complex in a live-cell context.

Methodology:

  • Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • Cell Plating and Labeling:

    • Plate the engineered cells in a white, opaque microplate.

    • Add the HaloTag® ligand to fluorescently label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells and incubate.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A PROTAC dose-dependent increase in the BRET ratio signifies the formation of the ternary complex.[14][15]

Conclusion

The validation of ternary complex formation is a cornerstone of modern PROTAC development. The this compound linker, with its inherent flexibility and hydrophilicity, represents a valuable component in the PROTAC design toolkit. However, as the provided data illustrates, the optimal linker length is highly dependent on the specific biological context. A systematic evaluation using a combination of biophysical and cellular assays is paramount to identifying the "Goldilocks" linker that fosters a stable and productive ternary complex, ultimately leading to potent and selective protein degradation. By integrating the methodologies and principles outlined in this guide, researchers can accelerate the rational design and optimization of novel PROTAC therapeutics.

References

A Comparative Guide to Western Blot Analysis of Protein Degradation with Amino-PEG3-C2-Amine PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing an Amino-PEG3-C2-Amine linker against other protein degradation technologies. By presenting supporting experimental data from Western blot analyses, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for the rational design and evaluation of next-generation protein degraders.

The Mechanism of PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] A PROTAC consists of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The linker itself is a crucial determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[4]

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility.[4]

Performance Comparison of PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and its maximum degradation (Dmax), the maximum percentage of protein degradation achievable. Western blotting is a fundamental technique used to quantify these parameters.[5][6]

Comparison of Linker Composition: PEG vs. Alkyl Linkers

The choice of linker can significantly impact a PROTAC's performance. The following table provides a representative comparison of the impact of PEG-based linkers, such as the this compound, versus alkyl chain linkers on the degradation of a target kinase.

Linker TypeDC50 (nM)Dmax (%)Key Observations
PEG-based Linker 50>90%The hydrophilic nature of the PEG linker can improve solubility and facilitate the formation of a productive ternary complex, leading to high potency and efficacy.[7]
Alkyl-based Linker 250~75%While often conferring good cell permeability, the hydrophobicity of alkyl linkers may lead to lower solubility and less optimal ternary complex formation, resulting in reduced degradation efficiency.[8]

Note: The data presented is illustrative and compiled from various sources to demonstrate comparative principles. Direct head-to-head experimental data for all compounds under identical conditions is not always available.

Impact of PEG Linker Length on Degradation Efficiency

Systematic variation of PEG linker length has a profound impact on the degradation efficiency of PROTACs. The following table summarizes quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the importance of linker length optimization.

Linker CompositionDC50 (nM)Dmax (%)Cell Line
PEG3 5585%MV4-11
PEG4 2095%MV4-11
PEG5 15>98%MV4-11
PEG6 3092%MV4-11

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[5] The data indicates that a PEG5 linker provides the optimal balance of degradation potency for this specific target and E3 ligase pair.[9]

Alternative Protein Degradation Technology: Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.[10] Unlike PROTACs, they are typically smaller and do not have a linker.[1]

FeatureThis compound PROTACsMolecular Glues
Structure Heterobifunctional (Target Binder - Linker - E3 Ligand)Monovalent Small Molecule
Mechanism Induces proximity via a ternary complexInduces or stabilizes protein-protein interactions
Size Generally largerTypically smaller, often adhering to Lipinski's "rule of five"
Design More rational design principles establishedDiscovery has often been serendipitous
Advantages Modular design allows for optimization of individual components.Smaller size can lead to better cell permeability and oral bioavailability.
Challenges Larger size can present challenges for cell permeability and oral bioavailability.Rational design is more challenging, and identifying new molecular glues can be difficult.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western Blot Experimental Workflow

Western_Blot_Workflow Western Blot Experimental Workflow cluster_workflow arrow arrow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry & Normalization detection->analysis end End: Determine DC50 & Dmax analysis->end

Caption: A typical workflow for Western blot analysis.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol outlines the key steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with serial dilutions of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Data Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for the target protein and the loading control using densitometry software.

  • Normalize the target protein signal to the loading control signal for each sample.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

References

A Comparative Guide to the Performance of Amino-PEG3-C2-Amine PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs utilizing an Amino-PEG3-C2-Amine linker, focusing on the key performance metrics of DC50 and Dmax, and supported by detailed experimental protocols.

Performance Comparison of PROTACs

Here, we compare a hypothetical PROTAC containing a PEG3 linker with known high-performing PROTACs targeting the BCR-ABL fusion protein and the PI3K/mTOR pathway.

PROTAC IDTarget Protein(s)Linker TypeDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-PEG3 BCR-ABLThis compound (or similar)Data not availableData not availableK562
SIAIS100 [1]BCR-ABLNot specified2.791.2K562
GP262 [2]PI3K / mTORNot specified42.23 - 227.4 (PI3K)>70 (PI3K)MDA-MB-231
45.4 (mTOR)74.9 (mTOR)

Note: The data presented is for illustrative purposes and highlights the typical performance of potent PROTACs. Direct comparison requires identical experimental conditions.

Signaling Pathway: PROTAC-Mediated Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BCR-ABL, PI3K/mTOR) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC This compound PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase Recycles PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded Protein (Peptides) Proteasome->Degradation Results in

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for DC50 and Dmax Determination

The determination of DC50 and Dmax values is crucial for evaluating the efficacy of a PROTAC. The following workflow outlines the key steps involved in this process.

Experimental_Workflow cluster_detection Target Protein Detection start Start cell_culture 1. Cell Culture (Seed cells in plates) start->cell_culture protac_treatment 2. PROTAC Treatment (Dose-response curve) cell_culture->protac_treatment cell_lysis 3. Cell Lysis (Protein extraction) protac_treatment->cell_lysis protein_quantification 4. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification western_blot 5a. Western Blot protein_quantification->western_blot hibit_assay 5b. HiBiT Assay (Alternative) protein_quantification->hibit_assay data_analysis 6. Data Acquisition & Analysis western_blot->data_analysis hibit_assay->data_analysis curve_fitting 7. Dose-Response Curve Generation data_analysis->curve_fitting results DC50 & Dmax Values curve_fitting->results

Caption: Experimental workflow for DC50 and Dmax determination.

Experimental Protocols

Protocol 1: DC50 and Dmax Determination by Western Blot

This protocol describes the standard method for quantifying target protein levels following PROTAC treatment.[3][4][5]

1. Cell Culture and Treatment:

  • Seed cells (e.g., K562 for BCR-ABL, MDA-MB-231 for PI3K/mTOR) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration curve might range from 0.1 nM to 10 µM.

  • Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

3. Western Blotting:

  • Normalize the protein concentration of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.[4]

Protocol 2: DC50 and Dmax Determination by HiBiT Assay

The HiBiT assay is a sensitive, real-time method for quantifying protein levels in live cells.[6][7][8][9][10]

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in the desired cell line.

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a 96-well white assay plate.

  • Prepare serial dilutions of the PROTAC in the appropriate assay medium.

  • Add the Nano-Glo® Live Cell Substrate to the cells and incubate to allow the luminescent signal to stabilize.

  • Add the PROTAC dilutions to the cells.

3. Luminescence Measurement:

  • Measure the luminescence at various time points (for kinetic analysis) or at a single endpoint using a luminometer.

4. Data Analysis:

  • Normalize the luminescence signal of treated cells to that of vehicle-treated cells.

  • Calculate the percentage of protein degradation.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

References

Enhancing PROTAC Solubility: A Comparative Guide to PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of poor aqueous solubility in Proteolysis Targeting Chimeras (PROTACs) is a significant hurdle. Their high molecular weight and often lipophilic nature can impede formulation, reduce bioavailability, and complicate in vitro assays.[1][2] A leading strategy to overcome this is the incorporation of polyethylene (B3416737) glycol (PEG) linkers. This guide provides a comparative analysis of the impact of PEGylation on PROTAC solubility, supported by experimental data and detailed protocols.

The addition of hydrophilic PEG chains to the linker region of a PROTAC is a well-established method to improve its physicochemical properties.[3][4] The ether oxygens in the PEG backbone can form hydrogen bonds with water, increasing the overall water solubility of the molecule.[2][5] This modification also influences other critical parameters like lipophilicity (LogP) and topological polar surface area (TPSA), which are crucial for cell permeability and overall drug-likeness.[5]

Quantitative Impact of PEGylation on PROTAC Properties

Systematic studies have demonstrated the quantitative benefits of PEGylation. The length of the PEG chain is a critical factor that must be optimized for each PROTAC to balance solubility, permeability, and degradation activity.[2][5] Below is a summary of data from various studies illustrating the effect of PEG linker length on key physicochemical properties.

PROTAC SystemLinker CompositionAqueous Solubility (log S, mol/L)Lipophilicity (BRlogD)Reference
BRD4 DegraderPEG-based-4.523.49[6][7]
Hypothetical PROTAC8-carbon alkyl chainLow (~5 µM)High[8]
Hypothetical PROTAC4 PEG unitsIntermediate (~25 µM)Lower[8]
Hypothetical PROTAC8 PEG unitsHigh (~50 µM)Lowest[8]

Note: A lower log S value indicates lower solubility. A higher BRlogD value indicates higher lipophilicity. The hypothetical PROTAC data illustrates general trends.

Experimental Protocols

Accurate measurement of PROTAC solubility is essential for development. The two most common methods are for determining kinetic and thermodynamic solubility.

1. Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the solubility of a compound under non-equilibrium conditions by detecting light scattering from precipitated particles.[1]

  • Stock Solution Preparation: A high-concentration stock solution of the PROTAC (e.g., 10 mM) is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO in a microplate.

  • Addition to Aqueous Buffer: An aqueous buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The plate is then shaken to mix.

  • Precipitation Measurement: The plate is incubated, and the amount of precipitate is measured using a nephelometer, which detects scattered light.

  • Data Analysis: The light scattering units are plotted against the PROTAC concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1]

2. Thermodynamic Solubility Assay ("Shake-Flask" Method)

This method determines the equilibrium solubility of a compound, providing a more precise measurement.[1]

  • Sample Preparation: An excess amount of the solid PROTAC is added to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the PROTAC in the clear supernatant is quantified using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.

Visualizing the Workflow

The development and evaluation of PEGylated PROTACs follow a structured workflow, from initial design to in-depth characterization.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization cluster_outcome Outcome start PROTAC Design (Target, E3 Ligase, Linker) synthesis Synthesis of PEGylated PROTACs start->synthesis solubility Solubility Assessment (Kinetic & Thermodynamic) synthesis->solubility permeability Permeability Assay (e.g., PAMPA) solubility->permeability binding Target & E3 Ligase Binding Assays permeability->binding degradation In Vitro Degradation (e.g., Western Blot) binding->degradation optimization Linker Optimization (Vary PEG Length) degradation->optimization Suboptimal? candidate Optimized PROTAC Candidate degradation->candidate Optimal? optimization->synthesis

Caption: Workflow for the development and evaluation of PEGylated PROTACs.

Signaling Pathway Context

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of a target protein through the ubiquitin-proteasome system. The following diagram illustrates this general signaling pathway.

PROTAC_Signaling_Pathway cluster_components Cellular Components cluster_process Degradation Process PROTAC PEGylated PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: General signaling pathway of PROTAC-induced protein degradation.

References

A Comparative Guide to the In Vitro Stability of Amino-PEG3-C2-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability in vitro is a key predictor of its in vivo performance, influencing the therapeutic window, efficacy, and potential off-target toxicity. This guide provides an objective comparison of the in vitro stability of Amino-PEG3-C2-Amine conjugates against common alternative linkers, supported by experimental data and detailed methodologies.

This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker with terminal amine groups. Upon conjugation, it typically forms a stable amide bond. Its stability profile is benchmarked against three widely used linker classes with distinct cleavage mechanisms: a non-cleavable thioether linker (SMCC), a protease-cleavable dipeptide linker (Val-Cit-PAB), and a pH-sensitive hydrazone linker.

Comparative In Vitro Stability Data

The in vitro stability of a linker is primarily assessed by its resistance to degradation in plasma, under varying pH conditions (hydrolytic stability), and in the presence of specific enzymes (enzymatic stability). The following tables summarize the stability profiles of different linker types based on available data.

Table 1: In Vitro Plasma Stability of Various Linkers

Linker TypeConjugation ChemistryPredominant Cleavage Mechanism in PlasmaHalf-Life (t½) in Human PlasmaKey Observations
This compound Amide bondNon-cleavable (highly stable)> 21 days (estimated)Amide bonds are known to be highly resistant to hydrolysis and enzymatic degradation under physiological conditions.[1]
SMCC Thioether bondNon-cleavable (highly stable)~10 daysThe thioether bond is generally stable, but the maleimide (B117702) moiety can undergo a retro-Michael reaction, leading to some drug loss.[2][3]
Val-Cit-PAB DipeptideEnzymatic (Cathepsin B)> 28 daysHighly stable in human plasma due to low levels of circulating cathepsin B.[4] However, it can be unstable in mouse plasma due to carboxylesterase activity.[5]
Aromatic Hydrazone Hydrazone bondHydrolytic (pH-sensitive)~2 daysDesigned to be stable at physiological pH (~7.4) but can exhibit premature drug release.[6] Stability is highly dependent on the specific chemical structure.[7][8]

Table 2: Hydrolytic and Enzymatic Stability of Various Linkers

Linker TypeHydrolytic Stability (pH 5.0 vs. 7.4)Enzymatic Stability (e.g., Cathepsin B)
This compound High stability at both pH 5.0 and 7.4.High stability; not a substrate for specific enzymes.
SMCC High stability at both pH 5.0 and 7.4.High stability; not a substrate for specific enzymes.
Val-Cit-PAB High stability at both pH 5.0 and 7.4.Labile; designed to be cleaved by cathepsin B in the lysosomal compartment.[9][]
Aromatic Hydrazone Labile at pH 5.0 (t½ ~ hours), relatively stable at pH 7.4 (t½ > 24 hours).[7][11]Generally stable, as cleavage is primarily pH-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of linker stability.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the conjugate and the rate of premature payload release in plasma from various species.

Materials:

  • Test conjugate (e.g., ADC)

  • Human, mouse, and rat plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS/MS system

  • Protein A or G magnetic beads for immunoprecipitation (for ADCs)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

  • Incubation: Spike the test conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL. A control sample in PBS should be run in parallel.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 72, 120, and 168 hours).

  • Sample Quenching: Immediately add the plasma aliquot to 3 volumes of cold quenching solution to stop degradation and precipitate plasma proteins.

  • Sample Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact conjugate and/or the released payload. For ADCs, an initial immunoprecipitation step can be used to isolate the ADC from the plasma matrix before analysis to determine the drug-to-antibody ratio (DAR).[12][13]

  • Data Analysis: Plot the percentage of intact conjugate or the change in DAR over time to determine the stability profile and calculate the half-life.

Protocol 2: Hydrolytic Stability Assay

Objective: To assess the linker's susceptibility to cleavage by hydrolysis at different pH values.

Materials:

Procedure:

  • Incubation: Incubate the test conjugate in the different pH buffers at a defined concentration at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact conjugate and any degradation products.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for each pH condition to determine the rate of hydrolysis.[7]

Protocol 3: Enzymatic Stability Assay

Objective: To determine the susceptibility of the linker to cleavage by specific enzymes.

Materials:

  • Test conjugate

  • Relevant enzyme (e.g., Cathepsin B for Val-Cit linkers)

  • Appropriate enzyme activity buffer

  • 37°C incubator

  • HPLC or LC-MS/MS system

  • Enzyme inhibitor (to stop the reaction)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the test conjugate in the appropriate enzyme buffer.

  • Enzyme Addition: Initiate the reaction by adding the enzyme to the mixture. A control sample without the enzyme should be run in parallel.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points and immediately add an enzyme inhibitor to stop the reaction.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact conjugate and the cleaved payload.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the rate of enzymatic cleavage.

Visualization of Workflows and Degradation Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for assessing in vitro plasma stability and the degradation pathways of the compared linkers.

G Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Test Conjugate in Plasma (37°C) C Collect Aliquots at Time Points (0, 6, 24, 48, 72, 168h) A->C B Control in PBS (37°C) B->C D Quench Reaction & Precipitate Proteins C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Quantify Intact Conjugate / Released Payload F->G H Calculate Half-Life (t½) G->H

Experimental Workflow for In Vitro Plasma Stability Assay

G In Vitro Degradation Pathways of Linkers cluster_stable High Stability in Plasma (pH 7.4) cluster_labile Potential Instability in Plasma (pH 7.4) cluster_degradation Degradation Products cluster_lysosome Lysosomal Degradation (pH ~5.0, Enzymes) Amine_PEG This compound (Amide Bond) Intact Intact Conjugate Amine_PEG->Intact Highly Stable SMCC SMCC (Thioether Bond) SMCC->Intact Stable ValCit Val-Cit-PAB ValCit->Intact Stable in Human Plasma Hydrazone Hydrazone Released_Payload Released Payload Hydrazone->Released_Payload Slow Hydrolysis Degraded_Linker Degraded Linker ValCit_Lysosome Val-Cit-PAB ValCit_Lysosome->Released_Payload Cathepsin B Cleavage Hydrazone_Lysosome Hydrazone Hydrazone_Lysosome->Released_Payload Acid Hydrolysis Amine_PEG_Lysosome This compound Amine_PEG_Lysosome->Degraded_Linker Antibody Degradation SMCC_Lysosome SMCC SMCC_Lysosome->Degraded_Linker Antibody Degradation

In Vitro Degradation Pathways of Linkers

Conclusion

The in vitro stability of a linker is a critical attribute that dictates the potential success of a bioconjugate. This compound, forming a robust amide bond, is expected to exhibit high stability in plasma and across a range of pH conditions, positioning it as a non-cleavable linker. This high stability minimizes the risk of premature payload release and potential off-target toxicity.

In contrast, alternative linkers offer different stability profiles and release mechanisms. Non-cleavable linkers like SMCC also provide high plasma stability. Cleavable linkers, such as the enzyme-sensitive Val-Cit-PAB and the pH-sensitive hydrazone, are designed for controlled payload release under specific physiological conditions. The choice of linker should be guided by the desired mechanism of action, the therapeutic application, and a thorough evaluation of its in vitro stability profile using the standardized protocols outlined in this guide.

References

The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic success. A key component in this design is the linker that connects the monoclonal antibody to the potent cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a important element for optimizing the therapeutic index of ADCs. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of the conjugate.[1] This guide provides an objective comparison of the effects of different PEG linker lengths on ADC efficacy, supported by experimental data and detailed methodologies.

The inclusion of PEG linkers in ADC design offers several advantages. These include improved hydrophilicity, which is especially beneficial for hydrophobic payloads, and a reduction in aggregation.[1][2] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][3] However, the optimal PEG length is not a universal solution and depends on the specific antibody, payload, and target.[1]

Comparative Analysis of ADC Performance with Varying PEG Lengths

Preclinical studies consistently demonstrate that the length of the PEG linker significantly impacts the performance of ADCs. A central theme that emerges is the trade-off between in vitro potency and in vivo pharmacokinetics and efficacy.[4][5]

Data Presentation

The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker length on key ADC parameters. It is important to note that these data are synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[1]

PEG Spacer Length Drug-to-Antibody Ratio (DAR) Rationale Reference
Non-PEGylated Often lower, especially with hydrophobic payloads.Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[4]
Short-Chain PEG (e.g., PEG2, PEG4) Generally allows for higher and more consistent DAR.The hydrophilic nature of the PEG spacer improves the solubility of the payload and minimizes aggregation, facilitating a more efficient conjugation process.[4]
Medium-Chain PEG (e.g., PEG8, PEG12) Can achieve high DAR, often representing a balance.Provides sufficient hydrophilicity to overcome payload hydrophobicity without introducing significant steric hindrance.[6]
Long-Chain PEG (e.g., PEG24) May enable high DAR with very hydrophobic payloads.Offers a significant hydrophilic shield, though steric hindrance can become a factor.[7]
PEG Spacer Length In Vitro Cytotoxicity (IC50) In Vivo Efficacy Plasma Half-life Reference
Short (e.g., PEG4) Generally potent, but can be limited by aggregation with high DARs.ModerateShorter[6]
Medium (e.g., PEG8, PEG12) Often represents a balance between potency and improved PK.HighIntermediate to Long[1][6]
Long (e.g., PEG24) May show reduced potency due to steric hindrance.Can be very high due to enhanced PK.Longest[7]
Linker ADC Construct (Antibody-Payload) Cell Line IC50 (nM) Reference
No PEG ZHER2-SMCC-MMAENCI-N87~4.4[8]
PEG4K ZHER2-PEG4K-MMAENCI-N87~19.8[8]
PEG10K ZHER2-PEG10K-MMAENCI-N87~99[8]

Experimental Protocols

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.[4]

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • ADC Treatment: ADCs with different PEG linker lengths are serially diluted and added to the cells.[3]

  • Incubation: The plates are incubated for a period of 72 to 120 hours.[3]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[1][3] The absorbance or luminescence is measured to determine the concentration of ADC that inhibits cell growth by 50% (IC50).[1]

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human tumor cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with ADCs containing different PEG linker lengths, a vehicle control, and potentially an unconjugated antibody control. Dosing is typically done intravenously.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers.[8]

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are weighed. The percentage of tumor growth inhibition for each treatment group is calculated compared to the control group.[8]

Pharmacokinetic Analysis
  • Animal Model: Typically, rats or mice are used.

  • ADC Administration: A single intravenous dose of the ADC is administered to the animals.

  • Blood Sampling: Blood samples are collected at various time points post-injection. Samples should be collected into tubes containing an anticoagulant (e.g., K2-EDTA).[5]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]

  • Quantification: The concentration of the ADC in the plasma samples is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are calculated from the concentration-time data.

Mandatory Visualization

ADC_Internalization_and_Payload_Release Mechanism of ADC Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor Receptor-Mediated Endocytosis Antigen->Receptor 2. Internalization Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General signaling pathway of ADC internalization and payload release.

Experimental_Workflow_PEG_Linker_Comparison Workflow for Comparing ADC Efficacy with Different PEG Linker Lengths cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize ADCs with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG12) Characterization Characterize ADCs (DAR, Purity, Aggregation) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity PK Pharmacokinetic Studies (Half-life, Clearance) Characterization->PK Analysis Comparative Analysis of In Vitro and In Vivo Data Cytotoxicity->Analysis Efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) PK->Efficacy Efficacy->Analysis Optimization Selection of Optimal PEG Linker Length Analysis->Optimization

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, presenting a clear trade-off between in vitro potency and in vivo performance.[8] While longer PEG linkers may slightly decrease cytotoxicity in vitro, they significantly improve the pharmacokinetic profile, leading to a prolonged plasma half-life and reduced clearance.[8] This enhanced systemic exposure often translates to superior in vivo anti-tumor efficacy.[8] However, a threshold effect has been observed, where increasing PEG length beyond a certain point (e.g., PEG8) may not yield further significant pharmacokinetic benefits.[7][8] The optimal PEG linker length is context-dependent and must be empirically determined for each specific ADC, taking into account the antibody, payload, and target antigen density.[6] A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1]

References

Navigating the Molecular Landscape: A Comparative Guide to the NMR Analysis of Amino-PEG3-C2-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of bioconjugates is paramount to ensuring their efficacy and safety. Amino-PEG3-C2-Amine, a flexible and hydrophilic linker, is increasingly utilized in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for elucidating the structure of these conjugates at an atomic level. This guide provides an objective comparison of NMR analysis with alternative techniques, supported by experimental data and detailed protocols, to facilitate robust structural verification.

The Unambiguous Power of NMR in Structural Elucidation

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, offers an unparalleled depth of structural information.[1] It provides data on the precise connectivity of atoms within a molecule, allowing for the confirmation of successful conjugation, the identification of the conjugation site, and the overall structural integrity of the resulting molecule.[2][3] Unlike methods that provide information on molecular weight or purity alone, NMR provides a detailed fingerprint of the chemical environment of each atom.[1]

However, a comprehensive characterization strategy often involves a multi-faceted approach, integrating the strengths of various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful complementary methods for analyzing this compound conjugates.[2][4]

Comparative Analysis of Key Analytical Techniques

A holistic view of the analytical landscape allows researchers to select the most appropriate methods for their specific needs. The following table compares the performance of NMR spectroscopy with HPLC and MS for the characterization of this compound conjugates.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Detailed atomic-level structure, connectivity, and conformation.[1][2]Purity, quantity, and separation of components in a mixture.[5]Molecular weight and elemental composition.[3][4]
Strengths - Unambiguous structural elucidation.- Non-destructive.- Quantitative analysis (qNMR) is possible.[6][7]- High sensitivity.- Excellent for assessing purity and identifying impurities.- Well-established and widely available.[2]- Extremely high sensitivity.- Provides accurate mass determination.- Can identify unknown impurities through fragmentation.[2]
Limitations - Lower sensitivity compared to MS.- Can be complex for very large or heterogeneous molecules.[3]- Does not provide direct structural information.- May require chromophores for UV detection.[2]- Does not provide detailed connectivity information.- Isomers can be indistinguishable.[1]
Application to this compound Conjugates - Confirmation of covalent bond formation.- Identification of conjugation site.- Determination of conjugation efficiency.- Purity assessment of the conjugate.- Monitoring reaction progress.- Separation of conjugated and unconjugated species.- Confirmation of the molecular weight of the conjugate.- Identification of byproducts and impurities.

Deciphering the NMR Spectra of this compound Conjugates

The structural verification of an this compound conjugate by NMR relies on the analysis of its ¹H and ¹³C NMR spectra. The characteristic signals of the PEG linker and the conjugated molecule provide a unique spectral fingerprint.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for the core this compound linker. These values are based on the analysis of similar PEG derivatives and general principles of NMR spectroscopy.[8][9][10] The exact chemical shifts for a conjugate will be influenced by the nature of the conjugated molecule and the solvent used.

AssignmentStructureExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
a -CH₂-NH₂~2.8 - 3.0 (t)~40 - 42
b -O-CH₂-CH₂-NH₂~3.5 - 3.7 (t)~68 - 70
c -O-CH₂-CH₂-O-~3.6 - 3.8 (s, m)~70 - 72
d -O-CH₂-CH₂-NH-~3.5 - 3.7 (t)~69 - 71
e -CH₂-NH-~2.9 - 3.1 (t)~41 - 43

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the nature of the conjugated molecule. Multiplicity is indicated in parentheses (s = singlet, t = triplet, m = multiplet).[2]

Upon conjugation, shifts in the signals corresponding to the protons and carbons at or near the site of attachment are expected, providing clear evidence of a successful reaction.

Detailed Experimental Protocols

Reproducible and reliable data is contingent on meticulous experimental execution. The following are detailed protocols for the analysis of this compound conjugates.

Protocol 1: NMR Spectroscopy Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound conjugate.[3]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and will depend on the solubility of the conjugate.[2]

    • For quantitative NMR (qNMR), add a known amount of a certified internal standard.[2]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2][3]

    • For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used for accurate integration.[2]

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A longer acquisition time is necessary due to the lower natural abundance of ¹³C.[9]

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3]

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.[3]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each distinct signal.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the expected structure of the conjugate.[9]

Protocol 2: HPLC Purity Assessment
  • System and Column:

    • Use an HPLC system equipped with a suitable detector (e.g., UV, ELSD, or CAD). For molecules lacking a strong chromophore, ELSD or CAD is recommended.[4]

    • A reversed-phase C18 column is a common choice for the separation of PEGylated molecules.[5]

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).[5]

    • A linear gradient from low to high organic solvent (e.g., 5% to 95% B) is typically employed to elute the conjugate.[5]

  • Analysis:

    • Inject the sample and monitor the elution profile.

    • The purity of the conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[2]

Protocol 3: Mass Spectrometry Confirmation
  • Sample Preparation:

    • Prepare a dilute solution of the conjugate (e.g., 1-10 µM) in a solvent compatible with the chosen ionization technique (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI).

  • Data Acquisition:

    • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range to detect the molecular ion of the conjugate.

  • Data Analysis:

    • Determine the molecular weight of the conjugate from the mass-to-charge ratio (m/z) of the observed ions.

    • Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity of the conjugate.

Visualizing the Workflow

To streamline the analytical process, a logical workflow is essential. The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the integrated approach for comprehensive characterization.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh Conjugate (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C process Process Raw Data (FT, Phasing) acquire_1H->process acquire_13C->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks integrate->assign confirm Structure Confirmed assign->confirm

Workflow for NMR analysis of this compound conjugates.

logical_relationship cluster_synthesis Conjugate Synthesis cluster_analysis Analytical Characterization cluster_conclusion Final Assessment synthesis This compound Conjugation hplc HPLC (Purity) synthesis->hplc ms MS (Molecular Weight) synthesis->ms nmr NMR (Structure) synthesis->nmr conclusion Well-Characterized Conjugate hplc->conclusion ms->conclusion nmr->conclusion

Integrated analytical approach for conjugate characterization.

References

A Comparative Guide to Assessing the Purity of Amino-PEG3-C2-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of bifunctional linkers such as Amino-PEG3-C2-Amine is a critical parameter that directly influences the efficacy, reproducibility, and safety of the final conjugate. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, with supporting experimental data and detailed protocols.

This compound is a hydrophilic linker containing a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by two primary amine groups, separated by a two-carbon spacer. This structure allows for the conjugation of various molecules. Ensuring the homogeneity and purity of this linker is paramount to avoid the formation of ill-defined products with reduced therapeutic efficacy or potential immunogenicity.

Comparison of Analytical Methods for Purity Assessment

Several analytical techniques are employed to determine the purity of this compound conjugates. The choice of method depends on the specific information required, such as the identity and quantity of impurities, and the desired level of sensitivity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical TechniquePrinciple of OperationInformation ProvidedAdvantagesLimitations
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) Separation based on the analyte's polarity, followed by universal detection of non-volatile compounds.Quantitative purity assessment and detection of non-UV active impurities.High sensitivity for a wide range of compounds, regardless of their optical properties.[1]Requires careful method development and may be less sensitive to volatile impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Unambiguous structural confirmation, identification of impurities with different chemical structures, and quantitative analysis (qNMR).[2][3][4]Provides detailed structural information for both the main compound and impurities. Non-destructive.Lower sensitivity compared to MS. May be complex for very large molecules.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by HPLC, followed by mass-to-charge ratio determination by MS.Identification of impurities based on their molecular weight, confirmation of product identity, and impurity profiling.[6][7]High sensitivity and specificity for impurity identification. Provides molecular weight information.[5]Quantification can be challenging without appropriate standards. Ion suppression effects can occur.

Common Impurities in this compound Conjugates

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Polydisperse PEGs: Starting PEG materials may not be perfectly monodisperse, leading to a final product with varying PEG chain lengths.

  • Incompletely Reacted Intermediates: Depending on the synthetic route, mono-amino PEGs or starting materials with other functional groups may remain.

  • Side-Reaction Byproducts: Unwanted reactions can lead to the formation of byproducts with different structures.

  • Small Molecule Impurities: Residual solvents, reagents, and their degradation products can be present.

Performance Comparison with an Alternative Linker: Amino-PEG3-C2-Azido

A common alternative to this compound is Amino-PEG3-C2-Azido, which replaces one of the amine groups with an azide (B81097) group for "click chemistry" applications. The choice between these linkers depends on the desired conjugation strategy. The purity assessment for both is similar, with the key difference being the detection of different functional groups and potential impurities.

ParameterThis compoundAmino-PEG3-C2-Azido
Typical Purity >95%>95%
Common Impurities Di-amino PEGs of varying lengths, mono-amino PEGs.Di-azido PEGs, mono-azido PEGs, residual amine-containing starting materials.
Key Analytical Challenge Distinguishing between the desired product and di-amino impurities of similar chain length.Ensuring complete conversion of the amine to the azide and detecting any residual amine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for quantifying the purity of this compound and detecting non-UV active impurities.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Sample Preparation:

      • Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

    • Data Analysis:

      • The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity

NMR provides unambiguous structural confirmation and can be used for quantitative purity assessment against a known standard.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

    • Internal standard for qNMR (e.g., maleic acid).

  • Procedure:

    • Sample Preparation:

      • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

      • For qNMR, add a precisely weighed amount of the internal standard.

    • ¹H NMR Acquisition:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical parameters include a 30° pulse angle and a 2-5 second relaxation delay.

    • Data Processing and Analysis:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate the peaks corresponding to the protons of this compound and any visible impurities.

      • The characteristic signals for the PEG backbone protons typically appear around 3.6 ppm. The protons on the carbons adjacent to the amine groups will have distinct chemical shifts.

      • Purity is determined by comparing the integral of the product peaks to those of the impurities. For qNMR, the purity is calculated relative to the known amount of the internal standard.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying potential impurities from the synthesis of this compound.

  • Instrumentation:

    • LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Reagents:

    • MS-grade solvents and additives (e.g., formic acid instead of TFA).

  • Procedure:

    • Chromatographic Separation:

      • Use similar HPLC conditions as described above, optimizing for the separation of potential impurities.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Range: m/z 100-1000.

      • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize signal intensity.

    • Data Analysis:

      • Extract ion chromatograms for the expected mass of this compound and potential impurities.

      • Identify impurities by their mass-to-charge ratio.

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_analysis Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (for HPLC/LC-MS) dissolve->filter nmr ¹H NMR dissolve->nmr hplc HPLC-CAD/ELSD filter->hplc lcms LC-MS filter->lcms hplc_data Quantitative Purity (%) hplc->hplc_data nmr_data Structural Confirmation & Impurity ID nmr->nmr_data lcms_data Impurity Mass Identification lcms->lcms_data

Caption: Experimental workflow for the purity assessment of this compound conjugates.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained hplc HPLC purity Quantitative Purity hplc->purity mw Molecular Weight hplc->mw (LC-MS) nmr NMR nmr->purity structure Structural Information nmr->structure ms MS ms->mw

Caption: Logical relationship between analytical techniques and the information obtained for purity assessment.

References

Comparison of bioconjugation efficiency with different linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioconjugation Efficiency with Different Linkers

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides an objective, data-driven comparison of common bioconjugation linkers, focusing on their efficiency, stability, and the underlying chemistries. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to empower researchers to make informed decisions for their specific bioconjugation needs.

Introduction to Bioconjugation Linkers

Bioconjugation is the process of covalently linking two molecules, where at least one is a biomolecule. The linker is the chemical bridge that connects these two entities. An ideal linker should facilitate an efficient and specific conjugation reaction under mild conditions that preserve the biomolecule's function. Furthermore, the linker's characteristics, such as its cleavability and hydrophilicity, can significantly impact the performance of the final bioconjugate, particularly in therapeutic applications like antibody-drug conjugates (ADCs).

This guide focuses on a comparative analysis of four prominent classes of bioconjugation chemistries:

  • NHS Ester-Amine Coupling: A widely used method for modifying primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins.

  • Maleimide-Thiol Chemistry: A popular technique for the site-specific modification of cysteine residues.

  • Click Chemistry (SPAAC): A bioorthogonal reaction that offers high specificity and efficiency without the need for a cytotoxic copper catalyst.

  • Hydrazone/Oxime Ligation: A chemoselective reaction between an aldehyde or ketone and a hydrazine (B178648) or aminooxy group, respectively.

Data Presentation: A Quantitative Comparison of Linker Performance

The selection of a linker is often a trade-off between reaction speed, specificity, stability of the final conjugate, and the nature of the biomolecule being modified. The following tables summarize key quantitative data to facilitate a direct comparison of these linker technologies.

FeatureNHS Ester (Amine-Reactive)Maleimide (B117702) (Thiol-Reactive)Click Chemistry (SPAAC)Hydrazone/Oxime Ligation
Target Functional Group Primary amines (-NH₂)[1][2]Thiols (-SH)[1][2]Azides (-N₃) and strained alkynesAldehydes/Ketones and Hydrazines/Aminooxy groups[3]
Bond Formed Amide[4]Thioether[4]Triazole[2]Hydrazone/Oxime[3]
Reaction Specificity Moderate: Reacts with accessible primary amines (e.g., lysines)[4]High: Specific for thiol groups (e.g., cysteines)[4]High: Bioorthogonal reaction[1]High: Chemoselective[3]
Optimal pH 7.2 - 8.5[4][5]6.5 - 7.5[4][6]Wide range (typically 4-11)[2]Slightly acidic to neutral (pH 4.5-7)[7]
Reaction Kinetics (Second-Order Rate Constant) Variable, generally slowerFast (~1000 M⁻¹s⁻¹)Extremely Fast (~0.6 - 1.0 M⁻¹s⁻¹ for DBCO with benzyl (B1604629) azide)[8]Fast (10¹ - 10³ M⁻¹s⁻¹)[9][10]
Primary Side Reaction Hydrolysis of the ester[4]Hydrolysis of the maleimide, retro-Michael reaction[4]MinimalHydrolysis of the hydrazone/oxime bond (hydrazones are less stable than oximes)[11]
Linker TypeLinkageStability in PlasmaKey Considerations
Non-Cleavable Amide (from NHS Ester)Very High[4]Results in random conjugation to lysine residues, leading to a heterogeneous product mixture.[1]
Non-Cleavable Thioether (from Maleimide)High (after ring-opening hydrolysis)[4]The initial thiosuccinimide adduct can undergo a retro-Michael reaction, leading to payload loss. Hydrolysis of the succinimide (B58015) ring improves stability.[4]
Non-Cleavable Triazole (from Click Chemistry)Very High[2]Requires the introduction of azide (B81097) and alkyne handles into the biomolecule and payload. Considered highly stable and bioorthogonal.[1][2]
Cleavable HydrazonepH-sensitive; less stable than oximes[12]Can be designed for acid-cleavage in the tumor microenvironment or endosomes. Susceptible to hydrolysis at physiological pH.
Cleavable OximeMore stable than hydrazones[9]Offers a more stable linkage compared to hydrazones while still allowing for potential cleavage under specific conditions.
Cleavable DisulfideReductively cleavableDesigned to be cleaved by high concentrations of glutathione (B108866) in the intracellular environment. Stability in plasma can be variable.
Cleavable Peptide (e.g., Val-Cit)Enzymatically cleavableCleaved by specific proteases (e.g., cathepsin B) that are upregulated in tumor cells. Stability can be influenced by the peptide sequence.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for the key chemistries discussed.

Protocol 1: NHS Ester-Amine Coupling

This protocol describes the labeling of a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Purification column (e.g., Sephadex G-25)[5]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution with gentle stirring.[5] The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[13]

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted NHS ester and byproducts.[5]

Protocol 2: Maleimide-Thiol Coupling

This protocol outlines the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.0-7.5)[6]

  • Maleimide-activated molecule

  • Anhydrous DMSO or DMF

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Purification column (e.g., size-exclusion chromatography)[6]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[6]

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution with gentle stirring.[6]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess unreacted maleimide and reducing agent.[6]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-modified protein with a cyclooctyne-containing molecule (e.g., DBCO).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)[8]

  • Cyclooctyne-containing reagent (e.g., DBCO-NHS ester)[8]

  • Anhydrous DMSO or DMF

  • Purification column[8]

Procedure:

  • Reagent Preparation: Dissolve the azide-modified protein in the reaction buffer. Dissolve the cyclooctyne (B158145) reagent in anhydrous DMSO to a concentration of 10 mM immediately before use.[8]

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the cyclooctyne stock solution to the azide-modified protein solution.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[8]

  • Purification: Purify the conjugate using a suitable chromatography method to remove the unreacted cyclooctyne reagent.[8]

Protocol 4: Hydrazone/Oxime Ligation

This protocol provides a general method for conjugating an aminooxy-functionalized molecule to a protein containing an aldehyde or ketone group.

Materials:

  • Protein containing a carbonyl group

  • Aminooxy-functionalized molecule

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7)[9]

  • Catalyst (e.g., aniline) stock solution (e.g., 200 mM in reaction buffer)[9]

  • Purification system (e.g., RP-HPLC, Size Exclusion Chromatography)[3]

Procedure:

  • Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.[3]

  • Reactant Addition: Add a 5- to 20-fold molar excess of the aminooxy-functionalized molecule to the protein solution.[3]

  • Catalyst Addition: Add the aniline (B41778) catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[3]

  • Incubation: Gently mix and incubate at room temperature or 37°C for minutes to several hours, monitoring the reaction progress.[3]

  • Purification: Purify the protein conjugate from unreacted small molecules and catalyst using an appropriate chromatography method.[3]

Mandatory Visualization

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G General Bioconjugation Workflow cluster_prep 1. Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification & Analysis Biomolecule Biomolecule Conjugation_Reaction Conjugation_Reaction Biomolecule->Conjugation_Reaction Linker_Payload Linker_Payload Linker_Payload->Conjugation_Reaction Purification Purification Conjugation_Reaction->Purification Analysis Analysis Purification->Analysis Final_Conjugate Final_Conjugate Analysis->Final_Conjugate Characterized Product G Linker Stability and Payload Release cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment / Target Cell ADC_in_Circulation ADC (Stable Linker) Internalization Internalization ADC_in_Circulation->Internalization Cleavage Linker Cleavage (Cleavable) Internalization->Cleavage Enzymes, pH, etc. Degradation Antibody Degradation (Non-Cleavable) Internalization->Degradation Payload_Release Payload_Release Cleavage->Payload_Release Degradation->Payload_Release G Comparison of Bioconjugation Chemistries NHS_Ester NHS Ester-Amine Target: Primary Amines (Lysine, N-terminus) Bond: Amide pH: 7.2-8.5 Maleimide Maleimide-Thiol Target: Thiols (Cysteine) Bond: Thioether pH: 6.5-7.5 SPAAC Click Chemistry (SPAAC) Target: Azide + Strained Alkyne Bond: Triazole pH: Wide Range Hydrazone_Oxime Hydrazone/Oxime Target: Aldehyde/Ketone + Hydrazine/Aminooxy Bond: Hydrazone/Oxime pH: 4.5-7 Bioconjugation Bioconjugation Bioconjugation->NHS_Ester High Stability Bioconjugation->Maleimide Site-Specific Bioconjugation->SPAAC Bioorthogonal Bioconjugation->Hydrazone_Oxime Chemoselective

References

Safety Operating Guide

Safe Disposal of Amino-PEG3-C2-Amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Amino-PEG3-C2-Amine as a chemical waste product. Dispose of in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a bifunctional linker commonly used in proteomics and drug development, including in the synthesis of PROTACs.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: If working with the solid form and dust is generated, or if ventilation is inadequate, use a NIOSH-approved respirator.

All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.[3]

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound as per the Globally Harmonized System (GHS).[2]

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as chemical waste in accordance with local regulations.[2] The following steps provide a procedural workflow for its safe collection and disposal.

Step 1: Waste Collection

  • Solid Waste: Place any solid this compound waste, along with any contaminated consumables such as weigh boats, pipette tips, and gloves, into a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound into a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • List any solvents or other chemicals present in the waste mixture.

  • Ensure the label is securely attached and legible.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.[4]

  • Follow your institution's guidelines for the temporary storage of chemical waste.

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, as the compound is soluble in water).[1][5]

  • The first rinsate must be collected and disposed of as chemical waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsates as chemical waste is the most prudent approach.

  • After triple-rinsing, deface the original label on the container. The container can then typically be disposed of as regular laboratory glass or plastic waste.[5]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

  • Follow all institutional and local procedures for waste pickup and documentation.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Final Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood generate_waste Generate Waste (Solid, Liquid, Consumables) hood->generate_waste segregate Segregate into Labeled Hazardous Waste Container generate_waste->segregate store Store Waste Securely (Sealed Container, Designated Area) segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs disposal Dispose via Approved Chemical Waste Program contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and maintaining compliance with safety regulations. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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Retrosynthesis Analysis

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